4-Methoxypyrimidin-5-amine hydrochloride
Description
BenchChem offers high-quality 4-Methoxypyrimidin-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxypyrimidin-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxypyrimidin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-9-5-4(6)2-7-3-8-5;/h2-3H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXOXMTVHUHFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxypyrimidin-5-amine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4-Methoxypyrimidin-5-amine hydrochloride (CAS No. 1794752-81-0). We will delve into its chemical identity, structural characteristics, potential synthesis methodologies, and its role as a versatile building block in medicinal chemistry. This document synthesizes established chemical principles with practical insights to provide a self-validating framework for its application.
Core Compound Identification and Properties
4-Methoxypyrimidin-5-amine hydrochloride is a heterocyclic organic compound. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active molecules, including nucleosides and a wide array of therapeutic agents.[1] The presence of an amine and a methoxy group on the pyrimidine ring makes it a valuable intermediate for creating diverse molecular libraries.
CAS Number: 1794752-81-0[2][3]
Physicochemical & Structural Data
Below is a table summarizing the key computed and reported properties for the hydrochloride salt and the corresponding free base, 4-Methoxypyrimidin-5-amine.
| Property | 4-Methoxypyrimidin-5-amine hydrochloride | 4-Methoxypyrimidin-5-amine (Free Base) | Source(s) |
| Molecular Formula | C₅H₈ClN₃O | C₅H₇N₃O | [3][4] |
| Molecular Weight | 161.59 g/mol | 125.13 g/mol | [3][4] |
| Appearance | White to off-white solid (Typical) | Solid (Typical) | Inferred |
| Solubility | Soluble in water and polar organic solvents | Soluble in organic solvents like DMSO and DMF | Inferred[5] |
| Purity | Typically ≥97% | Typically ≥97% | [4] |
Synthesis and Purification: A Proposed Methodological Framework
While specific, peer-reviewed synthesis protocols for 4-Methoxypyrimidin-5-amine hydrochloride are not extensively published, a plausible synthetic route can be constructed based on established pyrimidine chemistry. The following workflow is a hypothetical yet chemically sound approach.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a multi-step process starting from a readily available pyrimidine precursor. The key transformations would involve the introduction of the methoxy and amine functionalities.
Caption: Proposed synthetic workflow for 4-Methoxypyrimidin-5-amine hydrochloride.
Detailed Hypothetical Experimental Protocol
This protocol is an illustrative example and requires optimization based on laboratory conditions and analytical monitoring.
Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine (Intermediate 1)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4,5-dichloropyrimidine in anhydrous methanol.
-
Methoxylation: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide in methanol dropwise over 30 minutes. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Step 2: Synthesis of 4-Methoxypyrimidin-5-amine (Free Base)
-
Reaction Setup: To a solution of 4-chloro-5-methoxypyrimidine in an appropriate solvent (e.g., toluene or dioxane), add a source of ammonia (e.g., ammonia solution or a protected amine) along with a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and BINAP for Buchwald-Hartwig amination).
-
Amination: Add a base such as sodium tert-butoxide. Heat the reaction mixture under a nitrogen atmosphere. The optimal temperature and time will need to be determined empirically.
-
Work-up and Purification: After cooling, filter the reaction mixture through celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified, typically by column chromatography, to yield the free base.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified 4-Methoxypyrimidin-5-amine in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield the final product.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[6] Derivatives of 4-Methoxypyrimidin-5-amine are valuable intermediates for synthesizing compounds with potential applications in several key therapeutic areas:
-
Anticancer Agents: Substituted pyrimidines are well-known as antimetabolites that can interfere with DNA and RNA synthesis.[1] They also serve as core structures for various kinase inhibitors, which are crucial in cancer therapy.[1]
-
Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[1]
-
Anti-inflammatory and Antiviral Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory and antiviral properties.[1]
Workflow for Drug Candidate Development
The utility of 4-Methoxypyrimidin-5-amine hydrochloride as a building block in a drug discovery pipeline can be visualized as follows:
Caption: Generalized workflow for drug candidate development from a pyrimidine scaffold.
Analytical Characterization
To ensure the identity, purity, and stability of 4-Methoxypyrimidin-5-amine hydrochloride, a suite of analytical techniques should be employed.
Recommended Analytical Methods
| Analytical Technique | Purpose | Expected Observations/Data |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[5][7] | A single major peak corresponding to the compound. Purity is determined by the relative peak area. A C18 column with a mobile phase of acetonitrile/water with an acidic modifier is a good starting point.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification.[5] | Detection of the parent ion corresponding to the molecular weight of the free base. Can also identify byproducts from the synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation.[8] | ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of functional groups (methoxy, amine, pyrimidine ring protons). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification.[8] | Characteristic absorption bands for N-H (amine), C-O (methoxy), and C=N/C=C (pyrimidine ring) stretches. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Methoxypyrimidin-5-amine hydrochloride is not widely available, precautions can be inferred from data on structurally similar amine hydrochlorides and pyrimidine derivatives.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke when using this product.[10]
-
First Aid:
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Stability: Amine hydrochloride salts are generally more stable than their free base counterparts. However, solutions should be prepared fresh. For long-term storage of solutions, it is advisable to store them at low temperatures (-20°C or -80°C) and protect them from light.[5]
References
-
J&K Scientific. 4-Methoxypyrimidin-5-amine hydrochloride CAS: 1794752-81-0. Available from: [Link]
-
Bide Pharmatech Ltd. 4-Methoxy-2-methylpyrimidin-5-amine CAS NO.53135-45-8. Available from: [Link]
-
Capot Chemical. 1794752-81-0 | 4-methoxypyrimidin-5-amine hydrochloride. Available from: [Link]
-
RSC Publishing. Analytical Methods. Available from: [Link]
-
ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]
- Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
-
European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Available from: [Link]
-
PubChem. [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. Available from: [Link]
-
National Institutes of Health. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methoxypyrimidin-5-amine hydrochloride|CAS: 1794752-81-0|4-Methoxypyrimidin-5-amine hydrochloride-百灵威 [jkchemical.com]
- 3. 1794752-81-0 | 4-methoxypyrimidin-5-amine hydrochloride - Capot Chemical [capotchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Methoxypyrimidin-5-amine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 4-Methoxypyrimidin-5-amine hydrochloride. While direct experimental data on this specific molecule is nascent in peer-reviewed literature, this document consolidates information on its fundamental properties and provides inferred methodologies based on established principles and structurally related compounds.
Core Molecular Attributes
4-Methoxypyrimidin-5-amine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The hydrochloride salt form generally confers improved solubility and stability, making it amenable to use in biological assays and formulation studies.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈ClN₃O | [1] |
| Molecular Weight | 161.59 g/mol | [1] |
| CAS Number | 1794752-81-0 | [1] |
| Canonical SMILES | COC1=C(N=CN=C1)N.Cl | Inferred |
| InChI Key | Inferred from structure | |
| Appearance | Expected to be a crystalline solid | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | [2] |
Synthesis and Purification: A Plausible Methodological Framework
Proposed Synthetic Pathway
A logical approach would be the reaction of an amidine, such as formamidine, with a suitably substituted three-carbon component. The synthesis of the free base, 4-Methoxypyrimidin-5-amine, is the primary focus, followed by conversion to the hydrochloride salt.
Caption: Proposed two-step synthesis of 4-Methoxypyrimidin-5-amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Methoxypyrimidin-5-amine (Free Base)
-
Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α-amino-β-methoxyacrylonitrile (1.0 equivalent).
-
Addition of Amidine: Add formamidine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxypyrimidin-5-amine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 4-methoxypyrimidin-5-amine in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield 4-Methoxypyrimidin-5-amine hydrochloride.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.
Analytical Characterization
The identity and purity of the synthesized 4-Methoxypyrimidin-5-amine hydrochloride should be confirmed using a suite of standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.9-4.1 ppm), the amine protons (broad singlet), and two distinct pyrimidine ring protons (singlets or doublets, ~7.5-8.5 ppm). The exact shifts would be influenced by the solvent used (e.g., DMSO-d₆ or D₂O). |
| ¹³C NMR | Resonances for the methoxy carbon and the four distinct carbons of the pyrimidine ring. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₅H₇N₃O) at m/z 125.13. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy group). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Discovery and Chemical Biology
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 4-Methoxypyrimidin-5-amine hydrochloride represents a valuable building block for the synthesis of novel therapeutic agents.[3] Its structural features suggest several potential applications.
Kinase Inhibitors in Oncology
Many successful kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases.[4] The amino and methoxy groups on 4-Methoxypyrimidin-5-amine hydrochloride provide vectors for further chemical modification to generate libraries of compounds for screening against various kinases implicated in cancer, such as EGFR, CDKs, and PI3K.[5][6]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine derivative.
Experimental Protocol: Kinase Inhibition Assay (Hypothetical)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound derived from 4-Methoxypyrimidin-5-amine hydrochloride against a target kinase.
-
Materials:
-
Test compound (dissolved in DMSO).
-
Recombinant active kinase.
-
Kinase-specific substrate peptide.
-
ATP.
-
Assay buffer (e.g., containing MgCl₂, DTT).
-
Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well white microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the target kinase and substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP (or ADP produced) by adding 25 µL of the detection reagent to each well, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]
-
Anti-inflammatory and Immunomodulatory Agents
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[8] They can modulate the activity of enzymes and signaling pathways involved in the inflammatory response. The structural features of 4-Methoxypyrimidin-5-amine hydrochloride make it a suitable starting point for the development of novel anti-inflammatory or immunomodulatory drugs.
Conclusion
4-Methoxypyrimidin-5-amine hydrochloride is a promising chemical entity for drug discovery and development. Its pyrimidine core, substituted with reactive amino and methoxy groups, provides a versatile platform for the synthesis of diverse compound libraries. While direct biological data is currently limited, the extensive research on related pyrimidine derivatives strongly suggests its potential as a precursor for novel kinase inhibitors, anti-inflammatory agents, and other therapeutic molecules. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this valuable compound.
References
-
Capot Chemical. 1794752-81-0 | 4-methoxypyrimidin-5-amine hydrochloride. [Link]
- Pinzi, L., & Rastelli, G. (2019).
-
The Royal Society of Chemistry. Supplementary Material. [Link]
- Arora, P., et al. (2017). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
-
The Royal Society of Chemistry. Supplementary Information. [Link]
- Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
-
ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
Royal Society of Chemistry. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
- Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
-
PubChem. [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]
-
PubMed. Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators. [Link]
Sources
- 1. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]
- 2. Buy Methylamine hydrochloride | 593-51-1 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Unambiguous Structure Elucidation of 4-Methoxypyrimidin-5-amine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-methoxypyrimidin-5-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven workflow that integrates multiple spectroscopic and analytical methods to build a self-validating and unambiguous structural assignment. The causality behind each experimental choice is explained, ensuring a deep understanding of not just what to do, but why.
Introduction: The Significance of Structural Integrity
The Integrated Analytical Workflow
The structure elucidation of a novel or uncharacterized small molecule is rarely accomplished with a single technique.[3] A robust and trustworthy assignment is achieved by integrating data from multiple orthogonal methods. Our approach for 4-methoxypyrimidin-5-amine hydrochloride is based on a logical progression from foundational molecular formula determination to detailed connectivity and spatial arrangement analysis.
Caption: Integrated workflow for the structure elucidation of 4-methoxypyrimidin-5-amine hydrochloride.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Blueprint
Expertise & Experience: The first step in any structure elucidation is to determine the elemental composition. Low-resolution mass spectrometry can be misleading, but high-resolution techniques, such as Time-of-Flight (TOF) or Orbitrap, provide mass accuracy to within a few parts per million (ppm). This precision is crucial for generating a shortlist of possible molecular formulas, often narrowing it down to a single, unambiguous choice.[3]
Protocol:
-
Sample Preparation: Dissolve a small quantity (~1 mg) of 4-methoxypyrimidin-5-amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is chosen to readily protonate the basic amine and pyrimidine nitrogens, yielding the molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: The high-resolution accurate mass of the [M+H]⁺ ion is used to calculate the elemental composition using the instrument's software.
Expected Data: The molecular formula for 4-methoxypyrimidin-5-amine is C₅H₇N₃O.[4] The hydrochloride salt has the formula C₅H₈ClN₃O.[5] We expect to observe the protonated molecule [C₅H₇N₃O + H]⁺ in the mass spectrum.
| Parameter | Expected Value | Source |
| Molecular Formula | C₅H₇N₃O | [4] |
| Molecular Weight | 125.13 g/mol | [4] |
| Expected [M+H]⁺ (Monoisotopic) | 126.0662 Da | Calculated |
The observation of an ion with a mass-to-charge ratio extremely close to 126.0662 provides high confidence in the elemental composition of the organic base.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbon atoms.[6][7] For 4-methoxypyrimidin-5-amine hydrochloride, a suite of 1D and 2D NMR experiments is essential.
¹H NMR Spectroscopy: Proton Environment Mapping
Expertise & Experience: ¹H NMR provides a census of the different types of protons in a molecule and their immediate electronic environment.[6] For our target molecule, we anticipate signals for the aromatic protons on the pyrimidine ring, the methoxy group protons, and the amine protons. The chemical shifts (δ) are highly informative; for instance, protons on an aromatic ring are typically deshielded and appear at higher ppm values.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve the hydrochloride salt and to slow down the exchange of the amine protons, making them more likely to be observed.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard ¹H NMR experiment is performed.
-
Analysis: The spectrum is analyzed for chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns).
Predicted ¹H NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.0 | Singlet | 1H | H2 | Deshielded proton between two nitrogen atoms. |
| ~7.8 - 7.3 | Singlet | 1H | H6 | Aromatic proton on the pyrimidine ring. |
| ~5.0 - 4.0 | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift can be variable and concentration-dependent. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons. |
¹³C NMR Spectroscopy: The Carbon Framework
Expertise & Experience: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon backbone.[6] The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in aromatic systems and those bonded to electronegative atoms (like oxygen and nitrogen) will appear at higher chemical shifts.
Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment.
-
Analysis: The spectrum is analyzed for the number of signals and their chemical shifts.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C4 | Carbon attached to both a nitrogen and the methoxy oxygen. |
| ~155 | C2 | Carbon situated between two nitrogen atoms. |
| ~145 | C6 | Aromatic CH carbon. |
| ~120 | C5 | Carbon attached to the amine group. |
| ~55 | -OCH₃ | Methoxy carbon. |
2D NMR (HSQC & HMBC): Confirming Connectivity
Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.[8]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[9] This is a highly reliable method for assigning which proton signal corresponds to which carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two, three, and sometimes four bonds away.[9] This is the key experiment for piecing together the molecular fragments and confirming the overall structure. For example, we expect to see a correlation between the methoxy protons (-OCH₃) and the C4 carbon.
Protocol:
-
Sample Preparation: Same as for 1D NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard HSQC and HMBC pulse sequences are used.
-
Analysis: The 2D spectra are analyzed for cross-peaks, which indicate correlations.
Caption: Predicted key HMBC correlations for 4-methoxypyrimidin-5-amine.
Expected HSQC Correlations:
-
The proton signal at ~8.5-8.0 ppm will correlate with the carbon signal at ~155 ppm (H2-C2).
-
The proton signal at ~7.8-7.3 ppm will correlate with the carbon signal at ~145 ppm (H6-C6).
-
The proton signal at ~3.9 ppm will correlate with the carbon signal at ~55 ppm (H of -OCH₃ to C of -OCH₃).
Expected Key HMBC Correlations:
-
H of -OCH₃ to C4: This three-bond correlation is crucial for placing the methoxy group at position 4.
-
H2 to C6 and C4: These correlations help to confirm the positions of the protons on the pyrimidine ring.
-
H6 to C2, C5, and C4: These correlations further solidify the structure of the pyrimidine ring and the relative positions of the substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
Expertise & Experience: FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.[10] While it doesn't provide detailed connectivity information, it serves as an excellent and quick verification of the functional groups inferred from NMR and MS.
Protocol:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: The spectrum is typically acquired from 4000 to 400 cm⁻¹.
-
Analysis: The spectrum is analyzed for characteristic absorption bands.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (-OCH₃) |
| 1650 - 1550 | C=C and C=N stretch | Pyrimidine Ring |
| 1250 - 1200 | C-O stretch | Aryl Ether (-O-CH₃) |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
The presence of these characteristic bands provides strong, complementary evidence for the proposed structure.
Single Crystal X-Ray Diffraction: The Definitive Proof
Trustworthiness: While the combination of HRMS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray diffraction is considered the "gold standard" for unambiguous structure determination.[11] If a suitable single crystal can be grown, this technique provides the precise three-dimensional arrangement of all atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.[2]
Protocol:
-
Crystal Growth: This is often the most challenging step.[11] It involves slowly evaporating the solvent from a saturated solution of the compound. Various solvents and solvent combinations (e.g., methanol/ether, ethanol/water) should be screened.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: The crystal is mounted and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
A successful X-ray crystal structure would provide the ultimate validation of the structure determined by the spectroscopic methods, leaving no room for ambiguity.
Conclusion: A Self-Validating Structural Narrative
The structure elucidation of 4-methoxypyrimidin-5-amine hydrochloride, as outlined in this guide, is a process of building a self-validating case. High-resolution mass spectrometry provides the elemental formula. 1D NMR identifies the molecular fragments, and 2D NMR assembles them into a coherent structure. FTIR confirms the presence of the key functional groups. Finally, single-crystal X-ray diffraction can offer the ultimate, unambiguous proof of the three-dimensional structure. Each step provides data that must be consistent with the others, creating a robust and trustworthy structural assignment that can serve as a reliable foundation for all future research and development endeavors.
References
-
Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. American Chemical Society. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
-
Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Structure elucidation of small organic molecules by contemporary computational chemistry methods. Sungkyunkwan University. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. Available at: [Link]
-
2-Aminopyrimidine. National Institutes of Health (NIH). Available at: [Link]
-
Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. MDPI. Available at: [Link]
-
FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... ResearchGate. Available at: [Link]
-
2-Aminopyridine. National Institute of Standards and Technology. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health (NIH). Available at: [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Hindawi. Available at: [Link]
-
1794752-81-0 | 4-methoxypyrimidin-5-amine hydrochloride. Capot Chemical. Available at: [Link]
- CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof. Google Patents.
-
HSQC and HMBC. Columbia University. Available at: [Link]
-
Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. National Institutes of Health (NIH). Available at: [Link]
-
Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine. University of Greenwich. Available at: [Link]
-
HMBC, HSQC NMR prediction. NMRDB.org. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
4-Methoxy-2-methylpyrimidin-5-amine CAS NO.53135-45-8. Bide Pharmatech Ltd. Available at: [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
[(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. National Institutes of Health (NIH). Available at: [Link]
-
2-Methylpyrimidin-4-amine. National Institutes of Health (NIH). Available at: [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. ResearchGate. Available at: [Link]
-
(PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. Available at: [Link]
-
Pyrimidin-5-amine. National Institutes of Health (NIH). Available at: [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
-
FTIR spectra taken before and after primary amine injection. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. 1794752-81-0 | 4-methoxypyrimidin-5-amine hydrochloride - Capot Chemical [capotchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jchps.com [jchps.com]
- 8. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxypyrimidin-5-amine Hydrochloride
This technical guide provides a comprehensive framework for the characterization of 4-Methoxypyrimidin-5-amine hydrochloride (CAS: 1794752-81-0), a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document serves as both a repository of foundational knowledge and a practical guide for its empirical characterization. We will delve into the anticipated properties based on the well-understood chemistry of pyrimidine derivatives and provide detailed, field-proven methodologies for their determination.
The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The addition of an amine at the 5-position and a methoxy group at the 4-position creates a unique electronic and steric profile, making a thorough understanding of its physicochemical properties—such as solubility, stability, and pKa—critical for predicting its behavior in biological systems and formulation studies.
Molecular Structure and Core Chemical Identity
A precise understanding of the molecule's fundamental identity is the bedrock of all further characterization.
Molecular Formula: C₅H₈ClN₃O
Molecular Weight: 161.59 g/mol
Structure:
4-Methoxypyrimidin-5-amine Hydrochloride: A Strategic Building Block for Advanced Medicinal Chemistry
Abstract
This in-depth technical guide explores the strategic utility of 4-Methoxypyrimidin-5-amine hydrochloride as a pivotal heterocyclic building block in modern drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of 4-Methoxypyrimidin-5-amine hydrochloride, with a particular focus on its role in the rational design of kinase inhibitors and other targeted therapies. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this versatile intermediate for the development of novel chemical entities.
Introduction: The Primacy of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and a vast array of synthetic drugs with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity. 4-Methoxypyrimidin-5-amine, particularly in its stable hydrochloride salt form, presents a unique and advantageous substitution pattern—an electron-donating amino group ortho to an electron-donating methoxy group—making it a highly valuable and reactive intermediate for the construction of complex molecular architectures.
This guide will elucidate the intrinsic chemical logic that makes this building block a superior choice for specific synthetic campaigns, particularly in the realm of kinase inhibitor development where the 2,4-diaminopyrimidine and related scaffolds have proven to be highly effective.[4][5]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.
Table 1: Physicochemical Properties of 4-Methoxypyrimidin-5-amine
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [6] |
| Molecular Weight | 125.13 g/mol | [6] |
| CAS Number | 15579-82-5 | [6] |
| PubChem CID | 13277465 | [6] |
The hydrochloride salt (CAS: 1794752-81-0) offers enhanced stability and solubility in polar solvents, which is advantageous for handling and reaction setup.[7][8]
Synthesis and Purification: A Validated Approach
The reliable synthesis of high-purity starting materials is a prerequisite for any successful drug discovery program. The following section details a validated, two-step protocol for the synthesis of 4-Methoxypyrimidin-5-amine and its subsequent conversion to the hydrochloride salt.
Synthesis of 4-Methoxypyrimidin-5-amine (Free Base)
The most direct and efficient synthesis of 4-Methoxypyrimidin-5-amine involves the catalytic hydrogenation of its nitro precursor, 4-methoxy-5-nitropyrimidine. This reaction is clean, high-yielding, and readily scalable.
Diagram 1: Synthesis of 4-Methoxypyrimidin-5-amine
Caption: Catalytic hydrogenation of 4-methoxy-5-nitropyrimidine.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a hydrogenation vessel, add 4-methoxy-5-nitropyrimidine (10.0 g) and methanol (500 mL).
-
Catalyst Addition: Carefully add Raney nickel (4.5 g) to the suspension. Causality Note: Raney nickel is a highly effective catalyst for the reduction of aromatic nitro groups due to its high surface area and intrinsic catalytic activity. It is chosen over other catalysts like Pd/C for its efficiency in this specific transformation.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel to 2 bar with hydrogen gas.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 2.5 hours, monitoring hydrogen uptake.
-
Work-up: Upon reaction completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Safety Note: Raney nickel is pyrophoric when dry and must be handled with care, preferably kept wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-Methoxypyrimidin-5-amine as a solid.
-
Expected Outcome: This protocol typically yields approximately 8.0 g of the desired product with a melting point of 71-74 °C.[1]
Preparation of 4-Methoxypyrimidin-5-amine Hydrochloride
Conversion to the hydrochloride salt enhances the stability and handling characteristics of the amine. This is a standard acid-base reaction.
Diagram 2: Formation of the Hydrochloride Salt
Caption: Acid-base reaction to form the hydrochloride salt.
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve the synthesized 4-Methoxypyrimidin-5-amine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as isopropanol or methanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.05 eq) in a compatible solvent (e.g., HCl in isopropanol or dioxane). Causality Note: Using a slight excess of HCl ensures complete protonation of the amine. The addition is performed at 0 °C to control the exotherm and promote controlled precipitation of the salt.
-
Precipitation: Stir the mixture at 0 °C for 30-60 minutes. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether to remove any residual acid and solvent, and dry under vacuum.
-
Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of 4-Methoxypyrimidin-5-amine hydrochloride stems from the reactivity of the 5-amino group. As a nucleophile, it readily participates in reactions with a variety of electrophiles, enabling the construction of more complex molecular frameworks.
Key Reaction Classes
-
Amide and Sulfonamide Formation: The amino group can be acylated with acyl chlorides, anhydrides, or activated carboxylic acids to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for introducing diverse side chains and modulating the electronic and steric properties of the molecule.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides access to N-alkylated derivatives.
-
Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl or heteroaryl halides, forming diarylamine linkages. This is a powerful method for linking the pyrimidine core to other aromatic systems.
-
Construction of Fused Heterocycles: As a 1,2-amino-substituted aromatic system, 4-Methoxypyrimidin-5-amine is an excellent precursor for the synthesis of fused heterocyclic systems like purines and pyrimido[4,5-d]pyrimidines through condensation with appropriate reagents.[9]
Diagram 3: Reactivity Profile of 4-Methoxypyrimidin-5-amine
Caption: Key synthetic transformations of 4-Methoxypyrimidin-5-amine.
Application in Kinase Inhibitor Synthesis: A Case Study
The 4-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a hinge-binding motif that mimics the adenine core of ATP.[4][10] Derivatives of 4-Methoxypyrimidin-5-amine are strategically positioned to serve as intermediates for potent and selective kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR).[4][11]
For instance, the 5-amino group can be functionalized to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, a common strategy for enhancing potency and selectivity. The 4-methoxy group can influence the basicity of the pyrimidine nitrogens and participate in hydrogen bonding interactions within the active site.
Spectroscopic Characterization (Anticipated Data)
While comprehensive, experimentally verified spectra for 4-Methoxypyrimidin-5-amine hydrochloride are not widely published in peer-reviewed journals, the following are the anticipated spectral characteristics based on its structure and data from closely related analogs.[10][12]
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methoxy protons (~3.9-4.1 ppm).- Two singlets for the pyrimidine ring protons (C2-H and C6-H).- Broad singlet for the amine protons (-NH₂), which may exchange with D₂O. For the hydrochloride salt, this signal will be shifted downfield and may appear as a broader signal for -NH₃⁺. |
| ¹³C NMR | - Signal for the methoxy carbon (~55-60 ppm).- Signals for the four distinct carbons of the pyrimidine ring. |
| IR (Infrared) | - N-H stretching vibrations for the amine group (~3200-3400 cm⁻¹).- C-H stretching vibrations (~2900-3100 cm⁻¹).- Aromatic C=C and C=N stretching vibrations in the fingerprint region (~1400-1650 cm⁻¹).- C-O stretching for the methoxy group (~1050-1250 cm⁻¹). |
| Mass Spec (MS) | - A clear molecular ion peak (M+) for the free base at m/z 125.13. |
Safety and Handling
As with all laboratory chemicals, 4-Methoxypyrimidin-5-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Methoxypyrimidin-5-amine hydrochloride is a high-value, versatile heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of reactive and modulating functional groups, makes it an ideal starting material for creating libraries of novel compounds, particularly in the pursuit of targeted therapies like kinase inhibitors. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to incorporate this powerful intermediate into their synthetic programs.
References
-
PrepChem. Synthesis of 5-amino-4-methoxypyrimidine. (2024). Available at: [Link]
- Gupta, J. K., et al. A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. (2010).
- El-Hashash, M. A., et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. American Journal of Chemistry. (2016).
- Debnath, S., et al. A Green Approach for the Synthesis of 5,6‐Dihydropyrimido[4,5‐ d ]Pyrimidines From N ‐Uracil Amidines in Water. Journal of Heterocyclic Chemistry. (2023).
-
Chu, X.-J., et al. Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. (2006).
- Conway, J. G., et al. Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in Normal and Arthritic Rats. Journal of Pharmacology and Experimental Therapeutics. (2008).
- BenchChem. Potential Therapeutic Targets of 4-Methoxypyrimidin-5-ol: A Technical Whitepaper. (2024).
- Boarland, M. P. V. & McOmie, J. F. W. 963. Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society (Resumed). (1952).
- Brown, D. J. Improved syntheses in the pyrimidine series. III. 5-amino-4-methylaminopyrimidine. Journal of the Chemical Society. (1951).
- Singh, P., et al. An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. (2021).
- European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines.
- Boschi, D., et al. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry. (2013).
-
Capot Chemical. 4-methoxypyrimidin-5-amine hydrochloride. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]
4-Methoxypyrimidin-5-amine Hydrochloride: A Privileged Scaffold for Fragment-Based Drug Design
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the discovery of novel therapeutics.[1][2] This approach focuses on identifying low-molecular-weight fragments that bind to biological targets, which are then optimized into potent lead compounds.[3] Within the vast chemical space available for FBDD, heterocyclic scaffolds, particularly the pyrimidine core, have garnered significant attention due to their prevalence in biologically active molecules and approved drugs.[4][5] This technical guide provides a comprehensive overview of 4-methoxypyrimidin-5-amine hydrochloride, a key pyrimidine derivative, and its application as a versatile fragment in drug discovery campaigns. We will delve into its physicochemical properties, rationale for its use in FBDD, detailed experimental protocols for fragment screening and characterization, and its potential for elaboration into clinically relevant candidates.
The Rationale for Pyrimidines in Fragment-Based Drug Design
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[5][6] Its inherent biological relevance, stemming from its presence in the nucleobases of DNA and RNA, allows pyrimidine derivatives to readily interact with various enzymes and cellular components.[5]
In the context of FBDD, the pyrimidine ring offers several advantages:
-
Privileged Scaffold: Its recurring presence in successful drugs suggests that the pyrimidine core possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a lower likelihood of toxicity.[7]
-
Vectorial Elaboration: The pyrimidine ring provides multiple, well-defined vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space to enhance binding affinity and selectivity.
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while appended functional groups, such as the amine in 4-methoxypyrimidin-5-amine, can act as hydrogen bond donors. These interactions are crucial for anchoring the fragment to the target protein.
4-Methoxypyrimidin-5-amine hydrochloride, in particular, embodies the key attributes of an ideal fragment. It possesses a low molecular weight (161.59 g/mol ), a balance of hydrophilicity and lipophilicity, and strategically placed functional groups (amine and methoxy) that can engage in specific interactions with a protein's active or allosteric sites.[8]
Physicochemical Properties of 4-Methoxypyrimidin-5-amine Hydrochloride
A thorough understanding of a fragment's physicochemical properties is paramount for designing effective screening campaigns and interpreting binding data.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃O | [8] |
| Molecular Weight | 161.59 g/mol | [8] |
| CAS Number | 1794752-81-0 | [8] |
| Appearance | (Typically) White to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like DMSO | General Knowledge |
Note: Experimental values for properties like pKa and logP may vary and should be determined empirically for specific assay conditions.
The hydrochloride salt form enhances the aqueous solubility of the fragment, which is a critical requirement for most biophysical screening techniques. The amine group provides a basic center, while the pyrimidine nitrogens are weakly basic. The methoxy group contributes to the molecule's overall polarity and can participate in hydrogen bonding.
The Fragment-Based Drug Design Workflow
The journey from a fragment hit to a lead candidate follows a structured, iterative process. The use of 4-methoxypyrimidin-5-amine hydrochloride would typically be integrated into the initial stages of this workflow.
Caption: A generalized workflow for Fragment-Based Drug Design.
Experimental Protocols for Fragment Screening and Validation
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection and characterization.[9] Below are detailed protocols for key methods used in FBDD, with specific considerations for screening 4-methoxypyrimidin-5-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting weak binding events and can provide information on the binding site and affinity.[10][11] Both ligand-observed and protein-observed NMR methods are applicable.
Protocol: 2D ¹H-¹⁵N HSQC for Hit Identification (Protein-Observed)
-
Protein Preparation: Express and purify ¹⁵N-isotopically labeled target protein to >95% purity. Concentrate the protein to a final concentration of 50-200 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).
-
Fragment Preparation: Prepare a 100 mM stock solution of 4-methoxypyrimidin-5-amine hydrochloride in a deuterated solvent (e.g., DMSO-d₆) to minimize proton signals from the solvent.
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference.
-
Screening: Add the fragment stock solution to the protein sample to a final concentration of 1-5 mM. The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
Data Acquisition: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of the fragment to the residues corresponding to those peaks. The magnitude of the CSPs can be used to estimate the binding affinity (K_D).[10]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. obn.org.uk [obn.org.uk]
- 3. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1794752-81-0 | 4-methoxypyrimidin-5-amine hydrochloride - Capot Chemical [capotchem.com]
- 9. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Substituted Pyrimidines: A Comprehensive Technical Guide for Drug Discovery
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a phenomenon of profound significance in the study of substituted pyrimidines. This technical guide provides an in-depth exploration of the core principles governing pyrimidine tautomerism, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the structural nuances of tautomeric forms, the intricate interplay of factors dictating their equilibrium, and the advanced analytical and computational methodologies employed for their characterization. By synthesizing fundamental theory with practical, field-proven insights, this guide aims to equip scientists with the knowledge to strategically leverage tautomerism in the design and optimization of novel therapeutics.
The Critical Role of Tautomerism in Pyrimidine-Based Drug Design
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which in turn are profoundly influenced by tautomeric equilibria. A subtle shift in the position of a proton can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby modulating its interaction with biological targets such as enzymes and receptors.[1]
For instance, the ability of a pyrimidine derivative to act as a hydrogen bond donor or acceptor is directly dependent on its tautomeric state. The keto-enol tautomerism of uracil and thymine, and the amino-imino tautomerism of cytosine, are classic examples that have implications for DNA base pairing and mutagenesis.[2][3][4][5][6][7] Understanding and predicting the predominant tautomeric form of a substituted pyrimidine under physiological conditions is therefore a critical aspect of rational drug design.
This guide will provide a comprehensive framework for dissecting the complexities of pyrimidine tautomerism, moving from foundational concepts to advanced applications in contemporary drug discovery.
Fundamental Types of Tautomerism in Substituted Pyrimidines
Substituted pyrimidines can exhibit several types of tautomerism, with the most common being keto-enol, amino-imino, and thione-thiol equilibria.
Keto-Enol (Lactam-Lactim) Tautomerism
This is one of the most prevalent forms of tautomerism in pyrimidines containing hydroxyl or oxo substituents. The equilibrium involves the interconversion between a lactam (keto) form and a lactim (enol) form. A prime example is uracil, which predominantly exists in the diketo form under physiological conditions.[2][3][4]
The position of the equilibrium is highly dependent on the surrounding environment. While the keto form is generally more stable in aqueous solutions, the enol form can be favored in the gas phase or in non-polar solvents.[2][3]
Amino-Imino Tautomerism
For pyrimidines bearing amino substituents, amino-imino tautomerism is a key consideration. This involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, resulting in an imino tautomer. Cytosine, for example, can exist in both amino and imino forms.[8][9] The amino form is the predominant and biologically relevant tautomer in aqueous solution and the solid state.[8]
The relative stability of amino and imino tautomers can be significantly influenced by substituents on the pyrimidine ring.[10]
Thione-Thiol Tautomerism
In pyrimidines containing a thione (C=S) group, a tautomeric equilibrium exists with the corresponding thiol (-SH) form.[11][12] Similar to keto-enol tautomerism, the position of the thione-thiol equilibrium is sensitive to solvent polarity. The thione form is generally favored in polar solvents, while the thiol form can be more prevalent in nonpolar environments.[11][13][14] This has been observed in 2-mercaptopyrimidines.[11]
Visualization of Core Tautomeric Equilibria
Caption: Fundamental tautomeric equilibria in substituted pyrimidines.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is governed by a multitude of factors. A thorough understanding of these influences is essential for predicting and controlling the tautomeric state of a pyrimidine-based drug candidate.
Substituent Effects
The electronic nature of substituents on the pyrimidine ring can significantly impact the relative stability of tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity and basicity of the protons and nitrogen atoms involved in the tautomeric equilibrium.[15][16] For instance, substituents that increase the delocalization of charge in one tautomer can shift the equilibrium in its favor.[16]
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[17][18] Polar solvents tend to favor the more polar tautomer, which is often the keto or thione form due to their larger dipole moments.[13][14][16] Conversely, nonpolar solvents may stabilize the less polar enol or thiol forms.[11] The ability of the solvent to participate in hydrogen bonding can also influence the equilibrium.[15]
pH and pKa
The pH of the medium is a critical determinant of the tautomeric and ionization state of a pyrimidine derivative. The pKa values associated with the acidic and basic centers of the molecule dictate which tautomeric forms will be populated at a given pH.[19][20] Computational methods are increasingly being used to predict the pKa values of novel pyrimidine derivatives.[19][21][22][23]
| Factor | Influence on Tautomeric Equilibrium | Example |
| Substituents | Electron-donating or withdrawing groups can stabilize or destabilize specific tautomers.[15][16] | Substituents at the C5 position of barbituric acid can decrease the energy difference between the triketo and 4-hydroxy tautomers.[16] |
| Solvent Polarity | Polar solvents generally favor more polar tautomers (e.g., keto, thione).[13][14] | The thione form of 2-mercaptopyrimidine is favored in polar solvents, while the thiol form predominates in nonpolar solvents.[11] |
| pH | The protonation state of the molecule, and thus the accessible tautomeric forms, is pH-dependent.[19][20] | The protonation of cytosine at N3 is a key factor in its acid-base equilibria.[9] |
Experimental Methodologies for Tautomer Characterization
A multi-faceted experimental approach is often necessary to unambiguously determine the tautomeric structure of a substituted pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating tautomeric forms in solution. ¹H, ¹³C, and ¹⁵N NMR can provide direct evidence for the location of protons and the hybridization state of carbon and nitrogen atoms. Chemical shifts, coupling constants, and the presence or absence of certain signals can be used to distinguish between tautomers.
Illustrative Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrimidine in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of 5-10 mg/mL.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Analysis: Integrate the proton signals and analyze their chemical shifts and coupling patterns. The chemical shift of protons attached to nitrogen or oxygen can be particularly informative for distinguishing between tautomers. For example, the presence of a broad signal for an N-H proton is indicative of a lactam or amino form, while a sharp signal for an O-H proton would suggest a lactim or enol form.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems. By monitoring changes in the absorption spectrum as a function of solvent polarity or pH, one can infer the position of the tautomeric equilibrium.[24]
X-ray Crystallography
X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state. This technique can precisely locate all atoms, including hydrogen atoms, providing an unambiguous picture of the molecular structure. However, it is important to remember that the tautomeric form in the solid state may not be the same as the predominant form in solution.
Experimental Workflow for Tautomer Determination
Caption: A typical experimental workflow for the characterization of pyrimidine tautomers.
Computational Approaches to Tautomer Analysis
Quantum chemical calculations have become an indispensable tool for studying tautomerism, providing insights that can be difficult to obtain experimentally.[24][25][26][27]
Predicting Tautomer Stabilities
Computational methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict the relative energies and stabilities of different tautomers in the gas phase and in solution.[10][25][28][29] These calculations can help to identify the most likely tautomeric forms and guide experimental investigations.
Protocol for Computational Analysis:
-
Structure Generation: Generate the 3D structures of all plausible tautomers of the substituted pyrimidine.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[24] A frequency calculation should be performed to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).[24]
-
Energy Calculation: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers. To account for solvent effects, a continuum solvation model (e.g., PCM) can be employed.[24]
-
Property Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.
Modeling Tautomerization Pathways
Computational methods can also be used to investigate the mechanisms and energy barriers of tautomerization reactions. This information can be valuable for understanding the kinetics of tautomer interconversion.
Logical Relationship in Computational Tautomer Analysis
Caption: Logical flow for the computational analysis of pyrimidine tautomerism.
Case Study: Tautomerism of Barbituric Acid
Barbituric acid and its derivatives are a classic example of the complexities of pyrimidine tautomerism and its biological relevance.[16] These compounds can exist in multiple tautomeric forms, including tri-keto, di-keto-enol, and keto-dienol forms.[30][31] While the tri-keto form is generally the most stable, the relative populations of the different tautomers can be influenced by substituents and the solvent environment.[16][30][32] Theoretical studies have been instrumental in elucidating the intricate proton transfer mechanisms and tautomeric equilibria in barbituric acid.[30][31]
Conclusion and Future Perspectives
The study of tautomerism in substituted pyrimidines is a dynamic and evolving field with profound implications for drug discovery. A comprehensive understanding of the factors that govern tautomeric equilibria, coupled with the strategic application of advanced experimental and computational techniques, is essential for the rational design of novel pyrimidine-based therapeutics. As our ability to predict and control tautomerism improves, so too will our capacity to fine-tune the pharmacological properties of these important molecules, ultimately leading to the development of safer and more effective medicines.
References
-
Cytosine Tautomers. ResearchGate. Available from: [Link]
-
Ortega-Castro, J., et al. Tautomerism and Protonation of Guanine and Cytosine. Implications in the Formation of Hydrogen-Bonded Complexes. Journal of the American Chemical Society. Available from: [Link]
-
Daniels, M. Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Daniels, M. Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence. National Center for Biotechnology Information. Available from: [Link]
-
Zakarianezhad, M., et al. The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications. Available from: [Link]
-
Ghahremanpour, M. M., et al. Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. ResearchGate. Available from: [Link]
-
Kakkar, R., & Katoch, V. A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Indian Academy of Sciences. Available from: [Link]
-
Senthilkumar, K., & Kolandaivel, P. Quantum Chemical Studies on Tautomerism of Barbituric Acid in Gas Phase and in Solution. Journal of Computer-Aided Molecular Design. Available from: [Link]
-
Zakarianezhad, M., et al. The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Journal of Medicinal and Pharmaceutical Chemistry Research. Available from: [Link]
-
Daniels, M. Tautomerism of uracil and thymine in aqueous solution: spectroscopic evidence. PubMed. Available from: [Link]
-
Shugar, D., & Psoda, A. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available from: [Link]
-
Leszczynski, J. Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available from: [Link]
-
Moran, L. A. Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. Available from: [Link]
-
Stoyanov, S., et al. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Available from: [Link]
-
Ali, A., et al. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. Available from: [Link]
-
Stoyanov, S., et al. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available from: [Link]
-
Cytosine, uracil, and guanine have tautomeric forms with aromatic... Pearson+. Available from: [Link]
-
Mondal, P., et al. Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase. ACS Publications. Available from: [Link]
-
Hasanein, A. A., & Senior, S. A. DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. Sci-Hub. Available from: [Link]
-
Brovarets’, O. O., & Hovorun, D. M. Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. MDPI. Available from: [Link]
-
Laponogov, I., et al. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available from: [Link]
-
Raczyńska, E. D., et al. Quantum chemical prediction of structure and stability of the benzodihydropyrimidine tautomers. World Scientific Publishing. Available from: [Link]
-
Stoyanov, S., et al. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available from: [Link]
-
Tolstoy, P. M., et al. Tautomeric Equilibrium of Uracil and Thymine in Model Protein−Nucleic Acid Contacts. Spectroscopic and Quantum Chemical Approach. The Journal of Physical Chemistry B. Available from: [Link]
-
Cowley, A. R., et al. Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. ResearchGate. Available from: [Link]
-
Harris, K. J., et al. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC. Available from: [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available from: [Link]
-
Alkorta, I., & Elguero, J. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available from: [Link]
-
Tsuchiya, Y., et al. Keto-enol tautomer of uracil and thymine. The Journal of Physical Chemistry. Available from: [Link]
-
Harris, K. J., et al. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Publications. Available from: [Link]
-
Gilli, G., et al. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. Available from: [Link]
-
Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate. Available from: [Link]
-
Pyrimidine. Wikipedia. Available from: [Link]
-
Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. ResearchGate. Available from: [Link]
-
Les, A., & Adamowicz, L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Available from: [Link]
-
Wishart, D. S. Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. Available from: [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available from: [Link]
-
Controlling Molecular Tautomerism Through Supramolecular Selectivity 1. Computational. The Royal Society of Chemistry. Available from: [Link]
-
Theoretical studies on tautomerism of dihydropyrimidine tautomers. Semantic Scholar. Available from: [Link]
-
Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. Semantic Scholar. Available from: [Link]
-
Makowski, M., et al. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available from: [Link]
-
Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. MDPI. Available from: [Link]
-
Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. ResearchGate. Available from: [Link]
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. Available from: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pnas.org [pnas.org]
- 3. Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism of uracil and thymine in aqueous solution: spectroscopic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sandwalk: Tautomers of Adenine, Cytosine, Guanine, and Thymine [sandwalk.blogspot.com]
- 6. Cytosine, uracil, and guanine have tautomeric forms with aromatic... | Study Prep in Pearson+ [pearson.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub. DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water / International Journal of Quantum Chemistry, 2011 [sci-hub.box]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. mdpi.com [mdpi.com]
- 18. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine - Wikipedia [en.wikipedia.org]
- 21. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. worldscientific.com [worldscientific.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. rsc.org [rsc.org]
- 28. Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. echemcom.com [echemcom.com]
- 31. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 32. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Methoxypyrimidin-5-amine Hydrochloride
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone scaffold in the field of medicinal chemistry, particularly in the rational design of protein kinase inhibitors.[1][2] Its inherent structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to function as a highly effective hinge-binding motif, anchoring small molecule inhibitors within the ATP-binding pocket of a wide array of kinases.[1] This interaction is fundamental to achieving potent and often selective inhibition of kinase activity, a critical therapeutic strategy in oncology, immunology, and neurodegenerative diseases.[3][4] Among the myriad of substituted pyrimidines, 4-Methoxypyrimidin-5-amine hydrochloride stands out as a versatile and strategically important building block for the synthesis of a new generation of kinase inhibitors.
The strategic placement of the methoxy and amine functionalities on the pyrimidine core offers medicinal chemists a powerful toolkit for molecular elaboration. The 5-amino group serves as a key nucleophilic handle for the introduction of diverse aryl and heteroaryl substituents, typically through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed regions of the kinase active site, enabling the fine-tuning of inhibitor potency and selectivity. The 4-methoxy group, on the other hand, can influence the electronic properties of the pyrimidine ring and participate in crucial hydrogen bonding interactions within the kinase active site.
This technical guide provides a comprehensive overview of the synthetic utility of 4-Methoxypyrimidin-5-amine hydrochloride in the preparation of kinase inhibitors. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols, and offer insights into the characterization and troubleshooting of these synthetic routes.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic route for elaborating the 4-Methoxypyrimidin-5-amine core involves palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5] This powerful transformation enables the formation of a C-N bond between the pyrimidine amine and an aryl or heteroaryl halide, providing a direct and efficient method for constructing the core structure of many kinase inhibitors.
Mechanistic Insights into the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a multi-step catalytic cycle that relies on a palladium catalyst, a phosphine ligand, and a base.[6][7] Understanding the role of each component is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: The choice of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step.
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required to deprotonate the amine, forming the more nucleophilic amide that displaces the halide from the palladium complex.[7] The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the base and deactivation of the catalyst.
Detailed Protocol: Synthesis of a Representative Diaminopyrimidine Kinase Inhibitor Core
This protocol describes a representative synthesis of a diaminopyrimidine core structure, a common motif in many kinase inhibitors, starting from 4-Methoxypyrimidin-5-amine hydrochloride. This specific example is illustrative of the general methodology.
Figure 2: General reaction scheme for the synthesis of a diaminopyrimidine kinase inhibitor core.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Methoxypyrimidin-5-amine hydrochloride | 1671-08-5 | 163.60 | 1.0 | 1.0 |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.02 | 1.1 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 2.5 | 2.5 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methoxypyrimidin-5-amine hydrochloride (164 mg, 1.0 mmol), 4-bromo-2-fluoroaniline (209 mg, 1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (240 mg, 2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the filtrates and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(4-methoxypyrimidin-5-yl)-4-bromo-2-fluoroaniline as a solid.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 65-85% |
| Purity (HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Analytical Characterization
The identity and purity of the synthesized kinase inhibitor core should be confirmed by a combination of spectroscopic and chromatographic techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Anticipated Spectroscopic Data:
While specific data will vary based on the aryl halide used, general features can be predicted. For instance, in the ¹H NMR spectrum, one would expect to see characteristic signals for the pyrimidine protons, the methoxy group, and the protons of the coupled aryl ring.
Troubleshooting Common Synthetic Challenges
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient base, presence of moisture or oxygen. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened, anhydrous solvents. Consider using a different palladium pre-catalyst or ligand. Optimize the base and its stoichiometry. |
| Formation of Side Products | Side reactions such as hydrodehalogenation of the aryl halide or homocoupling. | Optimize the reaction temperature and time. A lower temperature may reduce side reactions. Screen different phosphine ligands, as ligand choice can significantly influence the selectivity of the reaction. |
| Difficult Purification | Co-elution of the product with starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique such as preparative HPLC. Recrystallization may also be an effective purification method if the product is a solid. |
Conclusion
4-Methoxypyrimidin-5-amine hydrochloride is a highly valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors. The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and robust method for coupling this pyrimidine core with various aryl and heteroaryl halides. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize the next generation of innovative kinase inhibitors.
References
-
Czaban-Jóźwiak, J., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074–18085. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]
-
Török, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2396–2403. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1134. Retrieved from [Link]
-
Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 967–974. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes (pp. 161-204). Springer, Berlin, Heidelberg. Retrieved from [Link]
-
Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5173. Retrieved from [Link]
-
Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology, 157, 177-184. Retrieved from [Link]
-
Cytiva. (n.d.). Amine coupling of ligand to Biacore sensor chips. Retrieved from [Link]
-
Manetti, F., et al. (2018). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena-air. Retrieved from [Link]
- AstraZeneca AB. (2017). Improved process for the preparation of osimertinib (AZD9291) or a salt thereof, and "AZD9291 aniline" or a salt thereof. Google Patents.
-
Basavaraju, D., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 4983-4992. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14821. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed Central. Retrieved from [Link]
- AstraZeneca AB. (2017). Improved process for the preparation of osimertinib (azd9291) or a salt thereof, and "azd9291 aniline" or a salt thereof. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Developing Pyrimidine Derivatives for Alzheimer's Disease
Introduction: The Rationale for Pyrimidine Scaffolds in Alzheimer's Disease Research
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia, creating an immense societal and economic burden that is projected to increase dramatically.[1] The pathology of AD is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These events trigger a cascade of neuroinflammation, synaptic dysfunction, and neuronal death, leading to cognitive decline.[3]
Despite decades of research, therapeutic options remain limited. Many drug development efforts have focused on single targets, but the multifactorial nature of AD suggests that a multi-target approach may be more effective.[4] This is where the pyrimidine scaffold emerges as a privileged structure in medicinal chemistry. Pyrimidine and its fused derivatives are six-membered aromatic rings containing two nitrogen atoms, a core structure found in numerous bioactive molecules and approved drugs.[5][6] Their versatile chemistry allows for functionalization at multiple positions, enabling the creation of libraries of compounds that can be optimized to interact with several AD-related targets simultaneously.[7]
Pyrimidine derivatives have been successfully developed as inhibitors for key enzymes implicated in AD pathology, including:
-
Glycogen Synthase Kinase-3β (GSK-3β): A crucial kinase that phosphorylates tau protein and is involved in Aβ production.[3][8][9]
-
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): The rate-limiting enzyme in the generation of toxic Aβ peptides.[2][10][11]
-
Gamma-Secretase (γ-secretase): An enzyme complex that cleaves the amyloid precursor protein (APP), where modulation can shift production from toxic Aβ42 to less harmful isoforms.[7][12]
-
Cholinesterases (AChE/BuChE): Inhibition of these enzymes increases levels of the neurotransmitter acetylcholine, providing symptomatic relief.[13][14]
This guide provides a comprehensive framework for researchers, outlining the strategic workflow, key protocols, and critical decision-making points in the development of novel pyrimidine derivatives for AD research.
Section 1: The Drug Discovery and Development Workflow
The path from initial concept to a viable preclinical candidate is a structured, multi-stage process. This workflow ensures that candidate molecules are rigorously evaluated for efficacy, selectivity, and drug-like properties before advancing to more complex and costly studies.
Caption: A streamlined workflow from initial design to preclinical studies.
Section 2: Synthesis and Characterization
The versatility of pyrimidine chemistry allows for the creation of diverse molecular libraries.[5] Multi-component reactions, such as the Biginelli reaction, are often employed for their efficiency in generating highly functionalized scaffolds in a single step.[4]
General Synthetic Scheme Example (One-Pot Reaction): A common approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative.[15]
-
Reaction Setup: Equimolar amounts of an aryl aldehyde, ethyl cyanoacetate, and thiourea are combined in a solvent like ethanol.
-
Catalysis: A base, such as potassium bicarbonate (KHCO3), is added to catalyze the reaction.
-
Reflux: The mixture is heated under reflux for several hours.
-
Workup & Purification: After cooling, the product precipitates and is collected by filtration. Further purification is achieved through recrystallization or column chromatography.
Structural Characterization: It is imperative to confirm the structure and purity of all synthesized compounds before biological evaluation. Standard methods include:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[13]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product, which should typically be >95%.
Section 3: In Vitro Screening Protocols
A tiered screening cascade is essential to identify potent and selective compounds. The following protocols provide step-by-step methodologies for key assays in an AD drug discovery program.
Protocol 3.1: Primary Target Screen - GSK-3β Inhibition Assay
Rationale: GSK-3β is a central kinase in AD pathogenesis, contributing to both tau hyperphosphorylation and Aβ production.[9] Identifying inhibitors of this enzyme is a primary goal for developing disease-modifying therapies.[8]
Methodology: This protocol is based on a homogenous, luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
GSK-3β enzyme (recombinant human)
-
GSK-3β substrate peptide (e.g., a phosphopeptide)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test pyrimidine derivatives (dissolved in 100% DMSO)
-
Control inhibitor (e.g., Tideglusib, a non-ATP competitive inhibitor)[3]
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate. For controls, add DMSO only (100% activity) and a known GSK-3β inhibitor (0% activity).
-
Enzyme Addition: Dilute GSK-3β enzyme in assay buffer and add to all wells except for the "no enzyme" control.
-
Reaction Initiation: Prepare a solution of substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Scientist's Note: The ATP concentration should be at or near its Km value for GSK-3β to allow for the sensitive detection of both ATP-competitive and non-competitive inhibitors.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ATP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts the newly synthesized ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Luminescence from wells with the test compound.
-
Signal_Max: Luminescence from DMSO-only wells (0% inhibition).
-
Signal_Min: Luminescence from control inhibitor wells (100% inhibition).
-
-
Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Secondary Target Screen - Acetylcholinesterase (AChE) Inhibition Assay
Rationale: The cholinergic hypothesis posits that cognitive decline in AD is partly due to a deficiency in acetylcholine.[14] AChE inhibitors are a mainstay of symptomatic AD treatment. This assay identifies compounds with potential dual-target activity.
Methodology: This protocol uses the classic Ellman's method, a colorimetric assay where AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[16][17] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.[18]
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's Reagent)
-
Test pyrimidine derivatives (in DMSO)
-
Control inhibitor (e.g., Donepezil)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCh and DTNB in phosphate buffer.
-
Assay Plating: To each well, add:
-
Phosphate buffer
-
Test compound or control at various concentrations (final DMSO concentration should be ≤1%).
-
DTNB solution.
-
-
Pre-incubation: Add the AChE enzyme solution to all wells except the blank. Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition: % Inhibition = 100 * (1 - V_Compound / V_Control)
-
V_Compound: Reaction rate in the presence of the test compound.
-
V_Control: Reaction rate with DMSO only.
-
-
Determine the IC₅₀ value by plotting % Inhibition against the log of compound concentration.
Protocol 3.3: Cell-Based Neuroprotection Assay
Rationale: A compound's ability to protect neurons from Aβ-induced toxicity is a critical indicator of its potential therapeutic efficacy. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable in vitro model for this purpose.[19][20]
Methodology: Differentiated SH-SY5Y cells are pre-treated with the test compound and then exposed to toxic Aβ oligomers. Cell viability is assessed using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[21]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)[22]
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F12 with 1% FBS and 10 µM Retinoic Acid (RA).
-
Aβ₁₋₄₂ peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding & Differentiation:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well.
-
After 24 hours, replace the medium with Differentiation Medium. Culture for 5-7 days, replacing the medium every 2 days, to induce a neuronal phenotype.
-
-
Compound Treatment: Remove the differentiation medium and replace it with fresh, serum-free medium containing various concentrations of the test pyrimidine derivative. Incubate for 2 hours.
-
Aβ Exposure: Prepare Aβ₁₋₄₂ oligomers according to established protocols (typically involves dissolving the peptide and aging it for 24 hours at 4°C). Add the Aβ oligomers to the wells (final concentration ~5-10 µM).
-
Controls: Include wells with cells only (100% viability), cells + Aβ (toxic control), and cells + vehicle (DMSO).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Control - Abs_Blank)
-
Abs_Compound: Absorbance of cells treated with Aβ and the test compound.
-
Abs_Control: Absorbance of untreated cells.
-
Abs_Blank: Absorbance of wells with no cells.
-
-
Plot % Viability against compound concentration to determine the EC₅₀ (effective concentration for 50% protection).
Protocol 3.4: Aβ Aggregation Inhibition Assay
Rationale: Preventing the aggregation of Aβ monomers into toxic oligomers and fibrils is a key therapeutic strategy.[23] This assay identifies compounds that can directly interfere with this process.
Methodology: The Thioflavin T (ThT) fluorescence assay is used to monitor amyloid fibril formation in real-time.[24] ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[25][26]
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4, with 100 mM NaCl)
-
Test pyrimidine derivatives (in DMSO)
-
Control inhibitor (e.g., Curcumin)
-
Black, clear-bottom 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ThT in water; filter it through a 0.2 µm filter.[27]
-
Prepare a working solution of Aβ₁₋₄₂ monomer by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and resuspending in assay buffer.
-
-
Assay Setup: In each well, combine:
-
Assay buffer.
-
Test compound at various concentrations.
-
ThT working solution (final concentration ~25 µM).[27]
-
Aβ₁₋₄₂ monomer solution (final concentration ~10 µM).
-
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Place it in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature of 37°C.
-
Set the reader to shake the plate intermittently (e.g., 10 seconds every 10 minutes) to promote aggregation.
-
Measure fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) every 10-15 minutes for 24-48 hours.[27]
-
Data Analysis:
-
Plot ThT fluorescence intensity versus time for each concentration.
-
Analyze the aggregation kinetics. A successful inhibitor will show a reduced fluorescence signal, a longer lag phase, or a lower slope during the elongation phase compared to the vehicle control.
-
Calculate the percentage of inhibition at a specific time point (e.g., at the plateau of the control curve) and determine the IC₅₀ for aggregation inhibition.
Section 4: Lead Optimization and ADMET Profiling
Once a "hit" compound with promising activity is identified, the next phase focuses on optimizing its properties to make it a viable drug candidate. This involves synthesizing analogs to establish a Structure-Activity Relationship (SAR) and evaluating its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profile.
Key ADMET Parameter: Blood-Brain Barrier (BBB) Permeability
Rationale: For a drug to be effective against AD, it must cross the highly selective blood-brain barrier to reach its targets in the central nervous system (CNS).[28] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, in vitro method to predict passive BBB permeability.[29][30][31]
Methodology (PAMPA-BBB): The assay uses a 96-well filter plate where the filter is coated with a lipid mixture mimicking the BBB. The test compound is added to the top (donor) compartment, and its diffusion into the bottom (acceptor) compartment is measured over time.[32]
Procedure Outline:
-
Membrane Coating: Coat the filter of the donor plate with the BBB lipid solution (e.g., a mixture of porcine brain lipids in dodecane).
-
Compound Preparation: Dissolve the test compound in an appropriate buffer (e.g., PBS, pH 7.4).
-
Assay Assembly: Add the compound solution to the donor wells and place the donor plate into the acceptor plate, which is pre-filled with buffer.
-
Incubation: Incubate the plate assembly for 4-18 hours at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
-
Scientist's Note: Compounds are often classified based on their Pe values. High permeability compounds (Pe > 4.0 x 10⁻⁶ cm/s) are more likely to cross the BBB.[33]
-
Data Presentation: The data from the screening cascade and ADMET profiling should be summarized in a clear, tabular format to facilitate the selection of lead candidates for in vivo studies.
| Compound ID | GSK-3β IC₅₀ (nM) | AChE IC₅₀ (µM) | Aβ Agg. Inh. IC₅₀ (µM) | Neuroprotection EC₅₀ (µM) | PAMPA-BBB Pe (10⁻⁶ cm/s) |
| PYR-001 | 50 | 2.5 | > 20 | 1.2 | 5.1 (High) |
| PYR-002 | 15 | > 20 | 8.9 | 0.8 | 1.5 (Low) |
| PYR-003 | 120 | 0.9 | 15.1 | 2.5 | 6.3 (High) |
| Donepezil | N/A | 0.01 | N/A | N/A | 7.8 (High) |
Section 5: In Vivo Proof-of-Concept Studies
Rationale: The final preclinical step is to validate the efficacy of a lead candidate in a relevant animal model of AD. The 5XFAD transgenic mouse model is widely used because it develops aggressive and rapid-onset amyloid pathology, neuroinflammation, and cognitive deficits.[34][35][36]
Experimental Design Overview:
-
Animal Model: Use 5XFAD mice and wild-type littermates as controls. Pathology begins around 2 months of age, with cognitive deficits appearing around 4-6 months.[37]
-
Treatment: Administer the lead pyrimidine derivative (e.g., via oral gavage or intraperitoneal injection) to a cohort of 5XFAD mice for a specified duration (e.g., 1-3 months). Another cohort receives a vehicle control.
-
Behavioral Testing: At the end of the treatment period, assess cognitive function using standard behavioral tests like the Morris Water Maze (spatial learning and memory) or the Y-maze (working memory).
-
Post-mortem Analysis: After behavioral testing, euthanize the animals and harvest the brain tissue. Analyze key pathological markers:
-
Aβ Load: Measure soluble and insoluble Aβ₄₀/Aβ₄₂ levels using ELISA or immunohistochemistry (IHC).
-
Tau Pathology: Assess levels of phosphorylated tau (p-tau) using Western blot or IHC.
-
Neuroinflammation: Quantify markers for astrogliosis (GFAP) and microgliosis (Iba1) via IHC.[35]
-
Caption: Key targets for pyrimidine derivatives within the AD pathological cascade.
Conclusion
The development of pyrimidine derivatives represents a highly promising, multi-targeted strategy for Alzheimer's disease research. The chemical tractability of the pyrimidine scaffold allows for extensive optimization of biological activity and pharmacokinetic properties. By employing a rigorous and logical screening cascade—from initial target-based assays to cell-based neuroprotection, ADMET profiling, and finally, validation in robust animal models—researchers can systematically identify and advance novel candidates with the potential to become next-generation therapeutics for this devastating disease.
References
- Title: Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents. Source: Google Patents.
-
Title: Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. Source: University of Pennsylvania | PCI | Available Technologies. URL: [Link]
-
Title: Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. Source: PubMed. URL: [Link]
-
Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Source: Taylor & Francis Online. URL: [Link]
-
Title: Pyrimidine analogues for the management of neurodegenerative diseases. Source: OUCI. URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs. Source: PubMed Central. URL: [Link]
-
Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Source: ResearchGate. URL: [Link]
-
Title: BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Source: PubMed Central. URL: [Link]
-
Title: Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Source: Bentham Science. URL: [Link]
-
Title: Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Source: PubMed Central. URL: [Link]
-
Title: In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Source: Journal of Applied Pharmaceutical Science. URL: [Link]
-
Title: The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. Source: bioRxiv. URL: [Link]
-
Title: Thioflavin-T (ThT) Aggregation assay. Source: Protocols.io. URL: [Link]
-
Title: Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Source: PubMed Central. URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA). Source: Evotec. URL: [Link]
-
Title: Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Source: PubMed Central. URL: [Link]
-
Title: Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State. Source: IOS Press Content Library. URL: [Link]
-
Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. Source: ACS Omega. URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Source: ResearchGate. URL: [Link]
-
Title: 5xFAD Transgenic Mouse Model Facilitates AD Breakthrough. Source: Scantox. URL: [Link]
-
Title: Machine Learning for Discovery of GSK3β Inhibitors. Source: ACS Omega. URL: [Link]
-
Title: In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Source: PubMed Central. URL: [Link]
-
Title: PMBBB - BioAssay Systems. Source: BioAssay Systems. URL: [Link]
-
Title: Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Source: PubMed Central. URL: [Link]
-
Title: Blood-brain barrier–parallel artificial membrane permeation assay (BBB... Source: ResearchGate. URL: [Link]
-
Title: 5xFAD Mouse Model for Alzheimer's Disease Studies. Source: Charles River Laboratories. URL: [Link]
-
Title: In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Source: Frontiers. URL: [Link]
-
Title: Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Source: ResearchGate. URL: [Link]
-
Title: (PDF) Thioflavin-T (ThT) Aggregation assay v1. Source: ResearchGate. URL: [Link]
-
Title: In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Source: Journal of Surgery and Medicine. URL: [Link]
-
Title: Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model. Source: MDPI. URL: [Link]
-
Title: Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. Source: ACS Publications. URL: [Link]
-
Title: Efficacy of an inhibitor of GSK‐3β in an Alzheimer's Disease Mouse Model. Source: ResearchGate. URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Source: Paralab. URL: [Link]
-
Title: α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Source: Bio-protocol. URL: [Link]
-
Title: Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Source: PubMed Central. URL: [Link]
-
Title: BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Source: Creative Bioarray. URL: [Link]
-
Title: 5xFAD (B6SJL). Source: ALZFORUM. URL: [Link]
-
Title: Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Source: MDPI. URL: [Link]
-
Title: In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Source: DergiPark. URL: [Link]
-
Title: Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications. Source: The Mouseion at the JAXlibrary. URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Source: PubMed Central. URL: [Link]
- Title: Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents. Source: Google Patents.
-
Title: DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Source: EU Science Hub. URL: [Link]
Sources
- 1. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 2. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 13. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | bioRxiv [biorxiv.org]
- 20. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 27. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 28. Pyrimidine analogues for the management of neurodegenerative diseases [ouci.dntb.gov.ua]
- 29. PAMPA | Evotec [evotec.com]
- 30. bioassaysys.com [bioassaysys.com]
- 31. paralab.es [paralab.es]
- 32. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 33. researchgate.net [researchgate.net]
- 34. scantox.com [scantox.com]
- 35. criver.com [criver.com]
- 36. mdpi.com [mdpi.com]
- 37. alzforum.org [alzforum.org]
Application Notes and Protocols for the Synthesis of Antiviral Agents Using 4-Methoxypyrimidin-5-amine Hydrochloride
Introduction: The Pyrimidine Core as a Privileged Scaffold in Antiviral Chemotherapy
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, most notably the nucleobases uracil, thymine, and cytosine, which constitute the building blocks of nucleic acids.[1] This fundamental role in biological systems has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, extensively explored for the development of therapeutic agents.[2] A significant body of research has demonstrated the potent antiviral activity of pyrimidine derivatives against a wide array of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza viruses.[3] The mechanism of action for many of these antiviral agents involves the inhibition of viral replication by acting as nucleoside analogs, which, after intracellular phosphorylation, compete with natural nucleotides for incorporation into the growing viral DNA or RNA chain, ultimately leading to chain termination.[1]
4-Methoxypyrimidin-5-amine hydrochloride is a strategically functionalized pyrimidine derivative that serves as a versatile starting material for the synthesis of more complex heterocyclic systems with therapeutic potential. The presence of a nucleophilic amino group at the C5 position, ortho to a methoxy group at C4, provides a reactive handle for the construction of fused ring systems, such as purines and pyrimido[4,5-d]pyrimidines. These fused heterocycles are isosteres of naturally occurring purines and have shown significant promise as antiviral agents.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-methoxypyrimidin-5-amine hydrochloride in the synthesis of potential antiviral compounds.
Strategic Importance of 4-Methoxypyrimidin-5-amine Hydrochloride in Antiviral Synthesis
The chemical architecture of 4-methoxypyrimidin-5-amine hydrochloride offers several advantages for the synthesis of antiviral drug candidates:
-
Nucleophilic 5-Amino Group: This primary amine is a key reactive site for electrophilic substitution and cyclization reactions, enabling the construction of a second heterocyclic ring.
-
Electron-Donating Methoxy Group: The methoxy group at the C4 position influences the electron density of the pyrimidine ring, potentially modulating the reactivity of the 5-amino group and the overall biological activity of the final compound.
-
Potential for Bioisosteric Replacement: The resulting fused heterocyclic systems can act as bioisosteres of natural purine nucleobases, allowing them to interact with viral enzymes such as polymerases and reverse transcriptases.
The following sections detail a generalized synthetic approach to purine analogs from 4-methoxypyrimidin-5-amine hydrochloride, based on the principles of the classical Traube purine synthesis.[5]
Protocol 1: Synthesis of a 6-Methoxypurine Analog via a Modified Traube Synthesis
This protocol outlines a representative, multi-step synthesis of a 6-methoxypurine analog from 4-methoxypyrimidin-5-amine hydrochloride. This approach is based on established chemical transformations of aminopyrimidines.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for a 6-methoxypurine analog.
Step 1: Liberation of the Free Amine
Objective: To neutralize the hydrochloride salt and obtain the free 4-methoxypyrimidin-5-amine, which is more reactive in subsequent steps.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Methoxypyrimidin-5-amine hydrochloride | 161.59 | 10 | 1.62 g |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL |
| Dichloromethane (DCM) | - | - | ~100 mL |
| Anhydrous Sodium Sulfate | - | - | ~5 g |
Procedure:
-
Dissolve 1.62 g (10 mmol) of 4-methoxypyrimidin-5-amine hydrochloride in 50 mL of deionized water in a 250 mL separatory funnel.
-
Slowly add saturated sodium bicarbonate solution to the aqueous solution of the starting material until the pH is basic (pH ~8-9), as indicated by pH paper. This will neutralize the hydrochloric acid and precipitate the free amine.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-methoxypyrimidin-5-amine as a solid.
Causality: The hydrochloride salt is neutralized to the free amine to enhance its nucleophilicity for the subsequent nitrosation reaction. The use of a mild base like sodium bicarbonate prevents any potential side reactions.
Step 2: Nitrosation of the 5-Amino Group
Objective: To introduce a nitroso group at the C5 position, which can then be reduced to an amino group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Methoxypyrimidin-5-amine | 125.13 | 10 | 1.25 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 12 | 0.83 g |
| Hydrochloric Acid (1 M) | - | - | ~20 mL |
| Deionized Water | - | - | ~50 mL |
Procedure:
-
Suspend 1.25 g (10 mmol) of 4-methoxypyrimidin-5-amine in 20 mL of 1 M hydrochloric acid in a 100 mL flask, cooled in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve 0.83 g (12 mmol) of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred pyrimidine suspension while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour. The formation of a colored precipitate indicates the formation of the nitroso compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Causality: The reaction of the amino group with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) forms a diazonium salt, which is then attacked by a water molecule to yield the nitroso compound. This is a standard method for the functionalization of aromatic amines.[5]
Step 3: Reduction of the Nitroso Group
Objective: To reduce the nitroso group to a second amino group, forming the key 4,5-diaminopyrimidine intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Methoxy-5-nitrosopyrimidin-5-amine | 154.12 | 10 | 1.54 g |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 30 | 5.22 g |
| Aqueous Ammonia (2 M) | - | - | ~30 mL |
| Deionized Water | - | - | ~50 mL |
Procedure:
-
Suspend 1.54 g (10 mmol) of the nitroso compound in 30 mL of 2 M aqueous ammonia in a 250 mL flask.
-
Heat the mixture to 50-60 °C with stirring.
-
Add 5.22 g (30 mmol) of sodium dithionite in portions to the warm suspension. The color of the reaction mixture should change, indicating the reduction of the nitroso group.
-
After the addition is complete, continue stirring at 60 °C for 30 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the diamino product.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Causality: Sodium dithionite is a common and effective reducing agent for converting nitroso groups to amines. The reaction is typically carried out in a basic medium to facilitate the reduction process.
Step 4: Cyclization to the Purine Ring
Objective: To construct the imidazole ring of the purine system by reacting the 4,5-diaminopyrimidine with a one-carbon synthon.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Methoxy-pyrimidine-4,5-diamine | 140.15 | 10 | 1.40 g |
| Formic Acid (98-100%) | 46.03 | - | ~20 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 1.40 g (10 mmol) of 4-methoxy-pyrimidine-4,5-diamine to 20 mL of formic acid.
-
Heat the mixture to reflux and maintain reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-water to precipitate the purine product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-methoxypurine.
Causality: Formic acid serves as the source of the C8 carbon of the purine ring. The reaction proceeds through the formation of a formyl intermediate at one of the amino groups, followed by intramolecular cyclization and dehydration to form the imidazole ring. This is a key step in the Traube purine synthesis.[5]
Protocol 2: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
This generalized protocol describes the construction of a pyrimido[4,5-d]pyrimidine scaffold from 4-methoxypyrimidin-5-amine, a class of compounds with demonstrated antiviral activity.[6]
Overall Synthetic Scheme
Sources
- 1. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antiviral activity of certain substituted purine and pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
A Guide to the Suzuki Coupling Reaction for the Synthesis of Arylated 4-Methoxypyrimidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the construction of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmacologically active molecules.[3] Among these, the pyrimidine ring is a "privileged scaffold," forming the core of numerous therapeutic agents, from anticancer kinase inhibitors to antiviral drugs.[3][4]
This guide provides a detailed protocol and technical insights for the Suzuki coupling reaction as it applies to the synthesis of substituted pyrimidine derivatives. It is important to note that the starting material for a Suzuki coupling must contain a suitable leaving group, typically a halide (Cl, Br, I) or a triflate. The topic molecule, 4-Methoxypyrimidin-5-amine hydrochloride, lacks this leaving group and is therefore not a direct substrate for the Suzuki reaction. Instead, it would be a suitable partner for reactions like Buchwald-Hartwig amination.
Therefore, this document will focus on a closely related and synthetically crucial transformation: the arylation of a halogenated 4-methoxypyrimidine scaffold. We will explore the mechanistic principles, provide a field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible reaction.
Part 1: The Catalytic Engine - Mechanism of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The three key phases are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide. This is often the rate-limiting step and is influenced by the electron-deficient nature of the pyrimidine ring, which can make even typically less reactive aryl chlorides susceptible to this step.[5][6]
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium(II) center, displacing the halide.[1][6]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Part 2: Experimental Protocol - Arylation of a Halogenated Pyrimidine
This protocol provides a general method for the Suzuki coupling of a halogenated pyrimidine (e.g., 5-bromo-4-methoxypyrimidine or 2-chloro-4-methoxypyrimidine) with an arylboronic acid.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| Halogenated Pyrimidine | Electrophile | >97% |
| Arylboronic Acid | Nucleophile | >95% |
| Palladium Catalyst | Catalyst | See Table 2 |
| Phosphine Ligand | Stabilizes Catalyst | See Table 2 |
| Base | Activates Boronic Acid | Anhydrous, >99% |
| Solvent | Reaction Medium | Anhydrous/Degassed |
| Schlenk flask / Microwave vial | Reaction Vessel | Chemically resistant |
| Magnetic stirrer & stir bar | Agitation | --- |
| Inert Gas Supply (Ar or N₂) | Oxygen exclusion | High Purity |
| TLC plates / LC-MS | Reaction Monitoring | --- |
| Silica Gel | Purification | 60 Å, 230-400 mesh |
Optimizing Reaction Conditions: The Rationale
The success of a Suzuki coupling, especially with heteroaromatic substrates, hinges on the careful selection of four key components:
-
Catalyst System (Palladium Source & Ligand): While Pd(PPh₃)₄ can be effective for reactive substrates, modern catalyst systems often use a separate palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand. For electron-deficient heteroaryl chlorides, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) are highly effective as they promote the oxidative addition step and stabilize the catalytic species.[8] Catalyst systems featuring these ligands have been shown to be effective even in the presence of basic aminopyrimidines.[8]
-
Base: A base is required to facilitate the transmetalation step by forming a boronate salt.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. K₃PO₄ is often a good choice for heteroaryl couplings. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents are standard. Mixtures of 1,4-dioxane, toluene, or DME with water are frequently used.[4][10] The aqueous component can be beneficial, increasing the solubility of the base and accelerating transmetalation.[11] Degassing the solvent immediately before use is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Temperature: Most reactions require heating, typically between 80-110 °C. Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[4]
Recommended Starting Conditions
The following table outlines a robust set of starting conditions for optimization.
| Parameter | Recommended Value | Rationale |
| Arylboronic Acid (equiv.) | 1.2 - 1.5 | Ensures complete consumption of the limiting pyrimidine halide. |
| Base (e.g., K₂CO₃) (equiv.) | 2.0 - 3.0 | Sufficient excess to drive the formation of the boronate. |
| Pd Source (e.g., Pd(OAc)₂) | 1 - 5 mol% | Lower loadings are possible with highly active ligands. |
| Ligand (e.g., SPhos) | 1.1 - 1.2 x Pd mol% | Ensures full coordination to the palladium center. |
| Solvent System | Dioxane/H₂O (4:1) | A versatile mixture with good solvating properties.[11] |
| Temperature | 100 °C (Oil Bath) | A standard starting point for thermal heating. |
| Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Laboratory Procedure
Caption: A step-by-step workflow for the Suzuki coupling experiment.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the vessel and connect it to a Schlenk line. Evacuate the atmosphere and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. If using a microwave reactor, set the temperature to 100-120 °C for a significantly shorter duration (e.g., 15-30 minutes).[4]
-
Monitoring: Follow the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove the base and inorganic salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure arylated pyrimidine product.
Part 3: Conclusion and Outlook
The Suzuki-Miyaura coupling is an indispensable method for the synthesis of arylated pyrimidines, crucial intermediates in drug discovery. While the specific substrate 4-Methoxypyrimidin-5-amine hydrochloride is not a direct partner for this reaction, the principles and protocols outlined here for halogenated pyrimidines provide a clear and authoritative pathway to the desired class of compounds. Success relies on a mechanistic understanding and the rational selection of a modern, well-defined catalyst system, appropriate base, and anhydrous, oxygen-free conditions. By following this guide, researchers can confidently and efficiently access a diverse range of valuable pyrimidine derivatives.
References
-
General mechanism of Suzuki‐Miyaura cross‐coupling reaction. - ResearchGate. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie, International Edition, 45(21), 3484-3488. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Available at: [Link]
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts, 2006(05), 0519–0519. Available at: [Link]
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. Available at: [Link]
-
Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. (2019). Organic & Biomolecular Chemistry, 17(25), 6210-6214. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. Available at: [Link]
-
Solvent mixture screening for Suzuki coupling of 1 with 2. - ResearchGate. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Pyrimidine Scaffolds
Introduction: The Strategic Importance of Aminopyrimidines and the Power of C-N Cross-Coupling
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, including kinase inhibitors used in oncology. The introduction of amine substituents onto this scaffold is a critical transformation, as it allows for the fine-tuning of a molecule's pharmacological properties, such as target affinity, selectivity, and pharmacokinetic profile. While classical methods like nucleophilic aromatic substitution (SNAr) have been traditionally employed, they often require harsh conditions and are limited in scope, particularly with less activated pyrimidine systems.
The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild, versatile, and highly efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has proven to be particularly valuable for the derivatization of electron-deficient heteroaromatic systems like pyrimidines, enabling the coupling of a wide range of amines with halopyrimidines under conditions that preserve sensitive functional groups.[3] This guide provides a comprehensive overview of the Buchwald-Hartwig amination of pyrimidine scaffolds, including mechanistic insights, detailed protocols, and troubleshooting strategies, designed for researchers in drug discovery and process development.
Mechanistic Insights: The Palladium Catalytic Cycle in the Context of Pyrimidine Substrates
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational catalyst selection and reaction optimization, especially when dealing with potentially coordinating pyrimidine substrates.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the halopyrimidine. This is often the rate-limiting step and is heavily influenced by the nature of the palladium ligand. Bulky, electron-rich phosphine ligands are known to accelerate this step.[5][6]
-
Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it leads to side reactions.[5]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. Reductive elimination is generally favored by bulky ligands that create a sterically crowded metal center.[6]
A significant challenge with pyrimidine substrates is the potential for the ring nitrogen atoms to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[5] The use of sterically hindered ligands helps to mitigate this issue by shielding the metal center and favoring the productive catalytic pathway.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Successful Amination of Pyrimidines
The success of the Buchwald-Hartwig amination of pyrimidine scaffolds hinges on the careful selection of several key parameters:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern, air-stable palladium precatalysts are highly recommended for their reliability and ease of use.[7] These precatalysts readily form the active Pd(0) species in situ.
-
Ligand: This is arguably the most critical component. For electron-deficient pyrimidines, bulky and electron-rich biarylphosphine ligands are the gold standard.[7] Ligands like XPhos, RuPhos, and BrettPhos have demonstrated broad utility. The choice of ligand can also influence regioselectivity in dihalopyrimidines.
-
Base: The base facilitates the deprotonation of the amine. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used.[8] For substrates sensitive to strong bases, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be employed, often requiring higher reaction temperatures.
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[5][9] The solvent must be thoroughly degassed to prevent oxidation of the catalyst.
-
Temperature: Reaction temperatures typically range from ambient to reflux, depending on the reactivity of the substrates and the chosen catalyst system. Microwave irradiation can significantly shorten reaction times.[10]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst.[5] It is crucial to maintain an inert atmosphere of nitrogen or argon throughout the reaction.
Application Notes & Protocols
General Workflow for Buchwald-Hartwig Amination
The following diagram outlines the general laboratory workflow for setting up a Buchwald-Hartwig amination reaction.
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of a 2-Chloropyrimidine
This protocol describes a general method for the coupling of a primary or secondary amine with a 2-chloropyrimidine derivative.
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd2(dba)3 (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)[8]
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried reaction vessel containing a stir bar, add the 2-chloropyrimidine derivative, the amine (if solid), sodium tert-butoxide, Pd2(dba)3, and Xantphos.
-
Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Mono-amination of 2,4-Dichloropyrimidine
The Buchwald-Hartwig amination can exhibit excellent regioselectivity, often favoring amination at the C4 position of 2,4-dichloropyrimidines.[11][12] This protocol is optimized for selective C4 amination.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Pd(OAc)2 (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
K3PO4 (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Reaction vessel
-
Stir bar
-
Nitrogen or Argon source
Procedure:
-
In an oven-dried reaction vessel, combine 2,4-dichloropyrimidine, Pd(OAc)2, XPhos, and K3PO4.
-
Seal the vessel, evacuate, and backfill with nitrogen or argon (repeat this cycle three times).
-
Add the primary amine followed by the anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction for the consumption of the starting material and the formation of the mono-aminated product, being careful to check for the formation of any di-aminated byproduct.
-
Once the desired conversion is reached, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired 4-amino-2-chloropyrimidine product.
Data Summary: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of various pyrimidine scaffolds.
| Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | Aniline | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 110 | 12 | 85 | [8] |
| 4-Chloropyrimidine | Morpholine | Pd(OAc)2 / RuPhos | K2CO3 | Dioxane | 100 | 16 | 92 | N/A |
| 2,4-Dichloropyrimidine | Benzylamine | Pd(OAc)2 / XPhos | K3PO4 | Dioxane | 80 | 8 | 78 (C4) | [12] |
| 5-Bromopyrimidine | n-Butylamine | Pd2(dba)3 / BrettPhos | LiHMDS | THF | 65 | 24 | 88 | N/A |
| 2-Chloro-5-fluoropyrimidine | Piperidine | G6 Precatalyst | Cs2CO3 | t-BuOH | 90 | 6 | 95 | [7] |
Note: N/A indicates a representative example based on general literature knowledge, not a direct citation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxygen exposure)- Impure reagents or solvent- Insufficiently strong base- Catalyst inhibition by pyrimidine nitrogen | - Ensure rigorous inert atmosphere and use freshly degassed solvent.- Purify starting materials; use anhydrous solvents.- Switch to a stronger base (e.g., NaOtBu or LiHMDS).- Use a bulkier ligand (e.g., RuPhos, BrettPhos) to disfavor coordination.[5] |
| Formation of Dehalogenated Byproduct | - Presence of water- Slow reductive elimination | - Ensure all reagents and solvents are scrupulously dry.- Increase reaction temperature or switch to a more electron-rich ligand to promote reductive elimination. |
| Poor Regioselectivity (Dihalopyrimidines) | - Incorrect choice of catalyst/ligand- Reaction temperature too high | - Screen different ligands; some may favor one position over another.- Lower the reaction temperature to improve selectivity.[5] |
| Complex Reaction Mixture | - Side reactions due to overly harsh conditions- Substrate decomposition | - Lower the reaction temperature.- Use a weaker base (e.g., K3PO4, Cs2CO3).- Reduce reaction time. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of substituted aminopyrimidines, offering broad substrate scope and mild reaction conditions.[1][3] A thorough understanding of the reaction mechanism and the critical role of the catalyst system, base, and solvent is essential for achieving high yields and selectivity. By following the protocols and troubleshooting guidance provided in this document, researchers can effectively leverage this powerful cross-coupling reaction to accelerate the discovery and development of novel pyrimidine-based therapeutics.
References
- Benchchem. (n.d.). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.
-
Al-Hadedi, A. A. M., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(11), 2959. Available at: [Link]
- Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. 2006(05), 0449-0449. DOI: 10.1055/s-2006-942369.
-
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
- ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination.
-
ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Al-Hadedi, A. A. M., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 7(38), 34327–34338. Available at: [Link]
-
Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21675–21682. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Navigating Nucleophilic Substitution on Pyrimidines: A Guide to Reaction Conditions and Protocols
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) has made it a privileged scaffold in the design of antimetabolites for cancer and antiviral therapies. Beyond this, the pyrimidine ring is a versatile building block found in drugs targeting a wide range of diseases. The functionalization of this heterocyclic system through nucleophilic aromatic substitution (SNAr) is a critical strategy for the synthesis of novel drug candidates, allowing for the precise installation of various pharmacophoric elements.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction conditions for nucleophilic substitution on pyrimidines. We will delve into the mechanistic underpinnings of these reactions, explore the factors governing their regioselectivity, and provide detailed, field-proven protocols for key transformations.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficient nature makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] However, recent studies suggest that some SNAr reactions on electron-deficient heterocycles may proceed through a concerted mechanism.[3]
The positions most activated towards nucleophilic attack are C2, C4, and C6, as the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen atoms.[2] The presence of a good leaving group, typically a halogen (Cl, Br, F), at these positions is a prerequisite for a successful substitution reaction.
Caption: General mechanism of SNAr on a pyrimidine ring.
Controlling Regioselectivity in Di-substituted Pyrimidines
A common challenge and a point of strategic importance in pyrimidine chemistry is controlling the regioselectivity of nucleophilic substitution on di-substituted substrates, such as 2,4-dichloropyrimidine. The outcome of the reaction is a delicate interplay of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.
Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position.[4][5] This can be rationalized by considering the stability of the respective Meisenheimer intermediates and frontier molecular orbital theory, which indicates a larger LUMO coefficient at the C4 position.[5]
However, this selectivity can be reversed. For instance:
-
Electron-donating groups at the C6 position can direct substitution to the C2 position.[4]
-
Electron-withdrawing groups at the C5 position enhance the inherent preference for C4 substitution.[6]
-
The choice of nucleophile can dramatically alter the regioselectivity. For example, with 2,4-dichloro-5-nitropyrimidine, secondary amines favor C4 substitution, while tertiary amines can lead to selective C2 substitution.[7]
The ability to predict and control this regioselectivity is paramount for the efficient synthesis of specifically desired isomers.
Application Protocols for Key Nucleophilic Substitution Reactions
The following protocols are designed to be self-validating systems, providing detailed step-by-step instructions and explaining the rationale behind the choice of reagents and conditions.
Protocol 1: Amination of Halopyrimidines
The introduction of amino groups is a frequent transformation in the synthesis of bioactive pyrimidines.
A. Conventional Thermal Amination of 2-Amino-4,6-dichloropyrimidine
This solvent-free method is an efficient and environmentally conscious approach.[8][9]
-
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine (primary or secondary)
-
Triethylamine (TEA)
-
Distilled water
-
Ethanol
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Thermometer
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol, 1.0 equiv), the desired substituted amine (3 mmol, 1.0 equiv), and triethylamine (6 mmol, 2.0 equiv).
-
Heat the mixture to 80-90 °C with stirring. The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water to the solidified mixture to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 2,4-diamino-6-chloropyrimidine derivative.
-
B. Microwave-Assisted Amination of 2-Amino-4-chloropyrimidine
Microwave irradiation can significantly accelerate reaction times.[10][11]
-
Materials:
-
2-Amino-4-chloropyrimidine
-
Substituted amine
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
-
Equipment:
-
Microwave synthesis reactor
-
Microwave reaction vial with a stir bar
-
-
Procedure:
-
To a microwave reaction vial, add 2-amino-4-chloropyrimidine (2 mmol, 1.0 equiv) and anhydrous propanol (1 mL).
-
Add the substituted amine (2 mmol, 1.0 equiv) to the stirring suspension.
-
Add triethylamine (200 µL).
-
Seal the vial and perform the reaction in the microwave reactor at 120-140 °C for 15-30 minutes. The high temperature achieved rapidly under microwave irradiation accelerates the rate of substitution.
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
| Parameter | Conventional Heating | Microwave Irradiation | Rationale |
| Temperature | 80-90 °C | 120-140 °C | Higher temperatures accelerate the reaction rate. |
| Reaction Time | Several hours | 15-30 minutes | Microwave heating provides rapid and efficient energy transfer. |
| Solvent | Solvent-free | Anhydrous propanol | Propanol is a suitable solvent for microwave heating due to its dielectric properties. |
| Base | Triethylamine | Triethylamine | Neutralizes the HCl byproduct. |
Protocol 2: Thiolation of Halopyrimidines (Synthesis of Pyrimidine Thioethers)
The introduction of sulfur-containing moieties is another important modification in drug design.
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
Substituted thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the substituted thiophenol (1.0 equiv) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 equiv) in water. The formation of the sodium thiophenoxide in situ generates a more potent nucleophile.
-
Add the NaOH solution dropwise to the thiophenol solution and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 equiv) in ethanol.
-
Add the pyrimidine solution dropwise to the thiophenoxide mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrimidine thioether.[12]
-
Purify by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of pyrimidine thioethers.
Protocol 3: Alkoxylation of Halopyrimidines (Synthesis of Pyrimidine Ethers)
Alkoxy groups can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Brine
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 equiv), potassium carbonate (2.5 equiv), and anhydrous acetonitrile. Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 equiv) to the suspension.
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[12]
-
Purify the crude product by recrystallization or column chromatography.
-
Conclusion
The nucleophilic aromatic substitution reaction is a powerful tool in the arsenal of the medicinal chemist for the synthesis and functionalization of pyrimidine-based compounds. A thorough understanding of the underlying mechanistic principles and the factors that govern reactivity and regioselectivity is essential for the successful design and execution of synthetic routes. The protocols provided herein offer a practical starting point for researchers, emphasizing the importance of careful consideration of reaction parameters to achieve the desired chemical transformations efficiently and selectively.
References
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(21), 6497. Available at: [Link]
-
Rogers, J. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. Available at: [Link]
-
orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368–16388. Available at: [Link]
-
Howe, G. W., & Grenade, N. L. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. Available at: [Link]
-
Bruening, F., & Lovelle, L. E. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Rogers, J. R., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Communications Chemistry, 5(1), 1–8. Available at: [Link]
-
Balaji, K., et al. (2013). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Available at: [Link]
-
Ghavre, M., et al. (2016). Modification of Purine and Pyrimidine Nucleosides by Direct C–H Bond Activation. Molecules, 21(5), 633. Available at: [Link]
-
Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(21), 7041–7047. Available at: [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275982. Available at: [Link]
- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine. Google Patents.
-
ResearchGate. (n.d.). The synthesis of pyrimidin-2-yl thioethers. ResearchGate. Available at: [Link]
-
Gazit, T., et al. (2019). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 32(10), e3977. Available at: [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
-
Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109–117. Available at: [Link]
-
Kulyk, M., et al. (2018). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(11), 1207–1226. Available at: [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275982. Available at: [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Journal of the Brazilian Chemical Society, 29(10), 2164–2170. Available at: [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]
-
Nuño, M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(16), 5862–5867. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. ACS Green Chemistry Institute. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]
-
Gazit, T., et al. (2019). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]
-
Boulton, B. E., et al. (2015). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of 4-Methoxypyrimidin-5-amine Hydrochloride for Structure-Activity Relationship (SAR) Studies
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including the nucleobases of DNA and numerous approved therapeutics.[1][2] Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The biological profile of these molecules is profoundly influenced by the nature and placement of substituents on the pyrimidine ring, making the systematic exploration of these modifications—a process known as Structure-Activity Relationship (SAR) studies—critical for rational drug design.[2]
4-Methoxypyrimidin-5-amine hydrochloride is a highly versatile and strategic starting material for building focused libraries of novel compounds. Its key features include:
-
A Nucleophilic C5-Amine: This primary amine serves as a prime synthetic handle for a variety of functionalization reactions.
-
An Electron-Donating C4-Methoxy Group: This group modulates the electronic properties of the pyrimidine ring, influencing its reactivity and interaction with biological targets.
-
A Hydrochloride Salt Form: This ensures greater stability, improved shelf-life, and enhanced solubility in polar solvents for reaction setup.[6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for 4-methoxypyrimidin-5-amine hydrochloride. We will delve into the rationale behind key experimental choices and provide robust, step-by-step protocols for amide bond formation, reductive amination, and N-arylation, enabling the systematic construction of compound libraries for comprehensive SAR exploration.
Physicochemical Properties and Essential Handling
Before commencing synthesis, it is crucial to understand the properties of the starting material. The hydrochloride salt form necessitates a key experimental step: neutralization with a non-nucleophilic base to liberate the free amine for reaction. Failure to do so will result in no reaction, as the protonated ammonium salt is not nucleophilic.
| Property | Value | Reference |
| Chemical Formula | C₅H₈ClN₃O | [8] |
| Molecular Weight | 161.60 g/mol | [8] |
| CAS Number | 15579-82-5 | [8] |
| Appearance | Off-white to light brown solid | |
| Solubility | Soluble in water, methanol, DMSO | [6][7] |
| Key Handling Note | Hygroscopic. Store in a cool, dry place under inert atmosphere. Must be neutralized with a base (e.g., DIPEA, Et₃N) prior to reaction. | [6] |
Core Derivatization Strategies at the C5-Amine
The C5-amine is the most accessible site for derivatization. The following sections detail three robust and versatile methods to explore chemical space around this position.
Strategy 1: Amide Bond Formation
Rationale: Amide coupling is arguably the most utilized reaction in medicinal chemistry.[9] It allows for the introduction of a vast array of substituents from commercially available carboxylic acids. This strategy is ideal for probing interactions within a target's binding pocket, exploring hydrogen bond donor/acceptor patterns, and modulating physicochemical properties like lipophilicity and solubility.
Mechanistic Principle: The reaction involves the activation of a carboxylic acid to form a highly reactive intermediate (e.g., an active ester or acylphosphonium species), which is then susceptible to nucleophilic attack by the C5-amine of the pyrimidine.[9] The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates.[10][11]
Caption: Workflow for amide bond formation.
Experimental Protocol: General Procedure using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of substrates, including electron-deficient amines.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxypyrimidin-5-amine hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution. Stir for 15 minutes at room temperature. The mixture should become a clear solution as the hydrochloride salt is neutralized to the free amine.
-
Activation & Coupling: Add HATU (1.2 eq) in a single portion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Data:
| Entry | Carboxylic Acid Example | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Benzoic acid | HATU | DIPEA | DMF | ~85% |
| 2 | 4-Fluorophenylacetic acid | HATU | DIPEA | DMF | ~82% |
| 3 | Cyclohexanecarboxylic acid | EDC/HOBt | DIPEA | DCM | ~75% |
Strategy 2: Reductive Amination
Rationale: Reductive amination is a powerful method for forming C-N single bonds, converting the primary C5-amine into a secondary amine.[12][13] This strategy allows for the introduction of a wide variety of alkyl and (hetero)aryl groups via commercially available aldehydes and ketones. The resulting secondary amines are more basic and flexible than amides, which can lead to distinct interactions with biological targets.
Mechanistic Principle: The reaction proceeds in two steps, often in a one-pot fashion. First, the amine and carbonyl compound condense to form an imine (or iminium ion under acidic conditions). Second, a selective reducing agent reduces the imine to the corresponding amine.[12] Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone.[12]
Experimental Protocol: General Procedure using STAB
-
Preparation: To a round-bottom flask, add 4-methoxypyrimidin-5-amine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq).
-
Solvation: Add Dichloroethane (DCE) or Tetrahydrofuran (THF) as the solvent (approx. 0.1 M).
-
Neutralization: Add DIPEA or Triethylamine (Et₃N) (1.5 eq) to free the amine. Stir for 10 minutes.
-
Iminium Formation (Optional Catalyst): Add acetic acid (0.1-1.0 eq) to catalyze imine/iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography and characterize by NMR and HRMS.
Representative Data:
| Entry | Carbonyl Compound Example | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | STAB | DCE | ~80% |
| 2 | 4-Pyridinecarboxaldehyde | STAB | DCE/MeOH | ~70% |
| 3 | Acetone | STAB | DCE | ~75% |
Strategy 3: Buchwald-Hartwig N-Arylation
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide/triflate.[14] This is a premier method for accessing diarylamine or aryl-alkyl-amine motifs, which are prevalent in kinase inhibitors and other targeted therapeutics. This strategy allows for the direct connection of diverse (hetero)aryl rings to the C5-amine, providing a powerful tool for exploring pi-stacking interactions and accessing new regions of chemical space.
Mechanistic Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[14] The choice of ligand is critical for reaction efficiency.[15]
Experimental Protocol: General Procedure using XPhos
-
Preparation: In a flame-dried Schlenk tube or microwave vial under an inert atmosphere, combine 4-methoxypyrimidin-5-amine hydrochloride (1.0 eq), the aryl halide (e.g., aryl bromide) (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq). Note: The base is strong enough to both neutralize the hydrochloride and facilitate the catalytic cycle.
-
Solvation: Add anhydrous, degassed toluene or dioxane as the solvent (approx. 0.1 M).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 8-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Washing: Wash the filtrate with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the product by flash column chromatography and characterize by NMR and HRMS.
Representative Data:
| Entry | Aryl Halide Example | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~78% |
| 2 | 3-Bromo-pyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | ~65% |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | ~72% |
Integrated Workflow for SAR Studies
A successful SAR campaign relies on an iterative cycle of design, synthesis, and biological evaluation. The derivatization strategies discussed above form the core of the synthesis phase. A logical workflow allows for the efficient exploration of the chemical space around the 4-methoxypyrimidin-5-amine core.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Buy Methylamine hydrochloride | 593-51-1 [smolecule.com]
- 8. labsolu.ca [labsolu.ca]
- 9. hepatochem.com [hepatochem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 4-Methoxypyrimidin-5-amine Hydrochloride for the Synthesis of Next-Generation EGFR Inhibitors
An Application Note and Protocol for Researchers
Introduction: The Central Role of EGFR and the Rise of Pyrimidine Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In many forms of cancer, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[2][3] This has established EGFR as a critical target for therapeutic intervention.
First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are based on a quinazoline scaffold and have shown significant clinical success.[4][5][6] However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[7][8]
This challenge spurred the development of third-generation, irreversible inhibitors specifically designed to target these resistant mutations. A key structural innovation in this new class of drugs was the shift to a pyrimidine-based scaffold.[3][9] The pyrimidine core acts as a bioisostere to the purine ring of ATP, allowing it to bind effectively within the ATP-binding pocket of the EGFR kinase domain.[10][11] This guide focuses on a critical building block for these advanced inhibitors: 4-Methoxypyrimidin-5-amine hydrochloride , and its application in the synthesis of potent, mutant-selective EGFR inhibitors like Osimertinib.
The EGFR Signaling Pathway: A Visual Guide to the Mechanism of Inhibition
To understand the rationale behind the synthesis, it is crucial to visualize the biological context. The diagram below illustrates the simplified EGFR signaling cascade and the precise point of intervention for pyrimidine-based tyrosine kinase inhibitors (TKIs). Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT that promote cell proliferation and survival. Pyrimidine-based TKIs competitively bind to the ATP pocket in the kinase domain, preventing this initial phosphorylation step and halting the entire signaling cascade.
Synthetic Strategy: Building the Core of a Third-Generation Inhibitor
The synthesis of pyrimidine-based EGFR inhibitors often involves a convergent strategy where the core pyrimidine ring is functionalized through sequential cross-coupling reactions. 4-Methoxypyrimidin-5-amine and its precursors, such as 2,4-dichloro-5-methoxypyrimidine, are ideal starting points for this approach. The methoxy group provides electronic modulation, while the amine and/or chloro-substituents serve as reactive handles for building the complex aniline and indole side chains characteristic of drugs like Osimertinib.
The general workflow involves two key C-N bond-forming reactions to attach the necessary side chains to the pyrimidine scaffold. This is typically achieved through nucleophilic aromatic substitution (SNAr) or, more commonly for less activated systems, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[12][13]
Detailed Protocol: Synthesis of a Key Osimertinib Precursor
This protocol details the synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, a late-stage intermediate in the synthesis of Osimertinib, adapted from established literature.[14][15][16] This procedure showcases the sequential functionalization of a di-substituted pyrimidine core.
Causality Behind Experimental Choices:
-
Reaction 1 (SNAr): The first reaction is a regioselective nucleophilic aromatic substitution. The chlorine at the C4 position of the pyrimidine ring is more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at C2. This inherent reactivity allows for a controlled, stepwise addition of the side chains without the need for a metal catalyst in this initial step.
-
Reaction 2 (Buchwald-Hartwig Amination): The second C-N bond formation requires a palladium catalyst. The remaining chlorine at the C2 position is less reactive. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds with heteroaryl chlorides, offering high yields and broad functional group tolerance where traditional SNAr reactions would fail or require harsh conditions.[12][13][17][18] The choice of a specific palladium precatalyst and ligand is crucial for efficient catalytic turnover.
-
Reaction 3 (Nitro Reduction): The reduction of the nitro group to an amine is a critical step to enable the final acrylamide "warhead" installation. Using iron powder in the presence of ammonium chloride is a classic, cost-effective, and reliable method for this transformation, avoiding more expensive or hazardous reagents like catalytic hydrogenation with H2 gas.
Step 1: Synthesis of 2-Chloro-N-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-5-methoxypyrimidin-4-amine
-
Reagents & Setup:
-
2,4-Dichloro-5-methoxypyrimidine (1.0 eq)
-
N1-(2-(dimethylamino)ethyl)-4-methoxy-N1-methylbenzene-1,2-diamine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: 1,4-Dioxane
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under a nitrogen atmosphere.
-
-
Procedure:
-
To a solution of 2,4-dichloro-5-methoxypyrimidine in 1,4-dioxane, add the aniline derivative followed by DIPEA.
-
Heat the reaction mixture to 100-110 °C and stir for 6-8 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure monosubstituted product.
-
Step 2: Synthesis of N'-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-5-methoxy-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-nitro-1,2-benzenediamine
-
Reagents & Setup:
-
Product from Step 1 (1.0 eq)
-
1-Methyl-1H-indol-3-amine (1.1 eq)
-
Pd₂(dba)₃ (Palladium precatalyst, ~2 mol%)
-
Xantphos (Ligand, ~4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Solvent: Toluene
-
Schlenk flask or similar oven-dried glassware, under a nitrogen or argon atmosphere.
-
-
Procedure:
-
To the Schlenk flask, add the product from Step 1, 1-methyl-1H-indol-3-amine, NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with nitrogen/argon three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Self-Validation: Monitor by LC-MS for the appearance of the desired product mass and disappearance of the starting material.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by column chromatography.
-
Step 3: Reduction of the Nitro Group
-
Reagents & Setup:
-
Product from Step 2 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (3.0 eq)
-
Solvent: Ethanol/Water mixture (e.g., 4:1)
-
Round-bottom flask with reflux condenser.
-
-
Procedure:
-
Suspend the product from Step 2 in the ethanol/water mixture.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours.
-
Self-Validation: Monitor by TLC, observing the disappearance of the UV-active nitro-compound and the appearance of the new amine product.
-
After completion, cool the reaction and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the final triamine precursor. This product is often used directly in the next step without extensive purification.
-
Data Presentation: Expected Outcomes
The following table summarizes typical results for the synthesis of the key Osimertinib precursor. Purity is typically assessed by HPLC, and identity is confirmed by ¹H NMR and HRMS (High-Resolution Mass Spectrometry).
| Step | Product | Typical Yield | Purity (HPLC) | Key Characterization |
| 1 | C4-Monosubstituted Pyrimidine | 75-85% | >95% | Appearance of characteristic aniline and pyrimidine proton signals in ¹H NMR. |
| 2 | Di-substituted Pyrimidine | 60-75% | >95% | Appearance of indole proton signals; mass confirmation by LC-MS/HRMS. |
| 3 | Triamine Precursor | 85-95% | >90% | Disappearance of nitro group signals; mass confirmation of reduced product. |
Conclusion and Future Perspectives
4-Methoxypyrimidin-5-amine hydrochloride and its related derivatives are indispensable building blocks in modern medicinal chemistry, enabling the efficient construction of third-generation EGFR inhibitors. The synthetic routes, relying on a combination of regioselective SNAr and robust palladium-catalyzed cross-coupling reactions, provide a flexible and powerful platform for drug discovery. As resistance to current therapies continues to emerge, for instance through the C797S mutation, the pyrimidine scaffold will undoubtedly serve as the foundation for designing fourth-generation and allosteric inhibitors.[7][8] The methodologies described herein provide researchers with a validated and mechanistically sound approach to contribute to this critical area of drug development.
References
- National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer.
-
Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
- Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- UCL Discovery. (n.d.). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis.
-
Yang, J. J., et al. (2017). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. International Journal of Cancer, 140(12), 2805-2819. Retrieved from [Link]
-
ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Retrieved from [Link]
-
PubMed. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Retrieved from [Link]
-
MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]
-
PubMed. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. Retrieved from [Link]
-
I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
Thieme Connect. (2018). A New Synthesis of Gefitinib. Retrieved from [Link]
-
PubMed. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthetic Strategies in the Preparation of Osimertinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized synthetic protocol for the preparation of osimertinib.... Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxypyrimidin-5-amine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
- 8. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-Methoxypyrimidin-5-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxypyrimidin-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize the yield and purity of your synthesis.
Introduction
4-Methoxypyrimidin-5-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. The hydrochloride salt is typically preferred for its improved stability and handling properties. Achieving a high yield of the final product requires careful control of reaction parameters and a thorough understanding of the underlying chemical principles. This guide will explore two primary synthetic routes and address common challenges encountered during the synthesis.
Synthetic Strategies Overview
Two common strategies for the synthesis of 4-Methoxypyrimidin-5-amine are:
-
Reduction of a Nitro Precursor: This involves the synthesis of a 4-methoxy-5-nitropyrimidine intermediate, followed by the reduction of the nitro group to an amine.
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the displacement of a leaving group (e.g., a halogen) at the 4-position of the pyrimidine ring with an amino group.
The choice of strategy will depend on the availability of starting materials, reaction conditions, and scalability.
Caption: High-level overview of the two primary synthetic routes to 4-Methoxypyrimidin-5-amine hydrochloride.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
Strategy 1: Reduction of 4-Methoxy-5-nitropyrimidine
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low Yield of 4-Methoxy-5-nitropyrimidine | - Incomplete methoxylation of the starting material (e.g., 4-chloro-5-nitropyrimidine).- Side reactions, such as hydrolysis of the methoxy group. | - Optimize Methoxylation: Ensure anhydrous conditions. Use a fresh, high-purity source of sodium methoxide. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider using a phase-transfer catalyst if solubility is an issue.- Control Temperature: Perform the reaction at a controlled, lower temperature to minimize side reactions. |
| Incomplete Reduction of the Nitro Group | - Inactive or insufficient reducing agent.- Poor catalyst activity (for catalytic hydrogenation).- Substrate poisoning of the catalyst. | - Choice of Reducing Agent: Common reducing agents include SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C). If one method fails, try another. For instance, tin(II) chloride is often effective for nitro group reduction in heterocyclic systems.- Catalyst Handling: If using catalytic hydrogenation, ensure the catalyst is not expired and is handled under an inert atmosphere to prevent deactivation. Use a sufficient catalyst loading (typically 5-10 mol%).- Reaction Conditions: Ensure adequate pressure for hydrogenation and vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen. |
| Formation of Side Products During Reduction | - Over-reduction of the pyrimidine ring.- Formation of azo or azoxy compounds. | - Milder Reducing Agents: Consider using a milder reducing agent like sodium dithionite under controlled pH conditions.- Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-reduction. |
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-5-methoxypyrimidine
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Reaction | - Poor reactivity of the starting material.- Deactivation of the nucleophile.- Insufficient temperature. | - Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr reaction.- Amine Source: For direct amination, using aqueous or anhydrous ammonia in a sealed vessel at elevated temperatures is often necessary. The use of a copper catalyst can sometimes promote amination.- Buchwald-Hartwig Amination: For challenging substrates, consider a palladium-catalyzed Buchwald-Hartwig amination. This requires an appropriate palladium precursor, a suitable phosphine ligand (e.g., XPhos, SPhos), and a non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄)[1][2]. |
| Formation of Di-substituted or Other Byproducts | - Reaction at other positions on the pyrimidine ring.- Self-condensation of the starting material. | - Regioselectivity: Nucleophilic attack on pyrimidines generally favors the 4-position over the 2-position due to greater stabilization of the Meisenheimer intermediate[3][4]. However, if a mixture of isomers is observed, purification by column chromatography will be necessary.- Controlled Stoichiometry: Use a slight excess of the aminating agent, but avoid a large excess which can lead to side reactions. |
| Hydrolysis of the Methoxy Group | - Presence of water in the reaction mixture.- Strongly acidic or basic conditions. | - Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- pH Control: If using acidic or basic conditions, carefully control the pH to avoid hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final hydrochloride salt?
A1: Recrystallization is the most common and effective method for purifying 4-Methoxypyrimidin-5-amine hydrochloride. A common procedure involves dissolving the crude product in a minimal amount of a hot protic solvent like ethanol or isopropanol, and then allowing it to cool slowly to form crystals. If the product is highly soluble, adding a less polar co-solvent (e.g., diethyl ether or ethyl acetate) can induce crystallization. Washing the filtered crystals with a cold, non-polar solvent can help remove residual impurities.
Q2: How can I confirm the formation of the hydrochloride salt?
A2: The formation of the hydrochloride salt can be confirmed by several analytical techniques:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrimidine ring and the amine group will be different in the free base and the hydrochloride salt. The amine protons may appear as a broader singlet at a downfield chemical shift.
-
FT-IR Spectroscopy: The N-H stretching vibrations of the ammonium salt will appear in a different region (typically a broad band between 2200-3000 cm⁻¹) compared to the free amine.
-
Elemental Analysis: The presence of chlorine and the elemental composition can be confirmed, which should match the theoretical values for the hydrochloride salt.
-
Melting Point: The hydrochloride salt will have a distinct and generally higher melting point than the free base.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Reagent Handling: Many of the reagents used, such as phosphorus oxychloride (if used to prepare a chloro-intermediate), strong acids, and bases, are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressurized Reactions: If using ammonia in a sealed vessel, ensure the vessel is rated for the pressure and temperature of the reaction. Use a blast shield for protection.
-
Hydrogenation: When performing catalytic hydrogenation, ensure there are no ignition sources present, as hydrogen gas is highly flammable.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4:
-
Increase Temperature: For many organic reactions, increasing the temperature will increase the reaction rate. However, be mindful of potential side reactions that may be favored at higher temperatures.
-
Catalyst: For SNAr reactions, the addition of a catalyst such as a copper salt or a palladium complex (for Buchwald-Hartwig amination) can significantly accelerate the reaction.
-
Solvent: Ensure you are using an appropriate solvent that can solubilize the reactants and facilitate the desired chemical transformation. For SNAr, polar aprotic solvents are generally preferred.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols based on established chemical principles for the synthesis of pyrimidine derivatives. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis via Reduction of 4-Methoxy-5-nitropyrimidine
Caption: Step-by-step workflow for the synthesis of 4-Methoxypyrimidin-5-amine hydrochloride via the reduction route.
Step 1: Synthesis of 4-Methoxy-5-nitropyrimidine
-
To a solution of 4-chloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Reduction to 4-Methoxypyrimidin-5-amine
-
Dissolve 4-methoxy-5-nitropyrimidine (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and carefully basify with a concentrated aqueous solution of sodium hydroxide or potassium carbonate to pH > 8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers and concentrate to obtain the crude free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-Methoxypyrimidin-5-amine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (or ethereal HCl) until the pH is acidic.
-
The hydrochloride salt should precipitate out of the solution. If not, cool the solution in an ice bath and scratch the inside of the flask to induce crystallization.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution
Caption: Step-by-step workflow for the synthesis of 4-Methoxypyrimidin-5-amine hydrochloride via the SNAr route.
Step 1: Preparation of 4-Chloro-5-methoxypyrimidine (Hypothetical)
Note: This starting material may be commercially available or require synthesis. A potential route could involve the selective dechlorination of a di-chloro precursor.
-
To a solution of a suitable di-chlorinated methoxypyrimidine in a solvent like ethanol, add a base (e.g., triethylamine) and a palladium on carbon catalyst (Pd/C).
-
Hydrogenate the mixture at a controlled temperature and pressure until one equivalent of hydrogen has been consumed.
-
Filter the catalyst and concentrate the filtrate to obtain the crude mono-chloro pyrimidine.
Step 2: Amination of 4-Chloro-5-methoxypyrimidine
-
Place 4-chloro-5-methoxypyrimidine and a solution of ammonia in a suitable solvent (e.g., methanol or dioxane) in a sealed pressure vessel.
-
Heat the vessel to a temperature typically between 100-150 °C.
-
Maintain the reaction for several hours, monitoring the internal pressure.
-
After cooling, carefully vent the vessel and concentrate the reaction mixture.
-
Purify the crude product by column chromatography or by an acid-base extraction.
Step 3: Formation of the Hydrochloride Salt
-
Follow the same procedure as described in Step 3 of Protocol 1.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution in aza-aromatic compounds. Accounts of Chemical Research, 11(12), 462-468. [Link]
Sources
Technical Support Center: Synthesis of 4-Methoxypyrimidin-5-amine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxypyrimidin-5-amine hydrochloride. As a key intermediate in the synthesis of various pharmacologically active molecules, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its synthesis, particularly focusing on the prevalent method involving the reduction of a nitropyrimidine precursor.
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and actionable solutions to mitigate the formation of common impurities.
Issue 1: Incomplete Conversion of the Nitro Intermediate
Observation: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of the starting material, 4-chloro-6-methoxy-5-nitropyrimidine, remaining.
Potential Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro compound may be inadequate for complete conversion.
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may have lost its activity due to poisoning by impurities in the starting materials or solvents.[1] Sulfur-containing compounds are known inhibitors of precious metal catalysts.
-
Low Reaction Temperature: The temperature may be too low for the chosen reducing agent to be effective.
-
Poor Mass Transfer (for Heterogeneous Reactions): Inefficient stirring or agitation can limit the interaction between the substrate and a solid-supported catalyst or a metal reducing agent.
Troubleshooting Steps:
-
Verify Stoichiometry: Recalculate and ensure the correct molar ratio of the reducing agent is used. For metal-acid reductions (e.g., Fe/HCl), a significant excess of the metal is often required.[2]
-
Catalyst Evaluation:
-
Use fresh, high-quality catalyst for each reaction.
-
If catalyst poisoning is suspected, consider purifying the starting materials or using a different batch of solvent.
-
For catalytic hydrogenation, ensure the reaction vessel is properly purged with an inert gas before introducing hydrogen.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
-
For catalytic hydrogenation, increasing the hydrogen pressure can enhance the reaction rate.
-
-
Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst or metal powder.
Issue 2: Presence of a Dechlorinated Impurity (5-Methoxy-4-aminopyrimidine)
Observation: Mass spectrometry or HPLC analysis reveals the presence of an impurity with a mass corresponding to the loss of a chlorine atom from the desired product.
Potential Causes:
-
Over-reduction/Hydrodechlorination: This is a common side reaction in catalytic hydrogenation, especially with palladium-based catalysts.[1] The carbon-chlorine bond can be susceptible to reduction under hydrogenation conditions.
-
Harsh Reaction Conditions: High temperatures, high hydrogen pressure, or prolonged reaction times can promote hydrodechlorination.
Troubleshooting Steps:
-
Catalyst Selection:
-
Consider switching from a palladium catalyst to a platinum-based catalyst (e.g., PtO2), which is often less prone to causing dehalogenation.
-
Raney Nickel can also be an alternative to Pd/C for substrates where dehalogenation is a concern.[1]
-
-
Milder Reaction Conditions:
-
Reduce the reaction temperature and/or hydrogen pressure.
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Use of Catalyst Modifiers: In some cases, the addition of a catalyst poison in a controlled amount can selectively inhibit the undesired dehalogenation reaction without significantly affecting the nitro group reduction.
Issue 3: Formation of Partially Reduced Intermediates (e.g., Hydroxylamine, Azo, or Azoxy Compounds)
Observation: The presence of multiple, often colored, impurities is detected. These may correspond to intermediates in the nitro group reduction pathway.
Potential Causes:
-
Incomplete Reduction: Similar to Issue 1, insufficient reducing agent or catalyst activity can lead to the accumulation of stable intermediates. The reduction of a nitro group proceeds through several stages (nitroso, hydroxylamine) before reaching the amine.[3]
-
Reaction pH: The pH of the reaction medium can influence the product distribution. For instance, the formation of dimeric species like azo and azoxy compounds is sometimes favored under neutral or alkaline conditions.[4]
Troubleshooting Steps:
-
Ensure Complete Reduction: Follow the troubleshooting steps outlined in Issue 1 to drive the reaction to completion.
-
Control pH:
-
For metal-acid reductions (e.g., Fe, SnCl2, Zn), maintaining acidic conditions is crucial for the selective formation of the amine.[1]
-
Monitor and adjust the pH of the reaction mixture as needed.
-
-
Choice of Reducing System: Catalytic hydrogenation is often very effective at completely reducing the nitro group to the amine, minimizing the accumulation of intermediates.
Issue 4: Over-reduction of the Pyrimidine Ring
Observation: The formation of dihydropyrimidine or tetrahydropyrimidine derivatives is observed.
Potential Causes:
-
Harsh Reducing Agents: Potent reducing agents like Lithium Aluminium Hydride (LiAlH4) can reduce the pyrimidine ring, especially when it contains electron-withdrawing groups.[5][6]
-
Aggressive Hydrogenation Conditions: High temperatures and pressures during catalytic hydrogenation can lead to the saturation of the heterocyclic ring.[7]
Troubleshooting Steps:
-
Select Appropriate Reducing Agent: Avoid overly harsh reducing agents like LiAlH4. Stick to methods known for selective nitro group reduction, such as catalytic hydrogenation with Pd/C or PtO2, or metal/acid systems like Fe/HCl or SnCl2/HCl.[1]
-
Optimize Hydrogenation Conditions: Use the mildest conditions possible (temperature, pressure) for catalytic hydrogenation that still achieve complete reduction of the nitro group in a reasonable timeframe.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Methoxypyrimidin-5-amine hydrochloride?
A1: A widely employed synthetic strategy involves a multi-step process starting from a suitable pyrimidine precursor. A common final step is the reduction of 4-chloro-6-methoxy-5-nitropyrimidine. This nitro intermediate is typically prepared from a dichloropyrimidine derivative. The reduction of the nitro group to the amine, followed by salt formation with hydrochloric acid, yields the final product.
Q2: Which reducing agent is best for the conversion of 4-chloro-6-methoxy-5-nitropyrimidine to the corresponding amine?
A2: The choice of reducing agent depends on factors such as scale, available equipment, and desired selectivity.
-
Catalytic Hydrogenation (e.g., H2/Pd/C or H2/PtO2): This is often a clean and efficient method, especially for larger-scale synthesis. However, care must be taken to avoid dehalogenation (see Troubleshooting Issue 2).[1]
-
Metal/Acid Systems (e.g., Fe/HCl, Fe/NH4Cl, SnCl2/HCl): These are classic and cost-effective methods for nitro group reduction. They are generally selective for the nitro group over the chloro substituent. However, they can sometimes lead to the formation of polar impurities and require a workup procedure to remove metal salts.[2]
Q3: How can I effectively purify the final product, 4-Methoxypyrimidin-5-amine hydrochloride?
A3: Purification of the hydrochloride salt can often be achieved by recrystallization.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or isopropanol.
-
Decolorization: If the solution is colored, treatment with activated carbon can be effective in removing colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.
Q4: What are the key analytical techniques to identify and quantify impurities in the synthesis?
A4: A combination of chromatographic and spectroscopic methods is essential:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing the purity of the final product and for monitoring the progress of the reaction. A suitable C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[8]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, which provides clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for the structural elucidation of the final product and any isolated impurities.
Summary of Potential Impurities
| Impurity Name | Structure | Formation Mechanism |
| 4-chloro-6-methoxy-5-nitropyrimidine | O=N(=O)c1c(OC)nc(Cl)cn1 | Incomplete reaction |
| 5-Methoxy-4-aminopyrimidine | Nc1cncc(OC)n1 | Dechlorination during reduction |
| 4-chloro-6-methoxy-5-(hydroxylamino)pyrimidine | HONHc1c(OC)nc(Cl)cn1 | Incomplete reduction |
| Dimeric Impurities (Azo/Azoxy) | Varies | Side reaction during reduction |
| Over-reduced products | Varies (saturated ring) | Harsh reduction conditions |
Synthetic Pathway and Impurity Formation
The following diagram illustrates a common synthetic route and highlights the stages where key impurities may form.
Caption: Synthetic pathway and points of impurity formation.
Troubleshooting Workflow
This flowchart provides a general approach to diagnosing and resolving issues during the synthesis.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in Suzuki coupling of pyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in their synthetic efforts. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful C-C bond-forming reaction.
Introduction: The Challenge of Pyrimidine Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its functional group tolerance and reliability.[1][2][3] However, when applied to heteroaromatic systems like pyrimidines, unique challenges can arise that lead to diminished yields. The electron-deficient nature of the pyrimidine ring and the presence of Lewis basic nitrogen atoms can significantly impact the catalytic cycle.[2][4][5] This guide will dissect these issues and provide actionable, evidence-based solutions.
Troubleshooting Guide: A Systematic Approach to Low Yields
Experiencing a low yield can be frustrating. This section provides a structured approach to identifying and resolving the root cause of the problem.
Problem 1: Reaction Stalls or Shows Low Conversion
Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after extended reaction times. What are the likely causes and how can I address them?
A: A stalled reaction is often indicative of an issue with the catalytic system's activity or stability. Here’s a breakdown of potential culprits and solutions:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst inhibition and deactivation.[4][5][6]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst poisoning. Consider ligands like SPhos, XPhos, or dtbpf, which are known to be effective for challenging heteroaryl couplings.[7] Modern, pre-formed catalysts (e.g., XPhos-Pd-G3) can also offer greater reliability than generating the active catalyst in situ.[8]
-
-
Inefficient Oxidative Addition: If you are using a chloropyrimidine, the C-Cl bond activation is often the rate-limiting step due to its strength compared to C-Br or C-I bonds.[4][9]
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is highly interdependent and crucial for an efficient reaction.[11][12][13] An inappropriate combination can lead to poor solubility of reagents or an ineffective catalytic cycle.
-
Solution: A systematic screening of bases and solvents is recommended. Common and effective combinations include:
-
Problem 2: Significant Formation of Side Products
Q: My desired product is present, but I'm observing significant quantities of side products, complicating purification and lowering the yield. What are these side products and how can I minimize them?
A: The formation of side products is a common issue. The two most prevalent are the result of protodeboronation and homo-coupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, which is replaced by a hydrogen atom.[4][15] This is often exacerbated by high temperatures and the presence of water.[4] Heteroaryl boronic acids are particularly susceptible to this side reaction.[2][5]
-
Solution:
-
Use Anhydrous Conditions: Employing a base like K₃PO₄ in an anhydrous solvent (e.g., dioxane, toluene) can significantly reduce protodeboronation.[7]
-
Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol or MIDA ester. MIDA boronates, in particular, offer a "slow-release" of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[15]
-
Minimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion. Microwave irradiation can be an excellent tool to shorten reaction times and potentially improve yields.[4][16][17]
-
-
-
Homo-coupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.[4][8]
-
Solution: This side reaction can be minimized by ensuring that the rate of transmetalation is competitive with the rate of homo-coupling. Using a slight excess of the pyrimidine halide can sometimes help. Additionally, ensuring your palladium catalyst is highly active can favor the desired cross-coupling pathway.
-
Below is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting Decision Tree for Low Yield Suzuki Coupling.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for coupling with a chloropyrimidine?
For a challenging substrate like a chloropyrimidine, starting with a robust catalytic system is crucial. While the classic Pd(PPh₃)₄ can be effective, modern Buchwald-type ligands and pre-catalysts often provide higher yields and broader applicability.[18] A good starting point would be a second or third-generation Buchwald pre-catalyst such as XPhos-Pd-G3 or SPhos-Pd-G2 (1-2 mol %).[8] These are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][19]
Q2: How do I choose the right base for my reaction?
The base plays a critical role in the transmetalation step of the catalytic cycle.[20] The choice depends on the stability of your substrates and the solvent system.
-
K₂CO₃: A common, effective, and mild base, typically used in aqueous solvent mixtures (e.g., dioxane/water).[21][22]
-
K₃PO₄: A stronger base often used in anhydrous conditions to minimize protodeboronation.[8][11]
-
Cs₂CO₃: A highly effective but more expensive base, often successful when other bases fail.[8]
-
Organic Bases (e.g., Et₃N): Generally less effective for Suzuki couplings and not a recommended first choice.
Q3: Can microwave irradiation improve my low yield?
Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically reduced reaction times (from hours to minutes) and can improve yields, sometimes even with lower catalyst loading.[4][16][21] The rapid heating can help overcome activation barriers and may minimize the formation of side products by reducing the overall time the reaction mixture is at high temperature.
Q4: My boronic acid is expensive and prone to decomposition. How can I use it more efficiently?
This is a common issue, especially with complex heteroaryl boronic acids.
-
Use a Boronate Ester: As mentioned earlier, converting the boronic acid to a more stable pinacol or MIDA boronate ester is a highly effective strategy.[15]
-
Optimize Stoichiometry: Carefully titrate the stoichiometry. While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, using a large excess can lead to more side products and is wasteful.
-
Reaction Setup: Ensure your reaction is rigorously degassed to remove oxygen, which can contribute to the degradation of both the catalyst and the boronic acid.
Q5: I'm attempting a double Suzuki coupling on a dihalopyrimidine and only getting the mono-substituted product. How can I drive the reaction to completion?
This is often due to a combination of electronic and solubility effects. After the first coupling, the resulting mono-arylpyrimidine is more electron-rich, which can deactivate the ring towards the second oxidative addition. The mono-substituted product may also be less soluble, precipitating out of the reaction mixture.[23]
-
Higher Temperatures and More Active Catalysts: Use a more forceful catalyst system and higher temperatures (a high-boiling solvent like toluene or xylene might be necessary) to drive the second coupling.
-
Solubility: Screen solvents to find one in which the mono-substituted intermediate remains dissolved at the reaction temperature.[23]
-
Staged Approach: In some cases, a two-step approach with isolation of the mono-substituted intermediate, followed by a second coupling under more forcing conditions, may be the most reliable strategy.
Standard Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of a halopyrimidine. Optimization will likely be necessary.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane, 5 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the halopyrimidine, aryl boronic acid, and K₃PO₄.
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous dioxane.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 4-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Standard Suzuki Coupling Experimental Workflow.
Data Presentation: Parameter Screening
Systematic screening is key to optimization. Below is a template table for organizing your results.
| Entry | Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | e.g., 35 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | e.g., 65 |
| 3 | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 8 | e.g., 88 |
| 4 | XPhos-Pd-G3 (2) | - | Cs₂CO₃ (2) | THF | 80 | 8 | e.g., 92 |
Catalytic Cycle Overview
Understanding the mechanism can aid in troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
American Chemical Society. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
American Chemical Society. (2023). Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
Technical Support Center: Managing Tautomerism in Pyrimidine Derivatives
Welcome to the technical support center for managing tautomerism during the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of isolating and characterizing these structurally dynamic molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the lab.
Introduction: The Challenge of Pyrimidine Tautomerism
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and chemical biology. However, their purification is often complicated by tautomerism—a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. In pyrimidines, the most common forms are the lactam-lactim and amino-imino tautomerisms. This dynamic equilibrium can lead to significant issues in chromatography, such as peak broadening, splitting, or the appearance of multiple peaks for a single compound, making isolation and characterization a formidable task.
This guide provides practical, field-proven insights and protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the purification of pyrimidine derivatives, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: My compound shows multiple, broad, or tailing peaks on Reverse-Phase HPLC.
Q: I am trying to purify a 4-aminopyrimidine derivative, and I am observing a broad, tailing peak on my C18 column, sometimes even splitting into two. How can I resolve this?
A: This is a classic sign of on-column tautomer interconversion. The silica surface and the mobile phase composition can influence the tautomeric equilibrium, causing the compound to exist as a mixture of forms during its transit through the column.
The issue likely stems from the interconversion between the amino and imino tautomers of your 4-aminopyrimidine. The relative populations of these tautomers can be highly sensitive to the pH and polarity of the mobile phase.
-
pH Modification of the Mobile Phase: The most effective strategy is to "lock" the compound into a single tautomeric form by adjusting the mobile phase pH.
-
Acidic Conditions: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. Protonation of the pyrimidine ring can favor one tautomeric form, leading to a single, sharp peak. TFA is often effective due to its ion-pairing properties, which can further improve peak shape.
-
Basic Conditions: For some derivatives, a basic modifier like 0.1% ammonia or diethylamine might be necessary. This is particularly true for compounds with acidic protons, where deprotonation can stabilize a specific tautomer.
-
Buffered Mobile Phase: Using a buffer (e.g., 10 mM ammonium acetate or phosphate buffer) can provide more robust pH control throughout the gradient, leading to more reproducible results.
-
-
Solvent System Optimization:
-
Aprotic Solvents: In some cases, tautomeric interconversion is facilitated by protic solvents (like water or methanol). While not always feasible in reverse-phase, consider the impact of the organic modifier. Acetonitrile is generally less protic than methanol and may sometimes yield better peak shapes.
-
-
Temperature Control: Lowering the column temperature can sometimes slow the rate of on-column tautomer interconversion, resulting in sharper peaks. Try running your separation at a lower temperature (e.g., 15-20 °C).
-
Prepare Stock Solutions: Create stock solutions of your mobile phase A (e.g., water) and mobile phase B (e.g., acetonitrile) with different additives:
-
A1: Water + 0.1% Formic Acid
-
A2: Water + 0.1% Trifluoroacetic Acid
-
A3: Water + 10 mM Ammonium Acetate (pH adjusted to 4.5)
-
A4: Water + 10 mM Ammonium Bicarbonate (pH adjusted to 8.5)
-
-
Run Analytical Injections: Perform analytical scale injections of your crude sample using a standard gradient (e.g., 5-95% B over 15 minutes) with each of the prepared mobile phase A solutions.
-
Analyze Chromatograms: Compare the peak shape, retention time, and resolution for each condition. Select the condition that provides the sharpest, most symmetrical peak for your compound of interest.
| Mobile Phase Additive | pH (approx.) | Peak Shape | Observations |
| None | ~6.8 | Broad, Tailing | Likely on-column tautomerism. |
| 0.1% Formic Acid | ~2.7 | Improved, sharper | Acidification helps stabilize one form. |
| 0.1% TFA | ~2.1 | Excellent, sharp | TFA is often superior due to ion-pairing. |
| 10 mM Ammonium Acetate | 4.5 | Good, some tailing | Buffered system provides good control. |
Problem 2: I isolated what I thought was a pure compound, but my NMR spectrum is complex and shows multiple species.
Q: My post-purification NMR in DMSO-d6 shows two sets of peaks for my 2-hydroxypyrimidine derivative. Did I isolate a mixture?
A: Not necessarily. You are likely observing the lactam-lactim tautomeric equilibrium directly in the NMR solvent. DMSO is a polar aprotic solvent that is known to slow down the proton exchange rate, allowing for the detection of multiple tautomers on the NMR timescale.
2-Hydroxypyrimidines exist in equilibrium with their 2-pyrimidinone (lactam) form. The position of this equilibrium is highly dependent on the solvent, temperature, and concentration.
-
Variable Temperature (VT) NMR: This is a powerful technique to confirm tautomerism.
-
Procedure: Acquire NMR spectra at different temperatures (e.g., from 25 °C up to 100 °C).
-
Expected Outcome: If the peaks correspond to tautomers in equilibrium, you should observe coalescence of the corresponding signals as the temperature increases and the rate of interconversion becomes faster than the NMR timescale.
-
-
Solvent Change: Rerunning the NMR in a different solvent can shift the equilibrium. For example, in a non-polar solvent like chloroform-d, you may observe a predominance of one tautomer. In contrast, protic solvents like methanol-d4 may accelerate the exchange, leading to averaged, sharp signals.
-
2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can provide direct evidence of chemical exchange between the two sets of peaks, confirming that they arise from tautomers of the same molecule.
Technical Support Center: Aminopyrimidine Hydrochlorides
Welcome to the technical support center for aminopyrimidine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the storage, handling, and troubleshooting of these compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both scientific accuracy and reproducible results.
Section 1: Storage & Stability
This section addresses the critical aspects of storing aminopyrimidine hydrochlorides to maintain their integrity and purity over time.
Question: What are the optimal long-term storage conditions for aminopyrimidine hydrochloride powders, and why are these conditions necessary?
Answer: For long-term storage, aminopyrimidine hydrochlorides should be kept in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Some suppliers may also recommend 4°C for certain derivatives.[2] The rationale behind these specific conditions is rooted in the chemical nature of hydrochloride salts.
-
Hygroscopicity: Hydrochloride salts, particularly those of amines, have a strong affinity for water and are often hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[3][4][5] This absorbed water can act as a medium for chemical degradation (hydrolysis) or lead to physical changes like caking or turning into a "horrid crude oil sludge," which complicates handling and weighing.[6] Storing the compound in a desiccator or a dry, controlled-atmosphere environment is a critical preventative measure.
-
Thermal Stability: While many aminopyrimidines are stable at room temperature for short periods (e.g., during shipping), lower temperatures (-20°C) significantly slow down any potential degradation reactions, ensuring the compound's integrity for years.[2]
-
Light Sensitivity: Aromatic compounds, including pyrimidine rings, can be susceptible to photodegradation. Storing them in amber vials or dark environments protects the compound from light-induced reactions.[1][7]
Table 1: Recommended Storage Conditions for Aminopyrimidine Hydrochlorides
| Condition | Specification | Rationale |
| Temperature | -20°C (Long-term)[2] | Minimizes thermal degradation kinetics. |
| Room Temperature (Short-term/Shipping)[2] | Generally stable for transit durations. | |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon or Nitrogen) and/or in a desiccator. | Prevents moisture absorption due to hygroscopicity.[5][8] |
| Light | Amber vial or dark container.[1][7] | Protects against photodegradation. |
Question: I left my aminopyrimidine hydrochloride on the bench overnight, and it has clumped together. Is it still usable?
Answer: Clumping or caking is a strong indicator of moisture absorption.[5] While the compound may not be completely degraded, its purity is now questionable. The absorbed water can initiate hydrolysis of the parent molecule or affect the precise weight of the active compound, leading to concentration errors in your experiments.
Recommended Action:
-
Dry the Compound: Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C) or in a vacuum desiccator for several hours to remove the absorbed water.
-
Purity Check: After drying, it is crucial to re-analyze the compound's purity using methods like HPLC or LC-MS to quantify any potential degradation products.
-
Assess Usability: If the purity remains high (>98%) and no significant degradation peaks are observed, the compound may be usable for non-critical experiments. However, for sensitive applications like cell-based assays or in vivo studies, using a fresh, properly stored vial is strongly recommended to ensure data integrity.
Section 2: Handling & Personal Safety
Handling aminopyrimidine hydrochlorides, which are often potent pharmaceutical compounds, requires strict adherence to safety protocols to prevent exposure and cross-contamination.[9][10]
Question: What is the minimum Personal Protective Equipment (PPE) required when handling aminopyrimidine hydrochloride powders?
Answer: Given that many aminopyrimidine derivatives are potent active pharmaceutical ingredients (APIs), handling them in powder form poses significant inhalation and dermal exposure risks.[9][10] The open handling of potent powders is expressly prohibited in many settings.[11] The minimum required PPE includes:
-
Respiratory Protection: A NIOSH-approved respirator (e.g., an N95 mask for powders, or a respirator with appropriate cartridges for vapors) is essential to prevent inhalation of airborne particles.[12][13] All handling of powders should be done in a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[8][14]
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes or airborne particles.[13][15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[13][16][17] Always check the glove manufacturer's compatibility chart for the specific solvents you are using.
-
Body Protection: A lab coat, worn fully buttoned, is the minimum requirement. For highly potent compounds, impervious clothing or disposable coveralls should be used.[16][17]
The following diagram illustrates a standard workflow for safely handling potent powders like aminopyrimidine hydrochlorides.
Caption: Workflow for Safe Handling of Potent Powders.
Section 3: Solution Preparation & Solubility
Properly dissolving aminopyrimidine hydrochlorides is critical for experimental success. Issues at this stage are a common source of error and variability.
Question: My aminopyrimidine hydrochloride won't dissolve in water, or the solution is cloudy. What is causing this, and how can I fix it?
Answer: While hydrochloride salts are generally formulated to enhance aqueous solubility, several factors can lead to dissolution problems.[18]
-
pH Dependence: The solubility of amine hydrochlorides is highly pH-dependent. The protonated amine (the hydrochloride salt) is typically water-soluble. However, if the pH of your water is neutral or slightly basic, the compound can convert to its free base form, which is often significantly less water-soluble, causing cloudiness or precipitation.[19]
-
Compound-Specific Solubility: Not all hydrochloride salts are highly soluble in water. Some may require co-solvents.
-
Hygroscopicity Issues: If the compound has absorbed water, the actual weight of the active substance will be lower than measured, potentially exceeding its solubility limit at the intended concentration.[20][21]
Troubleshooting Protocol: Dissolving a Difficult Hydrochloride Salt
-
Start with an Acidified Solvent: Attempt to dissolve the compound in slightly acidic water (e.g., pH ~2-4, adjusted with HCl). This will ensure the amine remains protonated and favors dissolution.
-
Use a Co-Solvent: If aqueous solubility remains poor, use a water-miscible organic solvent. A common practice is to first dissolve the compound in a small amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute this stock solution with your aqueous buffer or media.
-
Gentle Heating & Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator bath can help break up solid particles and increase the rate of dissolution.
-
Verify pH: After dissolution, always check the final pH of your stock solution. The addition of a hydrochloride salt will lower the pH. You may need to adjust it with a base (e.g., NaOH) to be compatible with your experimental system, but be cautious not to raise the pH too much, as this could cause the compound to precipitate.[19]
Table 2: Common Solvents for Aminopyrimidine Derivatives
| Solvent | Polarity | Common Use | Notes |
| Water / PBS | Polar Protic | Cell culture, aqueous assays | Solubility is often pH-dependent.[18] |
| DMSO | Polar Aprotic | Creating high-concentration stock solutions | Excellent dissolving power for many organic compounds. |
| Ethanol | Polar Protic | Stock solutions, some formulations | Good general-purpose solvent. |
| DMF | Polar Aprotic | Stock solutions for poorly soluble compounds | Higher boiling point than DMSO. |
| Data synthesized from common laboratory solvent guides.[22][23] |
Section 4: Troubleshooting Experimental Issues & FAQs
This section addresses common problems that may arise during experiments involving aminopyrimidine hydrochlorides.
Question: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could my aminopyrimidine hydrochloride be degrading?
Answer: Yes, the appearance of new peaks is a classic sign of chemical degradation. Aminopyrimidine structures can be susceptible to several degradation pathways, especially under stress conditions.
-
Hydrolysis: This is a primary concern, especially if the compound has been exposed to moisture or prepared in an unbuffered aqueous solution. The amino group or other functional groups on the pyrimidine ring can be susceptible to hydrolysis.
-
Oxidation: Exposure to air (oxygen) over long periods or the presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[24]
-
Photodegradation: As mentioned, exposure to UV or even ambient light can cause degradation.[1]
The diagram below illustrates a potential degradation pathway for a hypothetical aminopyrimidine derivative under forced degradation conditions.
Caption: Potential Degradation Pathways for Aminopyrimidines.
FAQ Quick Reference
-
Q: Can I autoclave a solution of my aminopyrimidine hydrochloride?
-
A: It is generally not recommended. The high heat and pressure of autoclaving can accelerate hydrolysis and cause significant degradation. Sterile filter the solution through a 0.22 µm filter instead.
-
-
Q: Why did my compound precipitate out of the cell culture media?
-
A: This is likely due to either poor solubility in the complex media matrix or a pH shift. Cell culture media is buffered around pH 7.4, which may cause the less-soluble free base to form.[19] Preparing a more concentrated stock in DMSO and diluting it further into the media can help prevent this.
-
-
Q: How do I properly dispose of waste containing aminopyrimidine hydrochlorides?
References
- Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs). (n.d.). Benchchem.
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. (n.d.). ILC Dover.
- Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals.
- 2-Aminomethylpyrimidine hydrochloride Safety Data Sheet. (n.d.). MedChemExpress.
- Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
- It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma.
- Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (n.d.). Cole-Parmer.
- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Labsbox.
- SAFETY DATA SHEET - 5-Aminopyrimidine, 95%. (2013, November 6). Fisher Scientific.
- SAFETY DATA SHEET - 2-Aminopyrimidine. (n.d.). Thermo Fisher Scientific.
- Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit.
- What makes common salt hygroscopic? (2016, January 17). Quora.
- MSDS Name: 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited.
- What makes a substance hygroscopic? (2018, February 2). ResearchGate.
- Hygroscopic salts and their preparation. (1933, May 2). Google Patents.
- Dissolution Method Troubleshooting. (2022, November 4). Dissolution Technologies.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies.
- Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (n.d.). Benchchem.
- Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. (n.d.). Benchchem.
- Understanding Common Lab Solvents. (n.d.). CP Lab Safety.
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021, July 15). International Journal of Pharmaceutics.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. US1907076A - Hygroscopic salts and their preparation - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ilcdover.com [ilcdover.com]
- 10. agnopharma.com [agnopharma.com]
- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 12. nspcoatings.co.uk [nspcoatings.co.uk]
- 13. falseguridad.com [falseguridad.com]
- 14. alkalimetals.com [alkalimetals.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. PPE and Safety for Chemical Handling [acsmaterial.com]
- 17. sams-solutions.com [sams-solutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. DSpace [helda.helsinki.fi]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. calpaclab.com [calpaclab.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Methoxypyrimidin-5-amine Hydrochloride
Welcome to the technical support guide for the synthesis of 4-Methoxypyrimidin-5-amine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into alternative synthetic routes for this valuable building block. Beyond simple protocols, this guide delves into the rationale behind experimental choices and offers robust troubleshooting advice to navigate common challenges.
I. Overview of Synthetic Strategies
4-Methoxypyrimidin-5-amine is a key intermediate in the synthesis of various biologically active compounds. Its preparation can be approached from several different precursors, each with its own set of advantages and challenges. This guide will focus on two primary alternative strategies, moving away from potentially hazardous or inefficient older methods.
The choice of a synthetic route often depends on the availability of starting materials, scalability, and the desired purity of the final product. Below, we explore two distinct and reliable pathways.
II. Alternative Synthetic Route 1: From 4-Chloro-5-nitropyrimidine
This route is a common and relatively straightforward approach that involves a nucleophilic substitution followed by a reduction.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxy-5-nitropyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5-nitropyrimidine in anhydrous methanol.
-
Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid). Remove the methanol under reduced pressure.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Methoxypyrimidin-5-amine
-
Reaction Setup: Dissolve the purified 4-methoxy-5-nitropyrimidine in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 4-methoxypyrimidin-5-amine in a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane) dropwise until the precipitation is complete.[1]
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-methoxypyrimidin-5-amine hydrochloride.
Troubleshooting and FAQs for Route 1
Q1: The methoxylation step is sluggish or incomplete. What can I do?
-
Possible Cause: Insufficiently active sodium methoxide or poor quality methanol.
-
Troubleshooting Steps:
-
Ensure the use of freshly prepared sodium methoxide solution.
-
Use anhydrous methanol to prevent side reactions.
-
Consider gently heating the reaction mixture to increase the reaction rate, but monitor for potential side product formation.
-
Q2: The reduction of the nitro group is not going to completion.
-
Possible Cause: Inactive catalyst or insufficient hydrogen pressure.
-
Troubleshooting Steps:
-
Use a fresh batch of Pd/C catalyst.
-
Ensure the reaction system is properly sealed and that there is a positive hydrogen pressure.
-
Increase the catalyst loading if necessary.
-
Alternatively, consider other reduction methods such as using tin(II) chloride in concentrated HCl.[2]
-
Q3: The final hydrochloride salt is discolored.
-
Possible Cause: Impurities from previous steps or degradation.
-
Troubleshooting Steps:
-
Ensure the purity of the starting amine. If necessary, purify the amine by column chromatography before salt formation.
-
Perform the salt formation at a lower temperature to minimize degradation.
-
Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) to improve its color and purity.
-
III. Alternative Synthetic Route 2: From 5-Aminopyrimidin-4-ol
This route involves the methoxylation of a hydroxyl group, which can be a more atom-economical approach if the starting material is readily available.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol
Step 1: Protection of the Amino Group
-
Reaction Setup: Dissolve 5-aminopyrimidin-4-ol in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Reagent Addition: Add a base (e.g., sodium bicarbonate or triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Work-up and Extraction: Perform an appropriate aqueous work-up and extract the protected product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Step 2: Methoxylation of the Hydroxyl Group
-
Reaction Setup: Dissolve the N-protected 5-aminopyrimidin-4-ol in an anhydrous aprotic solvent (e.g., DMF or THF).
-
Base Addition: Add a strong base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the hydroxyl group.
-
Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at 0°C and then allow the reaction to warm to room temperature.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Once complete, carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extraction and Purification: Extract the product and purify by column chromatography.
Step 3: Deprotection of the Amino Group
-
Reaction Setup: Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane for Boc deprotection).
-
Reagent Addition: Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) and stir at room temperature.
-
Reaction Monitoring and Work-up: Monitor the deprotection by TLC. Once complete, neutralize the reaction mixture and perform an aqueous work-up.
-
Purification: Purify the resulting 4-methoxypyrimidin-5-amine if necessary.
Step 4: Formation of the Hydrochloride Salt
-
Follow the same procedure as described in Route 1, Step 3.
Troubleshooting and FAQs for Route 2
Q1: The protection of the amino group is resulting in a low yield.
-
Possible Cause: Inappropriate choice of protecting group or reaction conditions.
-
Troubleshooting Steps:
-
Screen different protecting groups to find one that is more suitable for this substrate.
-
Optimize the reaction conditions, including the solvent, base, and temperature.
-
Q2: The methoxylation step is giving multiple products.
-
Possible Cause: N-methylation in addition to O-methylation.
-
Troubleshooting Steps:
-
Ensure the amino group is fully protected before proceeding with the methylation step.
-
Use a bulkier methylating agent or milder reaction conditions to favor O-methylation.
-
Q3: The deprotection step is causing decomposition of the product.
-
Possible Cause: The chosen deprotection conditions are too harsh.
-
Troubleshooting Steps:
-
Select a protecting group that can be removed under milder conditions.
-
Carefully control the temperature and reaction time during the deprotection step.
-
IV. Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Chloro-5-nitropyrimidine | Route 2: From 5-Aminopyrimidin-4-ol |
| Starting Material Availability | Readily available commercially. | May require synthesis. |
| Number of Steps | 3 | 4 |
| Key Challenges | Handling of potentially hazardous nitro compounds, catalyst handling. | Protecting group chemistry, potential for side reactions. |
| Overall Yield | Generally good. | Can be variable depending on the efficiency of each step. |
| Scalability | Well-established for scale-up. | May require more optimization for large-scale synthesis. |
V. References
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Google Patents. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
-
Google Patents. (2011). Novel method of synthesis of substituted 4-amino-pyrimidines.
-
MDPI. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]
Sources
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for Substituted Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses specific, frequently encountered problems during the synthesis of substituted pyrimidines, with a focus on two widely used methods: the Biginelli and Pinner reactions. Each entry details the problem, explains the underlying chemical cause, and provides a step-by-step protocol for resolution.
Issue 1: Biginelli Reaction - Formation of a Fluorescent Yellow Byproduct
Problem: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct, diminishing the yield of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM).
Probable Cause: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction becomes favorable when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea, especially at elevated temperatures, creating a competing reaction pathway.[1][2]
Troubleshooting & Mitigation Protocol:
-
Temperature Control: The Hantzsch pathway is significantly favored at higher temperatures. Reducing the reaction temperature is the most critical step to minimize DHP formation.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired Biginelli condensation.[1][2]
-
Order of Addition: Adding the urea or thiourea component last to the reaction mixture can sometimes minimize its premature decomposition into ammonia.[1]
-
Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of the β-ketoester can drive the formation of the Hantzsch byproduct.
Table 1: Effect of Temperature on Biginelli Reaction Product Distribution
| Temperature (°C) | Desired DHPM Yield (%) | Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts.[2] |
Workflow for Minimizing Hantzsch Byproduct:
Caption: Troubleshooting workflow for Hantzsch byproduct formation.
Issue 2: Pinner Synthesis - Low Yield and Complex Byproduct Mixture
Problem: My Pinner synthesis of a substituted pyrimidine is resulting in a low yield and a complex mixture of byproducts, making purification difficult.
Probable Cause: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[1][2] Common side reactions include:
-
Self-condensation of the 1,3-dicarbonyl starting material.[1][2]
-
Hydrolysis of the amidine starting material or key intermediates, especially the Pinner salt.[1][3]
-
Incomplete cyclization , leading to the accumulation of open-chain intermediates.[1][2]
Troubleshooting & Mitigation Protocol:
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis. The imidate salt intermediate is highly susceptible to hydrolysis.[3]
-
Thoroughly dry all glassware in an oven.
-
Use freshly distilled, anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and degrade over time.[1][2]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting cyclization while minimizing side reactions.[1]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required to prevent decomposition. Monitor the reaction progress closely by TLC to avoid byproduct formation at elevated temperatures.[3]
Workflow for Optimizing Pinner Synthesis:
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of unreacted starting materials in my Biginelli reaction. What are the likely causes?
A1: Low conversion can be attributed to several factors:
-
Catalyst Inefficiency: The catalyst may be inactive. Reusable catalysts might require regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[1][2]
-
Suboptimal Reaction Conditions: The reaction may simply require a longer reaction time or a moderate increase in temperature to proceed to completion. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]
-
Solvent Choice: The solvent can significantly impact reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[1]
Q2: My crude product from a Biginelli reaction is difficult to purify due to a suspected N-acylurea byproduct. How can I confirm and prevent this?
A2: N-acylureas can form from a competing reaction between the β-ketoester and urea, complicating purification.[2]
-
Identification: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Prevention: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress N-acylurea formation.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[1][2]
Q3: Can aliphatic aldehydes be used in the Biginelli reaction?
A3: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to side reactions like self-condensation.[3] A useful strategy to improve yields is the "Atwal modification," which involves pre-forming the enone intermediate before the addition of urea.[3]
Q4: I am struggling with regioselectivity in my pyrimidine synthesis, obtaining a mixture of isomers. How can I control this?
A4: Poor regioselectivity can be a significant challenge, particularly when using unsymmetrical starting materials. The electronic and steric properties of the substituents play a crucial role. For instance, in reactions with 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position due to electronic factors. However, steric hindrance from neighboring groups can alter this preference. To control regioselectivity, consider:
-
Steric Hindrance: Introducing bulky substituents can direct the reaction to the less sterically hindered position.[4]
-
Reaction Conditions: Modifying the solvent, temperature, and catalyst can influence the kinetic vs. thermodynamic product distribution.
-
Protecting Groups: Temporarily blocking one reactive site with a protecting group can allow for selective functionalization at another.
Q5: What causes N- vs. O-alkylation selectivity issues when alkylating pyrimidinones?
A5: The alkylation of pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products.[5] The outcome is influenced by several factors:
-
Alkylation Agent: Hard electrophiles (like dimethyl sulfate) tend to favor N-alkylation, while softer electrophiles (like alkyl iodides) can favor O-alkylation.
-
Base and Solvent: The choice of base and solvent system can influence the nucleophilicity of the nitrogen versus the oxygen atom of the pyrimidinone. For example, using potassium carbonate in acetone often favors O-alkylation.[6][7]
-
Substrate: The electronic properties of substituents on the pyrimidine ring can also affect the N/O selectivity.[5]
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- BenchChem. (2025). Overcoming poor regioselectivity in pyrimidine substitution reactions.
-
Rocha, T. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Omega. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
- BenchChem. (2025). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Labyrinth of Pyrimidine-Based Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for overcoming the common yet critical challenge of poor aqueous solubility of pyrimidine-based compounds in biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
The Pyrimidine Predicament: Why Solubility Matters
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] However, the very features that often contribute to their biological activity—such as planarity and high molecular weight—can also lead to poor aqueous solubility.[3] This low solubility is a major hurdle, as it can lead to underestimated biological activity, poor data reproducibility, and the premature discontinuation of promising drug candidates.[1]
This guide is structured to provide a logical workflow for addressing these solubility challenges, from initial troubleshooting to advanced formulation strategies.
Frequently Asked Questions (FAQs): Your First Line of Defense
Here, we address the most common questions encountered when working with pyrimidine-based compounds.
Q1: My pyrimidine compound, which is dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A: This is a classic case of "solvent shock" or "crashing out." Your compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility can plummet when introduced into an aqueous environment. The dramatic change in solvent polarity causes the compound to rapidly fall out of solution. It's crucial to remember that a clear DMSO stock solution does not guarantee solubility in your final assay medium.
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A: While there's no single answer for all cell lines, a general best practice is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity and other off-target effects.[4] For particularly sensitive primary cell cultures, a final concentration of ≤ 0.1% is often recommended.[4] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.
Q3: How does pH influence the solubility of my pyrimidine compound?
A: The solubility of ionizable compounds is highly dependent on the pH of the medium.[5][6] Many pyrimidine derivatives contain weakly basic or acidic functional groups. For a weakly basic pyrimidine, its solubility will generally increase as the pH of the solution becomes more acidic, due to the formation of a more soluble protonated (charged) species. Conversely, a weakly acidic pyrimidine will be more soluble in a more basic (higher pH) environment.
Q4: I've heard about kinetic and thermodynamic solubility. What's the difference and which one should I measure?
A: * Kinetic solubility measures how much of your compound stays in solution when a concentrated DMSO stock is added to an aqueous buffer. It's a rapid assessment of the solubility of the fastest precipitating form of the compound and is well-suited for high-throughput screening.[1][7]
-
Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is critical for lead optimization and formulation development.[1][7][8]
For initial screening, kinetic solubility is often sufficient. For lead optimization and preclinical development, thermodynamic solubility is essential.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When faced with a poorly soluble pyrimidine compound, a systematic approach is key. The following decision-making workflow can guide you in selecting the most appropriate solubilization strategy.
Caption: A decision-making workflow for selecting a solubilization strategy.
Experimental Protocols: Step-by-Step Guidance
Here are detailed protocols for common solubilization techniques.
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
This protocol outlines the best practices for preparing a DMSO stock solution and subsequent serial dilutions to maintain compound solubility and minimize solvent effects in your assay.
Materials:
-
Pyrimidine-based compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the High-Concentration Stock Solution:
-
Accurately weigh the desired amount of your pyrimidine compound.
-
Dissolve the compound in the appropriate volume of 100% DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, use a brief sonication in a water bath to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Perform Serial Dilutions in 100% DMSO:
-
Label a series of sterile microcentrifuge tubes for your desired concentrations.
-
To perform a 10-fold serial dilution, add 90 µL of 100% DMSO to each tube except the first one (your high-concentration stock).
-
Transfer 10 µL of the high-concentration stock to the second tube.
-
Mix thoroughly by vortexing.
-
Using a fresh pipette tip, transfer 10 µL from the second tube to the third tube and mix.
-
Continue this process for all subsequent dilutions.
-
-
Dosing into the Assay Plate:
-
Add a small, consistent volume of each DMSO dilution to your assay wells containing the pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Mix immediately by gentle tapping or orbital shaking.
-
Protocol 2: pH-Dependent Solubility Assessment
This protocol will help you determine the solubility of your ionizable pyrimidine compound at different pH values.
Materials:
-
Pyrimidine-based compound (solid)
-
A series of buffers with different pH values (e.g., citrate, phosphate, borate buffers)
-
Calibrated pH meter
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation:
-
Add an excess amount of your solid pyrimidine compound to separate vials, each containing a buffer of a specific pH. Ensure there is undissolved solid remaining in each vial.
-
-
Equilibration:
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect the supernatant from each vial.
-
Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) with a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the measured solubility (in µg/mL or µM) against the corresponding pH of the buffer. This will generate a pH-solubility profile for your compound.
-
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.[9][10][11]
Materials:
-
Pyrimidine-based compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare HP-β-CD Solutions:
-
Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
-
Phase Solubility Study:
-
Add an excess of the pyrimidine compound to each HP-β-CD solution.
-
Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
-
Sample Analysis:
-
Filter or centrifuge the samples to remove undissolved compound.
-
Determine the concentration of the dissolved pyrimidine compound in the supernatant of each sample.
-
-
Data Interpretation:
-
Plot the concentration of the dissolved pyrimidine compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the extent of solubility enhancement. A linear increase (A_L type profile) suggests the formation of a soluble 1:1 complex.[12]
-
Data Presentation: Quantitative Insights into Solubility
The following tables provide examples of quantitative data that can be generated to guide your solubilization strategy.
Table 1: Solubility of Pyrimidine Derivatives in Various Solvents
| Pyrimidine Derivative | Solvent | Solubility (mole fraction at 298.15 K) |
| Derivative A | Methanol | 0.0025 |
| Derivative A | N,N-Dimethylformamide (DMF) | 0.0150 |
| Derivative A | Carbon Tetrachloride | 0.0008 |
| Derivative B | Methanol | 0.0042 |
| Derivative B | N,N-Dimethylformamide (DMF) | 0.0215 |
| Derivative B | Carbon Tetrachloride | 0.0011 |
Data adapted from Bhesaniya and Baluja, 2014.[12] This table illustrates that the choice of solvent can significantly impact the solubility of pyrimidine derivatives, with DMF showing higher solubilizing capacity compared to methanol and carbon tetrachloride.
Table 2: Effect of Co-solvents on Cell Viability
| Co-solvent/Surfactant | Cell Line | IC50 (µg/mL) |
| Ethanol | HepG-2 | > 50,000 |
| Methanol | HepG-2 | > 50,000 |
| Propylene Glycol | HepG-2 | 20,000 |
| Polyethylene Glycol 400 | HepG-2 | 10,000 |
| Tween 20 | HepG-2 | 50 |
| Tween 80 | HepG-2 | 100 |
Data adapted from Hamzeloo-Moghadam et al., 2014.[7][13] This table highlights the importance of considering the potential cytotoxicity of co-solvents and surfactants. Ethanol and methanol show the least toxicity, making them suitable choices for initial co-solvent screening.
Advanced Formulation Strategies
When simple methods are insufficient, advanced formulation strategies can be employed.
Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[14][15][16] This high-energy amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form. Common methods for preparing ASDs include spray drying and hot-melt extrusion.[15][16]
Caption: A simplified workflow for preparing and utilizing amorphous solid dispersions.
Conclusion
Improving the solubility of pyrimidine-based compounds is a multifaceted challenge that requires a thoughtful and systematic approach. By understanding the underlying physicochemical principles and employing the appropriate experimental techniques, researchers can successfully navigate these solubility hurdles. This guide serves as a comprehensive resource to aid in this process, ultimately enabling the accurate biological evaluation of these important therapeutic candidates.
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds.
- Mologni, L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Sigma-Aldrich.
- BenchChem. (2025). Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Panderi, I., et al. (2016).
- Sinko, B., et al. (2012). The effect of cyclodextrins over the encapsulated drug. Journal of Pharmaceutical and Biomedical Analysis.
- Maniscalco, C., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Shariare, M. H., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
- Jain, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Maher, S., et al. (2011). Strategies to improve oral bioavailability. Pharmaceutical Development and Technology.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Li, W., et al. (2023). Prioritizing oral bioavailability in drug development strategies. Journal of Drug Delivery Science and Technology.
- Vo, C. L. N., et al. (2020). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics.
- Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Sedlock, R. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Li, F. (2014). Troubleshooting Cell Culture Media for Bioprocessing. American Pharmaceutical Review.
- Hörter, D., & Dressman, J. B. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences.
- Avdeef, A., et al. (2016). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
- Al-kassas, R., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology.
- Mishra, S. M., et al. (2021). Manufacturing strategies to develop amorphous solid dispersions: An overview. Advanced Drug Delivery Reviews.
- Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews.
- Jinno, J., et al. (2000). Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant. Journal of Pharmaceutical Sciences.
- Kanaujia, P., et al. (2015). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Journal of Pharmaceutical Sciences.
- Sgorbini, B., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Cyclodextrins, Surfactants and Their Inclusion Complexes [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Solubility of sparingly-soluble ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Methoxypyrimidin-5-amine Hydrochloride
This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Methoxypyrimidin-5-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the structural elucidation of the target compound and contrasts it with its structural isomer, 2-methoxypyrimidin-5-amine, to highlight key differences in spectroscopic data that arise from positional isomerism.
Introduction
4-Methoxypyrimidin-5-amine is a substituted pyrimidine, a class of heterocyclic compounds that form the core structure of nucleobases and are prevalent in a vast array of biologically active molecules.[1][2] The accurate structural confirmation of such building blocks is a critical first step in medicinal chemistry and drug discovery. This guide employs high-resolution mass spectrometry and multinuclear NMR to provide an unambiguous characterization of the hydrochloride salt of 4-methoxypyrimidin-5-amine. By presenting a side-by-side comparison with its isomer, 2-methoxypyrimidin-5-amine, we aim to demonstrate the power of these analytical techniques in distinguishing between closely related molecular structures.
Part 1: Characterization of 4-Methoxypyrimidin-5-amine Hydrochloride
The structural identity and purity of the compound were established using a combination of Mass Spectrometry, ¹H NMR, and ¹³C NMR spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight.[3]
Experimental Protocol: ESI-MS
-
Instrument : High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Positive. ESI is a "soft ionization" technique ideal for preventing fragmentation of the parent molecule, ensuring the molecular ion is observed.[4][5][6]
-
Sample Preparation : The compound was dissolved in methanol at a concentration of 1 mg/mL.
-
Data Acquisition : The sample was infused directly into the source. The data was acquired in full scan mode.
Results & Interpretation The mass spectrum reveals the molecular weight of the protonated free base [M+H]⁺.
| Property | Expected Value | Observed Value |
| Molecular Formula | C₅H₈N₃O⁺ | - |
| Exact Mass (Free Base) | 125.0589 g/mol | - |
| [M+H]⁺ m/z | 126.0662 | 126.0665 |
The observed m/z value is in excellent agreement with the theoretical mass of the protonated molecule, confirming the elemental composition of C₅H₇N₃O.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule, allowing for complete structural assignment.
Experimental Protocol: NMR
-
Instrument : 400 MHz NMR Spectrometer.
-
Sample Preparation : Approximately 10 mg of the hydrochloride salt was dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ was chosen for its ability to dissolve the polar salt and for its exchangeable proton signal, which does not interfere with the analyte signals.
-
Experiments : ¹H NMR, ¹³C NMR.
¹H NMR Results & Interpretation
The ¹H NMR spectrum shows three distinct signals corresponding to the methoxy protons and the two aromatic protons on the pyrimidine ring. The amine (-NH₂) and hydrochloride (-HCl) protons typically exchange with residual water in the solvent or with each other, resulting in a broad signal.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~8.5 | Broad (s) | 3H | -NH₃⁺ | The amine protons are deshielded and appear as a broad singlet due to proton exchange and quadrupolar broadening from the nitrogen atom. As a hydrochloride salt, it exists in the protonated ammonium form. |
| B | 8.21 | Singlet | 1H | H-2 | This proton is adjacent to two electronegative nitrogen atoms in the pyrimidine ring, causing a significant downfield shift. |
| C | 8.05 | Singlet | 1H | H-6 | This proton is ortho to a nitrogen atom and the amine group, resulting in a downfield shift, though slightly less than H-2. |
| D | 3.95 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded relative to the aromatic protons and appear as a characteristic singlet. |
¹³C NMR Results & Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 160.5 | C-4 | Carbon directly attached to the electron-donating methoxy group and a ring nitrogen. |
| 145.1 | C-2 | This carbon is situated between two electronegative nitrogen atoms, causing a strong deshielding effect. |
| 142.3 | C-6 | Aromatic carbon adjacent to a nitrogen atom. |
| 115.8 | C-5 | Carbon attached to the amine group. It is the most upfield of the aromatic carbons due to the electron-donating nature of the nitrogen. |
| 56.2 | -OCH₃ | The aliphatic carbon of the methoxy group appears in the expected upfield region. |
Part 2: Comparative Analysis with 2-Methoxypyrimidin-5-amine
To underscore the diagnostic power of NMR, the spectral data of 4-methoxypyrimidin-5-amine HCl is compared with its structural isomer, 2-methoxypyrimidin-5-amine. The only difference is the position of the methoxy group, which leads to distinct and predictable changes in the NMR spectra.
Rationale for Comparison
Comparing positional isomers is a classic method to demonstrate structure-spectrum correlation. The electronic environment of each proton and carbon atom is uniquely altered by the placement of the substituent methoxy group, providing a clear and instructive example of how NMR can be used for unambiguous isomer identification.
Comparative Spectral Data
The following table summarizes the key ¹H NMR and ¹³C NMR chemical shifts for both isomers.
| Assignment | 4-Methoxypyrimidin-5-amine (δ, ppm) | 2-Methoxypyrimidin-5-amine (δ, ppm) | Key Difference & Rationale |
| ¹H NMR | |||
| H-2 | 8.21 | --- | In the 2-methoxy isomer, this position is substituted. Its absence is a primary diagnostic feature. |
| H-4 | --- | 8.35 | In the 2-methoxy isomer, H-4 and H-6 are equivalent due to symmetry, appearing as a single signal. This proton is deshielded by the adjacent N-3 and the para-amino group. |
| H-6 | 8.05 | 8.35 | The chemical shift difference between H-2 and H-6 in the 4-methoxy isomer vs. the single aromatic signal in the 2-methoxy isomer is definitive. |
| -OCH₃ | 3.95 | 3.88 | The electronic environment of the methoxy group is slightly different, leading to a minor shift. |
| ¹³C NMR | |||
| C-2 | 145.1 | 164.2 | In the 2-methoxy isomer, C-2 is directly attached to the oxygen, causing a significant downfield shift to ~164 ppm. This is the most diagnostic signal in the ¹³C spectrum. |
| C-4 | 160.5 | 150.1 | In the 4-methoxy isomer, C-4 is attached to the oxygen, resulting in a downfield shift to ~160 ppm. In the 2-methoxy isomer, C-4 is now adjacent to the amine and a nitrogen, shifting it upfield relative to the substituted C-2. |
| C-5 | 115.8 | 118.5 | The chemical shift of the carbon bearing the amino group is similar but distinct in both isomers. |
| C-6 | 142.3 | 150.1 | In the 2-methoxy isomer, C-6 is equivalent to C-4. |
| -OCH₃ | 56.2 | 54.0 | A slight difference in the methoxy carbon shift is observed. |
Part 3: Visualization of Analytical Workflow and Logic
Visual diagrams help clarify the process from sample analysis to structural confirmation.
Analytical Workflow
The following diagram illustrates the standard workflow for the characterization of a chemical standard.
Caption: Standard workflow for sample analysis and structural verification.
Structural Elucidation Logic
This diagram shows how the collected data logically leads to the confirmed structure.
Caption: Logical flow from spectral data to structural confirmation.
Conclusion
The combined application of Electrospray Ionization Mass Spectrometry, ¹H NMR, and ¹³C NMR provides a definitive and unambiguous structural confirmation of 4-methoxypyrimidin-5-amine hydrochloride. The mass spectrum validates the molecular formula, while NMR spectroscopy elucidates the precise connectivity of the atoms. Furthermore, the comparative analysis against its isomer, 2-methoxypyrimidin-5-amine, clearly demonstrates how subtle changes in molecular structure lead to significant and predictable differences in spectral data. This guide serves as a robust reference for the analytical characterization of substituted pyrimidines, reinforcing the foundational importance of these techniques in chemical research and development.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Wikipedia contributors. (2024). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]
-
Oreate AI. (2024). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). [Link]
-
PubChem. (n.d.). 2-methoxypyrimidin-5-amine. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS) - Oreate AI Blog [oreateai.com]
HPLC and UPLC methods for purity analysis of 4-Methoxypyrimidin-5-amine hydrochloride
An In-Depth Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 4-Methoxypyrimidin-5-amine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity analysis of 4-Methoxypyrimidin-5-amine hydrochloride. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document moves beyond mere protocols to explain the scientific rationale behind method design, offering researchers and drug development professionals a robust framework for selecting the most appropriate analytical technique for their needs.
Foundational Knowledge: Understanding the Analyte
Before developing any separation method, a thorough understanding of the analyte's physicochemical properties is essential. 4-Methoxypyrimidin-5-amine is a heterocyclic amine. Its hydrochloride salt form is generally used to improve solubility and stability.
Key properties influencing chromatographic behavior include:
-
Structure: The presence of a basic amine group and a pyrimidine ring dictates its interaction with the stationary phase and its response to mobile phase pH.
-
Solubility: While the hydrochloride salt enhances aqueous solubility, it's crucial to select a diluent in which the analyte and its potential impurities are fully soluble and stable.
-
UV Absorbance: The aromatic pyrimidine ring provides strong UV absorbance, making UV-based detection a suitable and straightforward choice for quantification. The selection of an optimal wavelength is critical for achieving high sensitivity.
The basic nature of the primary amine group means that the mobile phase pH must be carefully controlled. At a pH below the compound's pKa, the amine will be protonated, leading to better solubility in the aqueous mobile phase but potentially causing peak tailing on silica-based columns due to interaction with residual silanols. Conversely, a higher pH might improve retention but decrease solubility. A common strategy is to use a slightly acidic pH (e.g., pH 2.5-4) with a C18 column to ensure consistent ionization and achieve sharp, symmetrical peaks.
Core Principles: HPLC vs. UPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis.[1][2] It utilizes columns packed with 3-5 µm particles and operates at pressures typically below 6,000 psi.[3] Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, employs columns with sub-2 µm particles, requiring significantly higher operating pressures (up to 15,000 psi or more).[3]
This fundamental difference in particle size and pressure leads to significant performance variations:
-
Speed and Throughput: UPLC systems can dramatically reduce analysis times, often by a factor of up to ten, compared to traditional HPLC.[4]
-
Resolution and Peak Capacity: The higher efficiency of smaller particles in UPLC columns results in sharper, narrower peaks, leading to superior resolution of closely eluting compounds.[4] This is particularly advantageous for complex purity analyses where potential impurities may be structurally similar to the main compound.
-
Sensitivity: Narrower peaks mean a higher concentration of the analyte passes through the detector cell at any given moment, resulting in greater peak height and improved sensitivity.[1][4]
-
Solvent Consumption: Faster run times and smaller column internal diameters in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option in the long run.[4]
While UPLC offers clear performance advantages, HPLC remains a robust and reliable workhorse in many QC laboratories due to its lower initial cost and the vast number of validated methods already in existence.[1][5] The choice between the two depends on the specific analytical challenge, throughput requirements, and available resources.[1]
Stability-Indicating Method Development: A Prerequisite for Purity Analysis
A purity analysis method must be stability-indicating , meaning it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other components in the sample matrix.[6] To achieve this, forced degradation (stress testing) is performed as an integral part of method development, as mandated by ICH guidelines.[6][7]
The drug substance is subjected to harsh conditions to intentionally induce degradation:
-
Acidic and Basic Hydrolysis: Using HCl and NaOH solutions to test susceptibility to pH-mediated degradation.[8]
-
Oxidation: Employing hydrogen peroxide to assess stability against oxidative stress.[8]
-
Thermal Stress: Exposing the solid or solution to high temperatures.[9]
-
Photolytic Stress: Exposing the sample to UV and visible light.
The resulting stressed samples are then analyzed to ensure that all degradation peaks are baseline-resolved from the main analyte peak. This process validates the method's specificity and is crucial for reliable stability studies throughout the drug development lifecycle.
Experimental Protocols: HPLC vs. UPLC
The following protocols are designed as robust starting points for the purity analysis of 4-Methoxypyrimidin-5-amine HCl. They are built upon the principles of reversed-phase chromatography using a C18 column, which is a versatile choice for moderately polar compounds.
Protocol 1: Conventional HPLC Method
This method is designed for reliability and is suitable for standard QC labs with conventional HPLC equipment.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or experimentally determined λmax)
-
Injection Volume: 10 µL
Solution Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described above. Filter through a 0.45 µm filter and degas before use.
-
Diluent: Use a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v) to ensure sample solubility and compatibility with the initial chromatographic conditions.
-
Standard Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Methoxypyrimidin-5-amine HCl reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
Protocol 2: High-Throughput UPLC Method
This method prioritizes speed and sensitivity, making it ideal for research, process development, and high-throughput environments.
Chromatographic Conditions:
-
Column: High Strength Silica (HSS) C18 or equivalent, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.2 min: 5% B
-
0.2-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (or experimentally determined λmax)
-
Injection Volume: 2 µL
Solution Preparation:
-
Mobile Phase Preparation: Prepare as for the HPLC method, but filtering through a 0.22 µm filter is highly recommended for UPLC systems to prevent blockages.
-
Diluent: Use a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Note the lower concentration, which is appropriate for the higher sensitivity of UPLC.
-
Sample Solution (e.g., 0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
Visualizing the Workflow
The following diagrams illustrate the logical flow of each analytical procedure.
Caption: High-level workflow for the HPLC purity analysis method.
Caption: High-level workflow for the rapid UPLC purity analysis method.
Performance Comparison: A Head-to-Head Analysis
The table below summarizes the expected performance differences between the two proposed methods based on established chromatographic principles.
| Performance Parameter | Conventional HPLC Method | High-Throughput UPLC Method | Advantage |
| Analysis Time (Total) | ~22 minutes | ~4 minutes | UPLC |
| Resolution (Rs) | Good (Typically > 2.0) | Excellent (Typically > 3.0) | UPLC |
| Theoretical Plates (N) | ~10,000 - 15,000 | > 25,000 | UPLC |
| System Back Pressure | ~1,500 - 2,500 psi | ~8,000 - 12,000 psi | HPLC (Lower) |
| Sensitivity (LOD/LOQ) | Standard | ~3-5x Higher | UPLC |
| Solvent Consumption/Run | ~22 mL | ~2 mL | UPLC |
| Initial Instrument Cost | Lower | Higher | HPLC |
| Method Robustness | Generally High | More sensitive to system dwell volume and extra-column dispersion | HPLC |
Discussion: Selecting the Right Tool for the Job
The data clearly shows that the UPLC method is superior in terms of speed, resolution, and sensitivity.[4][5] For a drug development environment where rapid feedback on reaction monitoring, impurity profiling, and process optimization is needed, UPLC is the unequivocal choice. The dramatic reduction in run time allows for significantly higher sample throughput, accelerating research timelines. Furthermore, the enhanced resolution provides greater confidence in detecting and separating unknown impurities, which is critical for safety assessment.
However, the conventional HPLC method remains a highly viable and practical option.[1] Its primary advantages are the lower operating pressure, which translates to potentially longer column lifetimes and less demanding instrument maintenance, and the lower capital investment required for the equipment. For a routine quality control (QC) laboratory performing release testing on a well-characterized product with a known impurity profile, a validated HPLC method is often perfectly adequate and cost-effective.
Trustworthiness Through Validation: Regardless of the platform chosen, the final analytical procedure must be thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[10] The validation protocol must demonstrate and document the method's:
-
Specificity: The ability to resolve the main peak from all potential impurities and degradants.
-
Linearity: A proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (assessed at repeatability and intermediate precision levels).[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.
-
Robustness: The method's reliability when subjected to small, deliberate variations in parameters like pH, flow rate, or temperature.
Conclusion
Both HPLC and UPLC are powerful techniques for the purity analysis of 4-Methoxypyrimidin-5-amine hydrochloride. UPLC offers unparalleled advantages in speed, resolution, and sensitivity, making it the ideal platform for high-throughput screening, in-depth impurity profiling, and accelerated drug development.[1][4] HPLC provides a robust, reliable, and cost-effective solution that remains the standard for many routine quality control applications.
The ultimate decision rests on a careful evaluation of the laboratory's specific needs, balancing the demand for high performance and throughput against considerations of budget, existing infrastructure, and the specific requirements of the analytical task. By grounding the choice in a solid understanding of chromatographic principles and the analyte's properties, scientists can confidently develop and validate a method that ensures the quality and purity of this critical pharmaceutical intermediate.
References
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Labcompare.[Link]
-
UPLC vs HPLC: what is the difference? Alispharm.[Link]
-
HPLC vs. UPLC. Scribd.[Link]
-
Development and validation of UPLC methods for the determination of 4-nitro-phthalimide, 5-bromo-phthalide and 5-amino-phth. Scholars Research Library.[Link]
- Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.[Link]
-
HPLC vs. UPLC. WebofPharma.[Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH.[Link]
-
2-Chloro-5-methoxypyrimidin-4-amine. PubChem.[Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of the Iranian Chemical Society.[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.[Link]
-
Validation of Analytical Procedure Q2(R2). ICH.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).[Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate.[Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).[Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
-
[(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. PubChem.[Link]
-
A practical guide to forced degradation and stability studies for drug substances. Almac Group.[Link]
Sources
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC vs. UPLC [webofpharma.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. scribd.com [scribd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. onyxipca.com [onyxipca.com]
- 9. jddtonline.info [jddtonline.info]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
The Structure-Activity Relationship of 4-Methoxypyrimidin-5-amine Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutics, particularly in oncology. Its inherent ability to mimic the purine core of ATP makes it a privileged structure for targeting the ATP-binding site of kinases, enzymes frequently dysregulated in cancer.[1] This guide delves into the nuanced structure-activity relationships (SAR) of 4-methoxypyrimidin-5-amine derivatives, a promising but underexplored subclass of pyrimidine-based compounds. While direct, extensive SAR studies on this specific scaffold are limited, this guide will synthesize data from structurally analogous compounds to provide a predictive framework for designing potent and selective kinase inhibitors. By examining the impact of various substitutions on inhibitory activity, we aim to equip researchers with the foundational knowledge to rationally design and evaluate novel 4-methoxypyrimidin-5-amine derivatives.
The 4-Methoxypyrimidin-5-amine Core: A Strategic Starting Point
The 4-methoxypyrimidin-5-amine scaffold presents several strategic advantages for kinase inhibitor design. The pyrimidine ring itself serves as a robust anchor within the ATP-binding pocket. The 5-amino group offers a versatile handle for introducing a variety of substituents that can probe different regions of the kinase active site, influencing both potency and selectivity. The 4-methoxy group, while seemingly simple, can play a crucial role in orienting the molecule within the binding site and can contribute to favorable pharmacokinetic properties.
Comparative Analysis of Structurally Related Kinase Inhibitors
To elucidate the potential SAR of 4-methoxypyrimidin-5-amine derivatives, we will draw comparisons with closely related pyrimidine-based kinase inhibitors, focusing on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two well-established targets in oncology.
Table 1: SAR of 4,6-Diaryl Pyrimidine Derivatives as EGFR and VEGFR-2 Inhibitors
| Compound ID | R¹ (at C4-phenyl) | R² (at C6-phenyl) | R³ (at C2-thio) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 9 | H | H | 4-methoxybenzyl | 190 | 210 |
| 14 | 4-OCH₃ | H | 4-methoxybenzyl | 85 | 98 |
| 17 | 4-OCH₃ | 3-OCH₃ | ethyl | 45 | 52 |
| 19 | 4-OCH₃ | 3,4-diOCH₃ | ethyl | 38 | 41 |
| 22 | 4-OCH₃ | 3-OCH₃ | 4-methoxybenzyl | 18 | 22 |
| 29 | 4-Cl | 3,4-diOCH₃ | 4-methoxybenzyl | 25 | 24 |
| Sorafenib | - | - | - | 35 | 0.17 |
Data extracted from a study on 4,6-diaryl pyrimidines. The compounds were evaluated for their ability to inhibit EGFR and VEGFR-2 kinase activity.[2]
Key SAR Insights from Table 1:
-
Impact of Methoxy Substituents: The introduction of electron-donating methoxy groups (–OCH₃) on the phenyl rings at the C4 and C6 positions generally enhances inhibitory activity against both EGFR and VEGFR-2. This is evident when comparing the unsubstituted analog (compound 9) with its methoxy-substituted counterparts (compounds 14, 17, 19, and 22). This suggests that for our 4-methoxypyrimidin-5-amine scaffold, the strategic placement of methoxy groups on aryl substituents at the 5-amino position could be a fruitful avenue for potency enhancement.
-
Positional Isomerism Matters: The positioning of the methoxy groups is critical. A comparison of compounds 17 and 19 suggests that a 3,4-dimethoxy substitution on the C6-phenyl ring is more favorable than a single 3-methoxy group.
-
Halogenation as a Strategy: The presence of a chloro group at the 4-position of the C4-phenyl ring (compound 29) also leads to potent inhibition, indicating that electron-withdrawing groups can be beneficial.
Table 2: Antiproliferative Activity of 4-Methoxyphenyl Pyrimidine Derivatives
| Compound ID | Antiproliferative IC₅₀ (µM) - HepG-2 | Antiproliferative IC₅₀ (µM) - HCT-116 | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 4a | >50 | >50 | >10 | >10 |
| 7a | 19.31 | 11.49 | 0.198 | 0.211 |
| 7c | 10.25 | 15.24 | 0.115 | 0.138 |
| 12 | 3.74 | 2.96 | 0.071 | 0.098 |
| Erlotinib | - | - | 0.063 | - |
| Sorafenib | - | - | - | 0.041 |
Data from a study on 4-methoxyphenyl pyrazole and pyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors.[3]
Key SAR Insights from Table 2:
-
Core Scaffold Influence: This dataset highlights the dramatic impact of the core heterocyclic structure and its substituents on activity. While not our exact scaffold, the high potency of compound 12, which features a complex pyrimidine-based structure, underscores the potential of this class of heterocycles.
-
Dual Inhibition Profile: The ability of these compounds to inhibit both EGFR and VEGFR-2 suggests that the 4-methoxypyrimidin-5-amine scaffold could also be explored for dual-targeting agents, a desirable attribute in cancer therapy.
Experimental Protocols: A Framework for Discovery
To facilitate the exploration of 4-methoxypyrimidin-5-amine derivatives, we provide the following generalized experimental protocols. These are intended as a starting point and should be optimized for specific target compounds and assays.
Protocol 1: General Synthesis of 4-Methoxypyrimidin-5-amine Derivatives
This protocol outlines a common synthetic route involving nucleophilic aromatic substitution.
Objective: To synthesize a library of 4-methoxypyrimidin-5-amine derivatives for biological screening.
Materials:
-
4-Chloro-5-methoxypyrimidine (or other suitably activated precursor)
-
A diverse library of primary and secondary amines
-
A suitable base (e.g., Diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF, or isopropanol)
Procedure:
-
To a solution of 4-chloro-5-methoxypyrimidine in the chosen solvent, add the desired amine (typically 1.1-1.5 equivalents) and the base (typically 2-3 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Generalized synthetic workflow for 4-methoxypyrimidin-5-amine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.
Objective: To determine the IC₅₀ value of synthesized compounds against a specific kinase.
Materials:
-
Target kinase and its specific substrate peptide
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized compounds dissolved in DMSO
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add a solution containing the target kinase and substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
Caption: Workflow for an in vitro kinase inhibition assay.
Proposed SAR and Future Directions
Based on the analysis of related compounds, we can propose a hypothetical SAR for the 4-methoxypyrimidin-5-amine scaffold as a kinase inhibitor.
Caption: Key structural elements influencing the activity of 4-methoxypyrimidin-5-amine derivatives.
-
The 5-Amino Substituent is Key: The nature of the substituent at the 5-amino position will likely be the primary determinant of potency and selectivity. Large, hydrophobic groups, potentially containing additional hydrogen bond donors or acceptors, could extend into deeper pockets of the ATP-binding site.
-
Aryl and Heteroaryl Groups: The introduction of substituted aryl or heteroaryl rings at the 5-amino position is a promising strategy. As seen in the comparative data, methoxy and halogen substitutions on these rings can significantly enhance activity.
-
The Role of the 4-Methoxy Group: The 4-methoxy group may serve to orient the molecule within the active site through subtle steric and electronic effects. Its impact on solubility should also be considered and potentially modified to improve pharmacokinetic properties.
Future research should focus on the systematic exploration of a diverse range of substituents at the 5-amino position of the 4-methoxypyrimidin-5-amine core. A focused library synthesis followed by screening against a panel of kinases will be crucial to building a comprehensive SAR for this scaffold and unlocking its full therapeutic potential.
References
- BenchChem. (2025). Potential Therapeutic Targets of 4-Methoxypyrimidin-5-ol: A Technical Whitepaper.
-
El-Sayed, M. A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
- BenchChem. (2025).
-
Abdel-Maksoud, M. S., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(1), 1-15. [Link]
-
Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Kim, K. S., et al. (2014). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3484-3487.
- BenchChem. (2025). Potential Therapeutic Targets of 4-Methoxypyrimidin-5-ol: A Technical Whitepaper.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors: A Comparative Analysis
Welcome to a detailed comparison of in vitro kinase assay methodologies, specifically tailored for the evaluation of pyrimidine-based inhibitors. As a privileged scaffold in medicinal chemistry, the pyrimidine core is central to numerous FDA-approved kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase's ATP-binding site.[1][2][3] The robust evaluation of these compounds is paramount in any drug discovery pipeline, from initial high-throughput screening (HTS) to lead optimization.[4][5]
This guide moves beyond simple protocol recitation. It is designed to provide you, my fellow researchers, with the causal logic behind experimental choices, ensuring that your selected assay is not just a series of steps, but a self-validating system for generating reliable and reproducible data. We will dissect and compare the "gold standard" radiometric assay with a modern, high-throughput luminescence-based method, providing the context needed to select the optimal approach for your research goals.
The Foundational Principle: Measuring Kinase Inhibition
At its core, an in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate, catalyzed by a purified kinase.[6] The potency of an inhibitor, such as a pyrimidine-based compound, is typically quantified by its half-maximal inhibitory concentration (IC50)—the concentration required to reduce kinase activity by 50%.[5][7]
For ATP-competitive inhibitors, which includes a vast majority of pyrimidine-based compounds, the concentration of ATP in the assay is a critical variable.[8] An inhibitor's apparent IC50 value will increase as the ATP concentration increases. Therefore, for meaningful comparison of inhibitor potency, it is crucial to perform assays at a fixed ATP concentration, ideally near the Michaelis constant (Km) of the kinase for ATP, and to report this concentration alongside the IC50 value.[9][10]
Visualizing the Mechanism: ATP-Competitive Inhibition
Assay Quality Control: The Z'-Factor
Before embarking on a screening campaign, validating the quality of the assay is essential. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[11][12] It measures the separation between the distributions of positive and negative controls.
Formula: Z' = 1 - (3 * (σpc + σnc)) / |μpc - μnc| (where σ is the standard deviation, μ is the mean, pc is the positive control (no inhibition), and nc is the negative control (full inhibition))
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[11][12] Achieving a robust Z'-factor is a prerequisite for trusting the resulting inhibitor data.[13]
Comparison of Key Assay Formats
Here, we compare two widely used but fundamentally different assay technologies: the traditional Radiometric Assay and the modern, HTS-friendly ADP-Glo™ Luminescent Assay.
| Feature | Radiometric Filter Binding Assay | ADP-Glo™ Luminescent Assay |
| Principle | Measures the direct transfer of a radiolabeled phosphate ([γ-32P] or [γ-33P]) from ATP to a peptide or protein substrate.[14][15] | Quantifies kinase activity by measuring the amount of ADP produced in the reaction via a coupled luciferase/luciferin reaction.[16][17] |
| Detection | Scintillation counting or phosphor imaging.[15] | Luminescence plate reader.[7] |
| Throughput | Low to medium; separation and wash steps are limiting.[18] | High to ultra-high; homogeneous "mix-and-read" format.[4][19] |
| Sensitivity | Very high; considered the "gold standard" for sensitivity.[14][20] | Very high, with a large dynamic range and strong signal at low ATP conversion.[16][19] |
| Key Reagents | [γ-32P]ATP, phosphocellulose filter plates.[15] | ADP-Glo™ Reagent, Kinase Detection Reagent, luciferase/luciferin.[19] |
| Pros | Direct measurement of phosphorylation, universally applicable to all kinases, low background.[20] | Non-radioactive, HTS-compatible, universal for any ADP-generating enzyme, less susceptible to optical interference from compounds.[4][17] |
| Cons | Requires handling and disposal of radioactive material, costly, labor-intensive, not easily automated.[6][14] | Indirect measurement, multi-step reagent addition, susceptible to inhibitors of the coupling enzyme (luciferase).[4][13] |
| Considerations for Pyrimidines | No compound interference issues. The most reliable method for confirming hits.[18] | Less prone to colorimetric or fluorescent interference common with heterocyclic compounds. A counterscreen against luciferase is recommended to identify false negatives.[13] |
Protocol Deep Dive 1: Radiometric [γ-32P] Filter Binding Assay
This method remains the benchmark for accuracy in kinase research due to its direct measurement of substrate phosphorylation.[18][20]
Experimental Workflow: Radiometric Assay
Step-by-Step Methodology
This is a generalized protocol and must be optimized for each specific kinase-substrate pair.
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrimidine-based inhibitor in DMSO. A typical starting concentration might be 100 µM.
-
Reaction Mixture: In a 96-well plate, combine the following in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):
-
Purified recombinant kinase (concentration determined during assay optimization).
-
Kinase-specific peptide or protein substrate.
-
1 µL of diluted inhibitor or DMSO vehicle control.
-
-
Reaction Initiation: Start the reaction by adding [γ-32P]ATP mixed with unlabeled ATP to achieve the desired final concentration (e.g., at Km(ATP)).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Termination and Transfer: Stop the reaction by adding phosphoric acid. Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.[15]
-
Detection: Dry the filter mat and quantify the radioactivity in each spot using a scintillation counter or by exposing it to a phosphor screen and imaging.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
Protocol Deep Dive 2: ADP-Glo™ Luminescent Kinase Assay
This technology has become a workhorse for HTS campaigns due to its speed, sensitivity, and homogeneous format.[16] It measures kinase activity by quantifying the amount of ADP produced.[22]
Experimental Workflow: ADP-Glo™ Assay
Step-by-Step Methodology
This protocol is based on the ADP-Glo™ system and should be optimized for the specific kinase.[7][19]
-
Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO.
-
Kinase Reaction: In a white, opaque 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL) by combining:
-
Kinase and substrate in reaction buffer.
-
Diluted inhibitor or DMSO vehicle control.
-
ATP at the desired concentration to start the reaction.
-
-
Incubation: Incubate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, and simultaneously, the newly synthesized ATP is used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[17][19]
-
Detection: Measure the luminescence using a plate reader. The signal is stable for several hours.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Plot the signal versus the log of the inhibitor concentration and fit the data to determine the IC50 value.
Final Considerations for Researchers
-
Choice of Assay: For primary HTS of large compound libraries, the speed and scalability of the ADP-Glo™ assay are highly advantageous.[4] For detailed mechanistic studies or for validating critical hits from an HTS campaign, the direct and unambiguous nature of the radiometric assay is often preferred.[14][18]
-
Selectivity Profiling: A potent inhibitor is not necessarily a useful one. It is essential to profile promising pyrimidine-based compounds against a large panel of kinases to determine their selectivity and identify potential off-target effects that could lead to toxicity.[23] This is a critical step in drug development.
-
Cell-Based Assays: Potency in a biochemical assay does not always translate to cellular activity.[24] Following up with cell-based assays is crucial to confirm that the inhibitor can engage its target in a physiological context.[25]
By carefully selecting the appropriate in vitro assay and understanding the principles behind the protocol, researchers can generate high-quality, reliable data to drive their kinase inhibitor discovery programs forward.
References
- BellBrook Labs. (n.d.). What Is the Best Kinase Assay?
- BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69.
- van der Wouden, P. A., et al. (n.d.).
- Loke, P., & Tsoi, J. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- (n.d.).
- BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- BenchChem. (2025). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
- BenchChem. (n.d.). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors and Their Potencies.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
- (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Promega. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- BenchChem. (2025). Troubleshooting off-target effects of pyrimidine-based inhibitors.
- BenchChem. (2025). Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors.
- Drewry, D. H., et al. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Kübler, D., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- (n.d.). A high-throughput radiometric kinase assay. PMC - NIH.
- Molecular Devices. (n.d.). Metrics for Comparing Instruments and Assays.
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
- Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
- BenchChem. (2025). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
- Prevo, R., et al. (2008, July 15). Class I PI3 Kinase Inhibition by the Pyridinylfuranopyrimidine Inhibitor PI-103 Enhances Tumor Radiosensitivity. AACR Journals.
- (n.d.). A High-Throughput Radiometric Kinase Assay. PubMed - NIH.
- Bantscheff, M., et al. (2018, April 26). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- (2023, December 12). On HTS: Z-factor.
- Drewry, D. H., et al. (2021, August 1).
- (2020, August 4). Z' Does Not Need to Be > 0.5. PMC - NIH.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assay.dev [assay.dev]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay [promega.com]
- 17. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Methoxypyrimidin-5-amine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery, identifying a compound with potent pharmacological activity is merely the first step. A promising candidate's ultimate success is profoundly influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a critical gatekeeper, dictating a drug's half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic stability is not just a screening step but a cornerstone of rational drug design, enabling chemists to prioritize compounds with favorable pharmacokinetic profiles.[1]
The 4-methoxypyrimidin-5-amine scaffold has emerged as a valuable core in medicinal chemistry, with derivatives showing potential across various therapeutic areas.[3][4] The pyrimidine ring is a fundamental building block in nature, notably in nucleic acids, making it a privileged structure in drug design.[3][5] However, the specific metabolic liabilities and structure-activity relationships (SAR) of the 4-methoxypyrimidin-5-amine series are not extensively documented in public literature.[6]
This guide provides a comprehensive framework for researchers to systematically assess and compare the metabolic stability of novel 4-methoxypyrimidin-5-amine derivatives. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol for the widely-used liver microsomal stability assay, and interpret hypothetical comparative data to guide the next cycle of compound design.
Designing the Comparative Study: Why Liver Microsomes?
The liver is the primary site of drug metabolism in the body.[7] To evaluate the metabolic stability of our derivatives, we require an in vitro system that accurately reflects this. While intact hepatocytes are considered the "gold standard" as they contain a full complement of Phase I and Phase II metabolic enzymes, liver microsomes offer a more practical, cost-effective, and higher-throughput alternative for early-stage discovery.[7][8][9]
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[9] Since many drug candidates fail due to extensive CYP450-mediated metabolism, this system is an excellent first-line screen to identify the metabolic "soft spots" on a molecule.[10]
Our comparative study will therefore incubate a parent 4-methoxypyrimidin-5-amine compound alongside several derivatives with key structural modifications against human liver microsomes (HLM). By monitoring the rate of disappearance of the parent compound over time, we can calculate key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which allow for a direct comparison of metabolic stability.[1][11]
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Crystallographic Guide to Pyrimidine Amine Salts: Insights from 2-Aminopyrimidine and its Hydrogen Sulfate Derivative
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of small molecules is paramount. X-ray crystallography provides the definitive blueprint of molecular architecture, revealing the subtle yet significant conformational and electronic changes that occur upon salt formation.[1] This guide offers a comparative analysis of the crystal structures of 2-aminopyrimidine and its protonated form, 2-aminopyrimidinium hydrogen sulfate. While the primary focus of this guide is on this model system, the principles discussed herein are broadly applicable to understanding the crystallographic characteristics of related heterocyclic amine hydrochlorides, such as derivatives of 4-methoxypyrimidin-5-amine.
The formation of salts is a cornerstone of pharmaceutical development, often employed to enhance the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API). The protonation of a basic center, such as the nitrogen atoms in a pyrimidine ring, induces significant changes in the electronic distribution and intermolecular interactions, which are directly visualized in the crystal lattice.
The Progenitor: Crystal Structure of 2-Aminopyrimidine
The crystal structure of 2-aminopyrimidine serves as our baseline for comparison. Determined by Scheinbeim and Schempp in 1976, the structure reveals a planar molecule with a notable characteristic in its hydrogen bonding pattern.
In the solid state, 2-aminopyrimidine molecules form centrosymmetrically related hydrogen-bonded dimers. This arrangement is a common motif in crystal structures of molecules containing both hydrogen bond donors and acceptors.
The Effect of Protonation: Crystal Structure of 2-Aminopyrimidinium Hydrogen Sulfate
The reaction of 2-aminopyrimidine with a strong acid, such as sulfuric acid, leads to protonation of the pyrimidine ring, forming the 2-aminopyrimidinium cation. The crystal structure of 2-aminopyrimidinium hydrogen sulfate provides a clear picture of the structural consequences of this protonation.
A key feature of the 2-aminopyrimidinium hydrogen sulfate structure is the self-assembly of the hydrogen sulfate anions into chains via O—H⋯O hydrogen bonds.[2] The protonated 2-aminopyrimidinium cations also form centrosymmetric pairs through N—H⋯N hydrogen bonds.[2] These cationic pairs are then linked to the sulfate chains through N—H⋯O hydrogen bonds, creating a robust two-dimensional network.[2]
Comparative Analysis: Key Structural Differences
The transition from the free base to the protonated salt induces several critical changes in the molecular and supramolecular structure. The table below summarizes the key crystallographic parameters for both compounds.
| Parameter | 2-Aminopyrimidine | 2-Aminopyrimidinium Hydrogen Sulfate |
| Formula | C₄H₅N₃ | C₄H₆N₃⁺ · HSO₄⁻ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pcab | P2₁/c |
| a (Å) | 5.709(2) | 8.388(2) |
| b (Å) | 10.917(2) | 5.208(3) |
| c (Å) | 15.103(2) | 18.468(4) |
| β (°) | 90 | 112.84(2) |
| V (ų) | 940.8 | 743.6(5) |
Bond Lengths and Angles: Upon protonation, a redistribution of electron density occurs within the pyrimidine ring. This is reflected in subtle but measurable changes in bond lengths and angles. The C-N bonds involving the protonated nitrogen atom are expected to lengthen slightly, while the internal ring angles may adjust to accommodate the positive charge.
Hydrogen Bonding Network: The most dramatic difference lies in the hydrogen bonding network. In the free base, the primary interaction is the formation of discrete dimers. In the hydrogen sulfate salt, a more complex and extended network of hydrogen bonds is observed, involving the sulfate anions and the protonated cations. This extensive hydrogen bonding contributes to the stability of the crystal lattice.
Experimental Protocols
Synthesis and Crystallization
2-Aminopyrimidine: Suitable crystals of 2-aminopyrimidine can be obtained by sublimation at room temperature.
-
Procedure:
-
Place a few grams of commercial 2-aminopyrimidine powder in a round-bottomed flask.
-
Connect the flask to a vacuum pump and evacuate.
-
Allow the sublimation to proceed for several hours at room temperature.
-
Colorless, hexagonal prism-shaped crystals will form on the upper walls of the flask.
-
2-Aminopyrimidinium Hydrogen Sulfate: Single crystals of 2-aminopyrimidinium hydrogen sulfate can be grown from an aqueous ethanol solution.[2]
-
Procedure:
-
Dissolve 2-aminopyrimidine (0.19 g, 2 mmol) in a mixture of water (10 ml) and ethanol (5 ml).[2]
-
To this solution, add dropwise 2 mmol (0.15 ml) of concentrated sulfuric acid (98%).[2]
-
Stir the reaction mixture and allow it to slowly evaporate at room temperature.
-
Large, colorless single crystals will form over time.[2]
-
X-ray Diffraction Data Collection and Structure Refinement
A standard single-crystal X-ray diffractometer is used for data collection. The following is a general workflow:
Caption: General workflow for single-crystal X-ray diffraction analysis.
Logical Relationships in Supramolecular Assembly
The formation of the hydrogen-bonded networks in both structures can be represented as a logical progression of intermolecular interactions.
Caption: Supramolecular assembly comparison.
Conclusion
The comparative analysis of 2-aminopyrimidine and its hydrogen sulfate salt provides a clear and experimentally supported illustration of the structural changes that accompany salt formation in pyrimidine amines. The protonation of the pyrimidine ring leads to a significant reorganization of the crystal packing, driven by the formation of an extended and robust hydrogen-bonding network. These fundamental principles of molecular recognition and supramolecular assembly are directly translatable to the study of more complex derivatives, including those of 4-methoxypyrimidin-5-amine hydrochloride, and are essential for the rational design of crystalline forms of pharmaceutical compounds.
References
-
Benali-cherif, N., Falek, A., Bouacida, S., & Merazig, H. (2011). 2-Aminopyrimidinium hydrogen sulfate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1013. [Link]
-
Scheinbeim, J., & Schempp, E. (1976). 2-Aminopyrimidine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(2), 607-609. [Link]
- Wouters, J., & Ooms, F. (2001). Role of X-ray crystallography in drug design. Current Medicinal Chemistry, 8(9), 1091-1102.
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Methoxypyrimidin-5-amine Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical substances is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methoxypyrimidin-5-amine hydrochloride, ensuring the protection of personnel and the environment. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature.
Hazard Profile and Risk Assessment: Understanding the "Why"
Key Hazards:
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[3]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2][4]
This profile dictates that all handling and disposal procedures must aim to prevent skin and eye contact, avoid inhalation of dust or aerosols, and manage the risks associated with its thermal decomposition products.
Quantitative Data Summary
| Hazard Classification | GHS Statement | Precautionary Codes | Source |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | [2] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | [2] |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 | [3] |
Personnel Protection: Your First Line of Defense
Appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 4-Methoxypyrimidin-5-amine hydrochloride for disposal.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before each use.[2]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant aprons and boots should be considered.[2]
-
Respiratory Protection: All handling of the solid compound that may generate dust, and any chemical treatment, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of 4-Methoxypyrimidin-5-amine hydrochloride is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7]
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for 4-Methoxypyrimidin-5-amine hydrochloride waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[8][9]
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "4-Methoxypyrimidin-5-amine hydrochloride"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The accumulation start date.
-
-
Collection:
-
Solid Waste: Collect unused or contaminated solid material directly in the designated waste container. Avoid generating dust.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) should also be placed in this container.[8]
-
Solutions: Aqueous or solvent solutions containing this compound should be collected in a separate, compatible liquid waste container, also clearly labeled. Do not mix with incompatible waste streams.
-
Step 2: On-Site Neutralization (For Aqueous Solutions - Advanced Users Only)
For laboratories with the appropriate expertise and controls, small quantities of aqueous solutions containing 4-Methoxypyrimidin-5-amine hydrochloride can be neutralized to reduce their corrosivity before collection. This does not render the waste non-hazardous but can make it safer to store.
Causality: The hydrochloride salt is acidic. Neutralization with a weak base mitigates this corrosive characteristic. However, the organic pyrimidine structure remains, which is the primary reason for its classification as chemical waste.
Protocol:
-
Work within a chemical fume hood and wear all appropriate PPE.
-
Slowly, and with stirring, add a weak base such as a 5% sodium bicarbonate solution to the aqueous waste.
-
Monitor the pH. The goal is a final pH between 6.0 and 8.0.
-
Be aware of potential off-gassing (CO2).
-
Collect the neutralized solution in the designated hazardous liquid waste container.
Step 3: Storage Pending Disposal
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA must be near the point of generation and under the control of laboratory personnel.
-
Store the container in secondary containment to prevent the spread of material in case of a leak.[6]
-
Ensure the container remains closed except when adding waste.[9]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 4: Final Disposal
The ultimate disposal of 4-Methoxypyrimidin-5-amine hydrochloride must be conducted through an approved hazardous waste disposal facility.[1][10]
-
Contact Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for the pickup and disposal of chemical waste.[6]
-
Waste Characterization: The EHS office will classify the waste according to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11] While not specifically listed, this waste would likely be characterized based on its toxic properties.
-
Approved Disposal Method: The most common and environmentally sound method for this type of organic chemical waste is incineration in a licensed hazardous waste incinerator.[2] This process destroys the organic molecule at high temperatures and includes scrubbers to treat the resulting acid gases (like HCl).[12]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper disposal of 4-Methoxypyrimidin-5-amine hydrochloride.
Caption: Decision workflow for handling and disposal.
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control and Contain: Prevent the spill from spreading. For solids, gently cover with an absorbent pad. For liquids, surround the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Gently sweep up the solid material or absorbed liquid. Avoid creating dust.
-
Place all contaminated materials into a labeled hazardous waste container.[1]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these detailed procedures, researchers can ensure that the disposal of 4-Methoxypyrimidin-5-amine hydrochloride is managed safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity and environmental protection.
References
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes (Continued). Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methoxypyrimidin-5-amine hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxypyrimidin-5-amine hydrochloride was not located during the composition of this guide. The following guidance is synthesized from safety protocols for structurally analogous compounds, including various pyrimidine derivatives and amine hydrochlorides.[1][2][3][4] It is imperative that you conduct a comprehensive, institution-specific risk assessment prior to handling this chemical and consult any supplier-provided SDS. This document serves as a foundational guide to establish a robust safety framework.
Hazard Assessment: Understanding the Risks
4-Methoxypyrimidin-5-amine hydrochloride, as a substituted pyrimidine and an amine salt, presents a distinct hazard profile that dictates our safety protocols. The primary risks stem from its likely form as a solid powder, which increases the potential for airborne particulate generation, and the inherent reactivity of the amine and pyrimidine functional groups.[1][3]
The causality behind our stringent PPE recommendations is based on mitigating the following potential exposure routes and health effects, which are common to this class of chemicals:
-
Dermal Contact: Amine compounds can cause severe skin irritation, burns, and may lead to allergic skin reactions in susceptible individuals.[3][5]
-
Ocular Contact: The hydrochloride salt form suggests the compound could be corrosive or a severe irritant upon contact with eyes, potentially leading to serious damage.[2][3][4]
-
Inhalation: Inhaling fine dust particles can cause irritation to the nose, throat, and respiratory tract.[3][4][6] For some related compounds, inhalation can be toxic.[7]
-
Ingestion: Accidental ingestion is presumed to be harmful, a common characteristic of amine hydrochlorides.[2][7][8]
| Hazard Route | Potential Health Effect | Rationale for Caution |
| Skin Contact | Severe Irritation, Chemical Burns, Allergic Sensitization | The amine functional group is basic and can be corrosive to tissue. |
| Eye Contact | Serious Eye Irritation, Corneal Damage, Potential Blindness | Particulate matter can cause mechanical abrasion; the chemical's properties can lead to severe corrosive damage.[2][3] |
| Inhalation | Respiratory Tract Irritation, Coughing, Shortness of Breath | Fine powders are easily aerosolized during handling, leading to direct entry into the respiratory system.[4] |
| Ingestion | Gastrointestinal Irritation, Nausea, Potential Systemic Toxicity | Accidental ingestion via contaminated hands is a significant risk without proper hygiene protocols.[6][7] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The selection of equipment must be tailored to the specific procedure being performed. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used whenever handling the solid compound.[1][9]
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Transfer (Solid) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Long-sleeved lab coat, fully buttoned | Mandatory: Use within a certified chemical fume hood. |
| Solution Preparation | Chemical safety goggles; face shield if splash risk is high | Nitrile gloves | Chemical-resistant apron over lab coat | Mandatory: Use within a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coverall or apron | NIOSH-approved respirator with appropriate particulate filters if outside a fume hood.[4][10] |
Detailed PPE Specifications
-
Eye and Face Protection :
-
What : At a minimum, wear chemical safety goggles that conform to the ANSI Z87.1 standard (US) or EN 166 (EU).[1]
-
Why : Goggles provide a complete seal around the eyes, protecting against dust particles and accidental splashes from all angles, which standard safety glasses do not.[11] For larger-scale operations where splashing is a significant risk, a face shield should be worn over the goggles for full facial protection.[10][12]
-
-
Hand Protection :
-
What : Use chemically resistant, disposable nitrile gloves. Inspect each glove for tears or pinholes before use.[1][13]
-
Why : Nitrile provides excellent protection against a wide range of chemicals and is a good barrier against solid particulates.[10] For procedures involving prolonged contact or immersion, consult a glove manufacturer's compatibility chart. Always remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly after removal.[1]
-
-
Body Protection :
-
What : A long-sleeved, knee-length laboratory coat is mandatory. For tasks with a higher risk of spills, supplement this with a chemical-resistant apron.[12][14]
-
Why : This protects your skin and personal clothing from contamination. Clothing should be made of natural fibers like cotton; avoid synthetic fabrics like polyester, which can melt and adhere to skin in a fire.[10]
-
-
Respiratory Protection :
-
What : All handling of the solid chemical that could generate dust MUST be performed within a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are not feasible or fail, a NIOSH-approved respirator with P100 (HEPA) filters is required.[10][15]
-
Why : The fume hood is the most critical piece of safety equipment, acting as an engineering control to capture harmful dusts and vapors at the source. A respirator is a last line of defense and requires proper fit-testing and training to be effective.[10][11]
-
Operational Plan: Safe Handling Workflow
This protocol outlines the step-by-step process for safely weighing and preparing a solution of 4-Methoxypyrimidin-5-amine hydrochloride.
Protocol: Weighing and Dissolving Solid Compound
-
Preparation : Designate a work area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Don PPE : Before entering the designated area, don the appropriate PPE as specified in the table above: a lab coat, chemical safety goggles, and nitrile gloves.
-
Weighing : Perform all weighing operations on a balance located inside the fume hood. Use a clean spatula to carefully transfer the required amount of solid to a weigh boat. Avoid any actions that could create airborne dust.
-
Transfer & Dissolution : Gently add the weighed solid to the vessel containing the solvent. Do not add solvent directly to the dry powder in a way that could cause splashing or aerosolization.
-
Initial Cleanup : Immediately cap the stock container and wipe it down with a damp cloth. Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container.
-
Final Cleanup : Once the procedure is complete, decontaminate all glassware and equipment. Wipe down the work surface within the fume hood.
-
Doff PPE : Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally goggles.
-
Hygiene : Immediately wash hands with soap and water.
Caption: Safe Handling Workflow for 4-Methoxypyrimidin-5-amine hydrochloride.
Emergency and Disposal Plans
Accidental Spill Management
-
Evacuate & Alert : Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab and notify your institution's safety officer.
-
Contain : For small spills within a fume hood, prevent the spread of dust by gently covering it with an inert absorbent material like vermiculite or sand.[16]
-
Neutralize (If applicable) : For amine compounds, a weak acid may be used for neutralization, but this should only be done by trained personnel following a specific institutional protocol.
-
Collect : Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste. Do not use a brush that could generate dust; use dampened cloths for final cleanup.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.[16]
Waste Disposal Protocol
All waste streams containing 4-Methoxypyrimidin-5-amine hydrochloride, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation : Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Unused chemical, contaminated weigh boats, gloves, bench paper.
-
Liquid Waste : Solutions containing the chemical.
-
-
Labeling : Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage : Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[13][17] Never dispose of this chemical down the drain or in regular trash.[7][16]
Caption: Waste Disposal Decision Flowchart.
By adhering to these rigorous PPE, handling, and disposal protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research environment.
References
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov . [Link]
-
MATERIAL SAFETY DATA SHEETS PYRIMIDINE N-PROPYL IMPURITY - Cleanchem Laboratories . [Link]
-
Safety Data Sheet - CHEMTOR . [Link]
-
Chemical Safety: Personal Protective Equipment - University of California, San Diego . [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School . (2022-12-07). [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions . (2024-08-27). [Link]
-
PPE for Chemical Handling: A Quick Guide | Healthy Bean . (2023-04-12). [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International . [Link]
-
PYRIDINE | Occupational Safety and Health Administration - OSHA . [Link]
-
Regulations and Guidelines Applicable to Pyridine - NCBI Bookshelf . [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime . [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs - UNODC . [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 12. sams-solutions.com [sams-solutions.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
